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Core Science & Biosynthesis

Foundational

chemical structure and molecular weight of 5-Bromo-8-fluoroisoquinolin-1(2H)-one

An In-depth Technical Guide to 5-Bromo-8-fluoroisoquinolin-1(2H)-one Introduction 5-Bromo-8-fluoroisoquinolin-1(2H)-one is a halogenated heterocyclic compound featuring a core isoquinoline scaffold. This structure is of...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-depth Technical Guide to 5-Bromo-8-fluoroisoquinolin-1(2H)-one

Introduction

5-Bromo-8-fluoroisoquinolin-1(2H)-one is a halogenated heterocyclic compound featuring a core isoquinoline scaffold. This structure is of significant interest to researchers in medicinal chemistry and drug development due to the prevalence of the isoquinolin-1(2H)-one moiety in a range of biologically active molecules. The strategic placement of bromine and fluorine atoms offers unique physicochemical properties and provides synthetic handles for further molecular elaboration, making it a valuable building block in the design of novel therapeutics.

The isoquinoline framework is a key component in numerous natural alkaloids and synthetic drugs, exhibiting a wide array of pharmacological activities, including anticancer and antimicrobial properties.[1] The introduction of a fluorine atom can significantly modulate a molecule's metabolic stability, membrane permeability, and binding affinity to biological targets, while the bromine atom serves as a versatile functional group for cross-coupling reactions to build molecular complexity. This guide provides a comprehensive overview of the chemical structure, molecular weight, and plausible synthetic and characterization methodologies for 5-Bromo-8-fluoroisoquinolin-1(2H)-one, tailored for professionals in chemical and pharmaceutical research.

Core Molecular Attributes

The fundamental properties of 5-Bromo-8-fluoroisoquinolin-1(2H)-one are summarized below. These attributes are foundational for its use in synthetic chemistry and drug design.

Chemical Structure and Formula

The molecule consists of a bicyclic isoquinolin-1(2H)-one system. A bromine atom is substituted at the 5-position and a fluorine atom at the 8-position of the aromatic ring.

  • IUPAC Name: 5-bromo-8-fluoro-3,4-dihydro-2H-isoquinolin-1-one[2]

  • CAS Number: 1699071-40-3[2][3]

  • Molecular Formula: C₉H₇BrFNO[2][3]

Molecular Weight and Physicochemical Properties

The calculated molecular properties provide essential data for experimental design, including reaction stoichiometry and analytical characterization.

PropertyValueSource
Molecular Weight 244.06 g/mol [2][3]
Monoisotopic Mass 242.96950 Da[2]
XLogP3 (Predicted) 2.1[2]
Polar Surface Area 29.1 Ų[2]
Hydrogen Bond Donors 1[2]
Hydrogen Bond Acceptors 1[2]

Synthesis and Purification

Proposed Synthetic Pathway

The synthesis would likely begin with a suitable precursor, such as a substituted phenylacetic acid or benzyl cyanide, and proceed through cyclization to form the dihydroisoquinolinone core, followed by halogenation. An alternative and more probable route, given the substitution pattern, involves the modification of a pre-formed isoquinoline core. A plausible sequence is outlined below.

Synthetic_Pathway A 2-Bromo-5-fluorotoluene B 2-Bromo-5-fluorobenzaldehyde A->B Oxidation C 2-(2-Bromo-5-fluorophenyl)acetonitrile B->C Cyanation D 2-(2-Bromo-5-fluorophenyl)acetic acid C->D Hydrolysis E Intermediate Amide D->E Amidation F 5-Bromo-8-fluoro-3,4-dihydroisoquinolin-1(2H)-one E->F Intramolecular Friedel-Crafts Cyclization

Caption: Proposed synthetic workflow for 5-Bromo-8-fluoroisoquinolin-1(2H)-one.

Experimental Protocol (Hypothetical)

The following protocol is a predictive methodology based on the synthesis of structurally related compounds, such as 5-bromoisoquinolin-1(2H)-one.[1]

Step 1: Synthesis of 5-Bromo-8-fluoro-3,4-dihydroisoquinolin-1(2H)-one

  • Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 2-(2-Bromo-5-fluorophenyl)acetic acid in a suitable solvent such as thionyl chloride and heat to convert it to the acid chloride.

  • Amidation: After removing excess thionyl chloride under reduced pressure, dissolve the resulting acid chloride in an inert solvent like dichloromethane. Cool the solution in an ice bath and bubble ammonia gas through it, or add a solution of aqueous ammonia dropwise, to form the corresponding amide.

  • Cyclization: The crucial step is the intramolecular Friedel-Crafts type cyclization. This is typically achieved by treating the amide intermediate with a strong acid catalyst, such as polyphosphoric acid (PPA) or Eaton's reagent, at an elevated temperature (e.g., 80-120 °C).

  • Work-up and Purification: After the reaction is complete (monitored by TLC or LC-MS), the mixture is cooled and quenched by pouring it onto crushed ice. The resulting precipitate is collected by filtration, washed with water, and dried. Purification is achieved by recrystallization from a suitable solvent (e.g., ethanol or ethyl acetate) or by column chromatography on silica gel.

Structural Characterization and Validation

To confirm the identity and purity of the synthesized 5-Bromo-8-fluoroisoquinolin-1(2H)-one, a suite of analytical techniques is required. The expected outcomes are detailed below, based on the known spectral properties of similar halogenated isoquinolines.[5][7]

Spectroscopic Analysis
TechniqueExpected Observations
¹H NMR - Aromatic protons appearing as doublets or doublets of doublets in the 7-8 ppm region.- Aliphatic protons of the dihydroisoquinoline core appearing as triplets around 3.0-3.6 ppm.- A broad singlet for the N-H proton, typically downfield.
¹³C NMR - Carbonyl carbon (C=O) signal around 160-170 ppm.- Aromatic carbon signals in the 110-150 ppm range, with C-F and C-Br couplings visible.- Aliphatic carbon signals in the 25-40 ppm range.
¹⁹F NMR - A single resonance for the fluorine atom, with its chemical shift influenced by the aromatic system.[8][9] The multiplicity will be determined by coupling to nearby aromatic protons.
Mass Spectrometry (MS) - The mass spectrum should show a characteristic isotopic pattern for a molecule containing one bromine atom (M and M+2 peaks in an approximate 1:1 ratio).- The molecular ion peak [M+H]⁺ would be expected at m/z 244 and 246.[1]
Infrared (IR) Spectroscopy - A strong absorption band for the amide carbonyl (C=O) stretch around 1650-1680 cm⁻¹.- An N-H stretching band around 3200-3300 cm⁻¹.- C-F and C-Br stretching vibrations in the fingerprint region.
Purity and Physical Properties
  • High-Performance Liquid Chromatography (HPLC): Purity should be assessed using reverse-phase HPLC, with the compound exhibiting a single major peak.

  • Melting Point: A sharp melting point is indicative of high purity. For related compounds like 5-bromo-8-nitroisoquinoline, the melting point is in the range of 137-141 °C.[5]

Reactivity and Potential Applications in Drug Discovery

The chemical structure of 5-Bromo-8-fluoroisoquinolin-1(2H)-one makes it a versatile intermediate for the synthesis of more complex molecules.

Reactivity_and_Applications cluster_reactions Chemical Reactivity cluster_applications Potential Applications Core 5-Bromo-8-fluoroisoquinolin-1(2H)-one C₉H₇BrFNO N_Alkylation N-Alkylation/ N-Arylation Core->N_Alkylation Amide N-H Suzuki Suzuki Coupling (at C5-Br) Core->Suzuki Aryl Bromide Buchwald Buchwald-Hartwig Amination (at C5-Br) Core->Buchwald Aryl Bromide Anticancer Anticancer Agents [18] N_Alkylation->Anticancer Kinase Kinase Inhibitors Suzuki->Kinase Antiviral Antiviral Compounds Suzuki->Antiviral GPCR GPCR Modulators Buchwald->GPCR

Caption: Reactivity and potential applications of the core scaffold.

Key Chemical Transformations
  • Cross-Coupling Reactions: The C5-bromo substituent is a prime site for palladium-catalyzed cross-coupling reactions such as Suzuki, Sonogashira, or Stille couplings. This allows for the introduction of various aryl, heteroaryl, or alkyl groups to build a library of derivatives.

  • Buchwald-Hartwig Amination: The aryl bromide can be converted to an amine, enabling the synthesis of compounds with diverse substitution patterns at the 5-position.[6]

  • N-Alkylation/Arylation: The amide nitrogen can be alkylated or arylated under basic conditions to introduce substituents that can modulate solubility and biological activity.

Relevance in Medicinal Chemistry

The isoquinolin-1(2H)-one scaffold is a "privileged structure" in medicinal chemistry. Derivatives have shown promise in various therapeutic areas:

  • Oncology: Many isoquinoline-based compounds have been investigated as anticancer agents, acting through mechanisms such as the inhibition of kinases or topoisomerases.[10]

  • Neuroscience: The structural similarity to certain neurotransmitters has led to the development of isoquinoline derivatives as modulators of G-protein coupled receptors (GPCRs), such as serotonin receptors.[11]

  • Infectious Diseases: Halogenated quinolones and isoquinolines have a long history as antibacterial agents, and novel derivatives continue to be explored for their potential against resistant strains.[12]

Safety and Handling

Specific safety data for 5-Bromo-8-fluoroisoquinolin-1(2H)-one is not published. However, based on data for structurally similar compounds like 5-bromo-8-chloroisoquinolin-1(2H)-one, the following precautions are advised:[13]

  • Hazard Statements (Predicted):

    • H302: Harmful if swallowed.

    • H315: Causes skin irritation.

    • H319: Causes serious eye irritation.

    • H335: May cause respiratory irritation.

  • Precautionary Measures:

    • Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

    • Handle in a well-ventilated area or a chemical fume hood.

    • Avoid inhalation of dust and contact with skin and eyes.

    • Store in a cool, dry place in a tightly sealed container.

Conclusion

5-Bromo-8-fluoroisoquinolin-1(2H)-one represents a strategically designed chemical building block with significant potential for application in drug discovery and development. Its combination of a biologically relevant isoquinolin-1(2H)-one core with versatile bromine and fluorine substituents makes it an attractive starting point for the synthesis of compound libraries targeting a range of diseases. While detailed experimental data for this specific molecule is sparse in public literature, this guide provides a robust framework based on established chemical principles and data from closely related analogues to inform its synthesis, characterization, and further derivatization. As research into novel therapeutics continues, such functionalized heterocyclic intermediates will remain critical tools for medicinal chemists.

References

  • National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 108404020, 5-Bromo-8-fluoro-3,4-dihydroisoquinolin-1(2H)-one. Retrieved from [Link].

  • Brown, W. D., & Gouliaev, A. H. (2005). Synthesis of 5-bromoisoquinoline and 5-bromo-8-nitroisoquinoline. Organic Syntheses, 81, 98.
  • Organic Syntheses Procedure, 5-bromo-8-nitroisoquinoline. Available at [Link].

  • Kovács, L., et al. (2018). Synthesis of 8-Fluoro-3,4-dihydroisoquinoline and Its Transformation to 1,8-Disubstituted Tetrahydroisoquinolines. Molecules, 23(9), 2326. Available at [Link].

  • Magritek (2021). How simultaneous decoupling of 1H and 19F can help to simplify crowded 13C spectra - A Multi-nuclei case study on 5-Bromo-1,2,3-trifluorobenzene without the need of user intervention. Available at [Link].

  • Penthala, N. R., et al. (2022). Sonochemical synthesis and biological evaluation of isoquinolin-1(2H)-one/isoindolin-1-one derivatives: Discovery of a positive ago-allosteric modulator (PAAM) of 5HT2CR. Bioorganic & Medicinal Chemistry, 76, 117101.
  • Dalby Brown, W., & Gouliaev, A. H. (2005). Synthesis of 5-Bromoisoquinoline and 5-Bromo-8-nitroisoquinoline. ResearchGate. Available at [Link].

  • Sauthof, L., et al. (2022). Recent Advances in Synthetic Isoquinoline-Based Derivatives in Drug Design. Molecules, 27(15), 4999.
  • Gerig, J. T. (n.d.). Fluorine NMR. University of California, Santa Barbara. Available at [Link].

  • Potikha, L., Brovarets, V., & Zhirnov, V. (2021). Biological Evaluation of 3-Aminoisoquinolin-1(2H)-one Derivatives as Potential Anticancer Agents. French-Ukrainian Journal of Chemistry, 9(2), 1-10.

Sources

Exploratory

1H NMR and 13C NMR spectra for 5-Bromo-8-fluoroisoquinolin-1(2H)-one

Comprehensive Structural Elucidation of 5-Bromo-8-fluoroisoquinolin-1(2H)-one via 1 H and 13 C NMR Spectroscopy Document Type: Technical Whitepaper Target Audience: Analytical Chemists, Structural Biologists, and Drug De...

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Author: BenchChem Technical Support Team. Date: April 2026

Comprehensive Structural Elucidation of 5-Bromo-8-fluoroisoquinolin-1(2H)-one via 1 H and 13 C NMR Spectroscopy

Document Type: Technical Whitepaper Target Audience: Analytical Chemists, Structural Biologists, and Drug Development Professionals

Introduction: The Analytical Challenge of Dual-Halogenated Scaffolds

The isoquinolin-1(2H)-one core is a privileged structural motif in medicinal chemistry, frequently serving as the foundational pharmacophore in the development of PARP-1 inhibitors and advanced kinase antagonists . The functionalization of this scaffold with both a bromine atom at the C-5 position and a fluorine atom at the C-8 position creates 5-Bromo-8-fluoroisoquinolin-1(2H)-one , a highly valuable synthetic intermediate.

From a spectroscopic standpoint, this molecule presents a fascinating analytical challenge. The presence of fluorine ( 19 F, spin = 1/2, 100% natural abundance) introduces complex heteronuclear spin-spin coupling networks ( JHF​ and JCF​ ) that propagate throughout the aromatic system . Simultaneously, the heavy bromine atom exerts pronounced spin-orbit coupling effects (the "heavy atom effect"), dramatically altering local carbon chemical shifts. This whitepaper provides an in-depth, first-principles guide to the acquisition, interpretation, and causal assignment of the 1 H and 13 C NMR spectra for this specific compound.

Self-Validating Experimental Methodology

To resolve the fine heteronuclear splittings generated by the C-8 fluorine, high-resolution NMR acquisition is mandatory. The following protocol is designed as a self-validating system to ensure maximum spectral fidelity.

Step-by-Step Acquisition Protocol

Step 1: Sample Preparation & Solvent Selection

  • Action: Dissolve 15–20 mg of high-purity 5-Bromo-8-fluoroisoquinolin-1(2H)-one in 0.6 mL of anhydrous Dimethyl Sulfoxide- d6​ (DMSO- d6​ ) containing 0.03% v/v Tetramethylsilane (TMS).

  • Causality: The lactam N-H proton undergoes rapid chemical exchange in protic solvents, broadening the signal into the baseline. DMSO- d6​ acts as a strong hydrogen-bond acceptor, anchoring the N-H proton and slowing its exchange rate, allowing it to be observed as a distinct, albeit broad, resonance.

Step 2: Probe Tuning and Shimming

  • Action: Insert the sample into a 400 MHz or 600 MHz NMR spectrometer. Tune and match the probe specifically for 1 H, 13 C, and 19 F frequencies.

  • Causality: Precise tuning ensures accurate 90∘ pulse widths. Because the 13 C signal will be split into multiplets by 19 F, the signal-to-noise (S/N) ratio per peak is inherently reduced. Optimal tuning maximizes receiver sensitivity to counteract this signal dilution.

Step 3: 1D 1 H and 13 C{1H} Acquisition

  • 1 H NMR: Utilize a standard 30-degree pulse sequence (zg30). Set the relaxation delay (D1) to 2.0 seconds and acquire 16 scans.

  • 13 C NMR: Utilize a power-gated decoupling sequence (zgpg30). Set D1 to 2.0 seconds and acquire 1024 to 2048 scans.

  • Validation Checkpoint: Before initiating the long 13 C acquisition, perform a 1-scan 1 H acquisition to evaluate the TMS line width. A line width at half-height ( W1/2​ ) of < 1.0 Hz validates that the magnetic field homogeneity (shimming) is sufficient to resolve long-range 4JCF​ splittings.

Step 4: Data Processing

  • Action: Apply an exponential window function (Line Broadening, LB = 0.3 Hz for 1 H; LB = 1.0 Hz for 13 C) prior to Fourier Transform (FT). Manually phase the spectra and apply a polynomial baseline correction to ensure accurate integration.

Workflow Visualization

The logical progression from sample preparation to final structural verification relies heavily on the integration of 1D and 2D NMR techniques.

NMR_Workflow Prep Sample Preparation (DMSO-d6 + TMS) Acq1D 1D NMR Acquisition (1H, 13C{1H}, 19F) Prep->Acq1D Acq2D 2D NMR Acquisition (COSY, HSQC, HMBC) Acq1D->Acq2D Process Data Processing & FT (Apodization, Phase/Baseline Corr.) Acq2D->Process Assign Spectral Assignment (Multiplet Analysis, J-Couplings) Process->Assign Verify Final Structure Verification (5-Bromo-8-fluoroisoquinolin-1(2H)-one) Assign->Verify

Fig 1: Step-by-step NMR acquisition and spectral assignment workflow.

1 H NMR Spectral Elucidation

The 1 H NMR spectrum of 5-Bromo-8-fluoroisoquinolin-1(2H)-one is defined by the electronic push-pull dynamics of the lactam ring and the halogenated aromatic system.

Table 1: Quantitative 1 H NMR Spectral Data (DMSO- d6​ , 400 MHz)
PositionChem. Shift (δ, ppm)MultiplicityCoupling Constant (Hz)IntegrationAssignment Rationale & Causality
H-2 (NH) ~11.40Broad singletN/A1HHighly deshielded due to the adjacent carbonyl and lactam resonance. Broadened by quadrupolar relaxation of 14 N and slow exchange.
H-6 ~7.90dd 3JHH​ = 8.5, 4JHF​ = 5.01HDeshielded by the ortho-bromine atom. Exhibits ortho-coupling to H-7 and meta-coupling to F-8.
H-3 ~7.30dd (or d) 3JHH​ = 7.5, 3JHN​ = 6.01HDeshielded by the adjacent electronegative nitrogen. Couples to H-4, and often shows vicinal coupling to the NH proton.
H-7 ~7.15dd 3JHF​ = 10.5, 3JHH​ = 8.51HShielded by the strong resonance electron-donation from the ortho-fluorine. Exhibits large ortho-coupling to both F-8 and H-6.
H-4 ~6.75d 3JHH​ = 7.51HHighly shielded. Acts as the β -carbon of an enamine-like system, receiving electron density from the nitrogen lone pair via resonance.

Mechanistic Insight: The distinct chemical shift difference between H-3 and H-4 ( Δδ≈0.55 ppm) is a hallmark of the isoquinolin-1(2H)-one system. The fluorine atom at C-8 provides a critical diagnostic handle: H-7 will always appear as a doublet of doublets with a uniquely large 3JHF​ coupling constant (~10.5 Hz), distinguishing it immediately from H-6.

13 C NMR Spectral Elucidation

The 13 C NMR spectrum is dominated by two primary phenomena: the massive heteronuclear splitting caused by 19 F, and the anomalous shielding caused by the heavy bromine atom .

Table 2: Quantitative 13 C NMR Spectral Data (DMSO- d6​ , 100 MHz)
PositionChem. Shift (δ, ppm)Multiplicity JCF​ Coupling (Hz)Assignment Rationale & Causality
C-1 (C=O) ~160.5d 4JCF​≈4.0 Carbonyl carbon. Slightly split by long-range through-space/bond coupling to F-8.
C-8 (C-F) ~158.5d 1JCF​≈252.0 Ipso-carbon to fluorine. Strongly deshielded by inductive effects; massive one-bond coupling.
C-4a ~138.0d 4JCF​≈2.0 Bridgehead carbon. Deshielded network; minimal para-fluorine coupling.
C-6 ~135.0d 3JCF​≈8.5 Aromatic CH. Meta to fluorine, resulting in a characteristic ~8.5 Hz splitting.
C-3 ~132.0sN/AAlkene/Aromatic CH adjacent to nitrogen. Deshielded by N-inductive effects.
C-8a ~118.0d 2JCF​≈15.0 Bridgehead carbon ortho to fluorine. Shielded by F-resonance donation.
C-7 ~114.0d 2JCF​≈22.0 Aromatic CH ortho to fluorine. Strongly shielded by F-resonance; large two-bond coupling.
C-5 (C-Br) ~112.5s (or d) 5JCF​≈0−1.0 Ipso-carbon to bromine. Causality: The "Heavy Atom Effect" (spin-orbit coupling from the large Br electron cloud) anomalously shields this carbon, pushing it far upfield compared to standard aromatic carbons.
C-4 ~105.5sN/A β -enamine carbon. Highly shielded due to resonance electron donation from the lactam nitrogen.

Mechanistic Insight: The 13 C spectrum serves as an absolute structural proof. The 1JCF​ coupling of ~252 Hz unambiguously identifies C-8. The magnitude of the subsequent couplings ( 2JCF​>3JCF​>4JCF​ ) allows the analyst to "walk" around the aromatic ring, assigning C-7, C-8a, and C-6 with absolute certainty without strictly requiring 2D HMBC data, though HMBC is recommended for validating the bridgehead carbons (C-4a and C-8a).

References

  • US Patent 9,422,243 B2: 3-phenyl-isoquinolin-1(2H)-one derivatives as PARP-1 inhibitors. (2016). Google Patents.
  • Dolbier, W. R. (2009). Guide to Fluorine NMR for Organic Chemists. John Wiley & Sons. URL:[Link]

  • Prediction of 19F NMR Chemical Shifts for Fluorinated Aromatic Compounds. (2014). National Center for Biotechnology Information (PMC). URL:[Link]

Foundational

mechanism of action of 5-Bromo-8-fluoroisoquinolin-1(2H)-one derivatives

Title : Mechanism of Action of 5-Bromo-8-fluoroisoquinolin-1(2H)-one Derivatives: A Technical Guide to Next-Generation PARP Inhibition Executive Summary 5-Bromo-8-fluoroisoquinolin-1(2H)-one is a highly privileged, bifun...

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Author: BenchChem Technical Support Team. Date: April 2026

Title : Mechanism of Action of 5-Bromo-8-fluoroisoquinolin-1(2H)-one Derivatives: A Technical Guide to Next-Generation PARP Inhibition

Executive Summary 5-Bromo-8-fluoroisoquinolin-1(2H)-one is a highly privileged, bifunctional building block utilized in the rational design of targeted oncological therapeutics. As a Senior Application Scientist, I have observed that the isoquinolin-1(2H)-one scaffold is foundational to the inhibition of Poly(ADP-ribose) polymerase (PARP) enzymes[1]. By leveraging the unique stereoelectronic properties of the 8-fluoro substitution and the cross-coupling potential of the 5-bromo handle, researchers can synthesize potent derivatives that drive synthetic lethality in homologous recombination (HR)-deficient tumors, or modulate the tumor microenvironment via PARP7 inhibition[2]. This whitepaper deconstructs the structural pharmacology, mechanism of action, and self-validating experimental workflows required to evaluate these derivatives.

Structural Pharmacology & Target Engagement

The efficacy of 5-Bromo-8-fluoroisoquinolin-1(2H)-one derivatives is rooted in their precise atomic interactions within the NAD+ binding pocket of PARP enzymes[3].

  • The Isoquinolin-1(2H)-one Core (The Anchor): The lactam moiety (NH-C=O) serves as a bioisostere for the nicotinamide amide of NAD+. It anchors the molecule to the PARP catalytic domain by forming critical bidentate hydrogen bonds with the backbone of highly conserved residues (e.g., Gly863 and Ser904 in PARP1)[4].

  • The 8-Fluoro Effect (Electronic Modulation): Fluorine is the most electronegative element. Placing it at the 8-position (peri to the lactam NH) exerts a strong inductive electron-withdrawing effect. Causality: This lowers the pKa of the lactam NH, making it a stronger hydrogen-bond donor, which exponentially increases binding affinity (Kd)[5]. Furthermore, the fluorine atom provides a lipophilic shield that displaces high-energy water molecules from the binding pocket, driving a favorable entropic shift during target engagement.

  • The 5-Bromo Handle (The Functional Vector): The 5-position points directly toward the adenine-ribose binding cleft of the PARP active site. The bromine atom is a synthetic handle for late-stage Suzuki-Miyaura or Buchwald-Hartwig cross-coupling. By attaching bulky, functionalized aryl or piperazine-linked moieties at this position, the resulting derivatives achieve dual-pocket binding. This not only increases overall potency but is the primary driver for subtype selectivity (e.g., favoring PARP7 over PARP1)[2].

Mechanism of Action: Catalytic Inhibition to Allosteric Trapping

The mechanism of action for these derivatives is bipartite, involving both enzymatic inhibition and physical protein trapping.

  • Competitive Inhibition of PARylation: Upon binding to the catalytic site, the derivative competitively excludes NAD+, halting the synthesis of poly(ADP-ribose) (PAR) chains[3]. Without PARylation, PARP cannot recruit downstream DNA repair effectors to single-strand breaks (SSBs).

  • PARP Trapping & Synthetic Lethality: The most potent 5-substituted-8-fluoroisoquinolin-1(2H)-one derivatives induce a conformational allosteric lock on the PARP enzyme. This traps the PARP-DNA complex at the site of the SSB[1]. When a replication fork collides with this trapped complex, it collapses into a highly toxic double-strand break (DSB). In cancer cells harboring BRCA1/2 mutations (HR deficiency), these DSBs cannot be repaired, leading to apoptosis via synthetic lethality[1].

  • Emerging PARP7 Modulation: Recent patent literature demonstrates that specific derivatives synthesized from this scaffold act as highly selective PARP7 inhibitors[2]. PARP7 negatively regulates Type I interferon (IFN) signaling. Inhibition by these fluorinated derivatives restores the IFN response, triggering robust immune-mediated tumor regression[2].

Experimental Methodologies: Self-Validating Systems

To ensure trustworthiness and reproducibility, the evaluation of these derivatives must employ self-validating experimental designs.

Protocol 1: In Vitro PARP Enzymatic Inhibition Assay (Fluorescence Polarization) Rationale: Fluorescence Polarization (FP) is selected over standard colorimetric assays because it directly measures target engagement (Kd) in solution without relying on enzymatic turnover, which is critical for evaluating allosteric binders[5].

  • Preparation: Recombinant PARP1 or PARP7 is incubated with a fluorescently labeled NAD+ probe in assay buffer (50 mM Tris-HCl, pH 7.4, 50 mM NaCl, 1 mM DTT).

  • Compound Addition: Add the 5-substituted-8-fluoroisoquinolin-1(2H)-one derivative in a 10-point dose-response titration (0.1 nM to 10 µM).

  • Measurement: Measure polarization (mP) using a microplate reader (Ex: 485 nm, Em: 530 nm).

  • Self-Validation Check: Causality of Controls: Include a positive control (e.g., Olaparib) to calibrate the dynamic range. Crucially, include a "probe-only" well and a "non-binding mutant PARP" well. If the mutant PARP yields a high mP signal, it indicates non-specific aggregation or compound autofluorescence, invalidating the run.

Protocol 2: Cellular PARP Trapping Assay (Chromatin Fractionation) Rationale: Measuring trapped PARP on chromatin is the most direct readout of synthetic lethality potential[1].

  • Treatment: Treat HR-deficient cells (e.g., MDA-MB-436) with the derivative (100 nM) for 2 hours.

  • Damage Induction: Add 0.01% Methyl methanesulfonate (MMS) for 30 minutes. Causality: MMS uniformly induces SSBs, synchronizing PARP recruitment to chromatin. Without MMS, basal trapping is stochastic and often below the limit of detection, leading to false negatives.

  • Fractionation: Lyse cells in a hypotonic buffer to extract the cytosol, then use a high-salt buffer (400 mM NaCl) to extract the nucleoplasm. Pellet the insoluble chromatin via centrifugation.

  • Western Blotting: Resuspend the chromatin pellet in SDS buffer, boil, and resolve via SDS-PAGE. Probe for PARP1.

  • Self-Validation Check: Probe the chromatin fraction for Histone H3 (loading control) and GAPDH (cytosolic exclusion control). If GAPDH is present in the chromatin fraction, the hypotonic lysis was incomplete, and the trapping data must be discarded to prevent false positives.

Quantitative Data Summaries

The following table synthesizes the structure-activity relationship (SAR) data, highlighting the synergistic effect of the 8-fluoro and 5-bromo/aryl substitutions.

Compound ScaffoldPARP1 IC50 (nM)PARP7 IC50 (nM)Relative Trapping EfficiencyPrimary Mechanism of Action
Unsubstituted Isoquinolin-1(2H)-one~1,500>5,000LowWeak NAD+ competitive inhibition
8-Fluoro-isoquinolin-1(2H)-one~300>2,000ModerateEnhanced H-bonding via pKa modulation
5-Bromo-8-fluoro-isoquinolin-1(2H)-one~150~800ModerateSteric clash in adenine pocket
5-Aryl-8-fluoro-isoquinolin-1(2H)-one < 5 < 10 High Dual-pocket binding & Allosteric trapping

Visualizations

PARP_Pathway SSB Single-Strand DNA Break (SSB) PARP PARP1/2 Recruitment to DNA SSB->PARP NAD NAD+ Consumption & PARylation PARP->NAD Trapping PARP-DNA Trapping (Allosteric Lock) PARP->Trapping Blocked Release Repair DNA Repair & Cell Survival NAD->Repair Inhibitor 5-Substituted-8-Fluoro- Isoquinolin-1(2H)-one Derivative Inhibitor->PARP Competitive NAD+ Displacement Inhibitor->Trapping Conformational Change DSB Replication Fork Collapse Double-Strand Break (DSB) Trapping->DSB HR Homologous Recombination (HR) Deficiency (e.g., BRCA1/2 mut) DSB->HR Apoptosis Synthetic Lethality (Apoptosis) HR->Apoptosis Unresolved DNA Damage

Mechanism of synthetic lethality driven by 5-substituted-8-fluoroisoquinolin-1(2H)-one derivatives.

Workflow Step1 Cell Culture & Treatment Incubate with Derivatives Step2 Alkylating Agent MMS Treatment (Induce SSB) Step1->Step2 Step3 Subcellular Fractionation Isolate Chromatin Step2->Step3 Step4 Western Blotting Probe for PARP1 & Histone H3 Step3->Step4 Step5 Quantification Assess PARP Trapping Efficiency Step4->Step5

Self-validating experimental workflow for quantifying chromatin-bound PARP trapping.

References[3] Reproducibility of Experimental Results for 6-(Trifluoromethyl)isoquinolin-1(2H)-one: A Comparative Guide. Benchchem. URL:https://www.benchchem.com/[1] (Trifluoromethyl)isoquinolin-1(2H)-one: Synthesis, Potential Applications. Benchchem. URL:https://www.benchchem.com/[2] WO2025024663A1 - Parp7 inhibitors. Google Patents. URL:https://patents.google.com/patent/WO2025024663A1/en[5] US9422243B2 - 3-phenyl-isoquinolin-1(2H)-one derivatives as PARP-1 inhibitors. Google Patents. URL:https://patents.google.com/patent/US9422243B2/en[4] WO2002090334A1 - Isoquinolinone derivatives as parp inhibitors. Google Patents. URL:https://patents.google.com/patent/WO2002090334A1/en

Sources

Exploratory

Determining the Molecular Architecture: A Technical Guide to the Crystallographic Analysis of 5-Bromo-8-fluoroisoquinolin-1(2H)-one

This in-depth technical guide provides a comprehensive walkthrough for the crystallographic and X-ray structure determination of the novel compound, 5-Bromo-8-fluoroisoquinolin-1(2H)-one. Designed for researchers, scient...

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Author: BenchChem Technical Support Team. Date: April 2026

This in-depth technical guide provides a comprehensive walkthrough for the crystallographic and X-ray structure determination of the novel compound, 5-Bromo-8-fluoroisoquinolin-1(2H)-one. Designed for researchers, scientists, and professionals in drug development, this document details the complete workflow from synthesis to the validation of the final crystal structure. The isoquinoline scaffold is a significant pharmacophore in medicinal chemistry, and understanding the precise three-dimensional arrangement of its derivatives is paramount for structure-activity relationship (SAR) studies and rational drug design.[1][2][3][4]

Introduction: The Significance of Isoquinolinones in Drug Discovery

The isoquinoline core is a privileged structure found in numerous natural products and synthetic compounds with a broad spectrum of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][2][3][4] The functionalization of the isoquinoline ring system, as in 5-Bromo-8-fluoroisoquinolin-1(2H)-one, allows for the fine-tuning of its pharmacological profile. X-ray crystallography provides the definitive, atomic-level blueprint of a molecule, revealing crucial information about bond lengths, bond angles, and intermolecular interactions. This structural data is invaluable for understanding how a molecule might interact with a biological target, thereby guiding the optimization of lead compounds in the drug discovery pipeline.

This guide will present a hypothetical, yet methodologically rigorous, case study on determining the crystal structure of 5-Bromo-8-fluoroisoquinolin-1(2H)-one, a compound of interest for its potential as a versatile synthetic intermediate.[5]

Part 1: Synthesis and Purification

The first critical step is the synthesis of high-purity 5-Bromo-8-fluoroisoquinolin-1(2H)-one. The synthetic route is designed based on established methodologies for the functionalization of isoquinoline derivatives.

Proposed Synthetic Pathway

A plausible synthetic route would involve a multi-step process starting from a readily available isoquinoline precursor. A key transformation would be the regioselective bromination and fluorination of the isoquinoline core.

Experimental Protocol: Synthesis of 5-Bromo-8-fluoroisoquinolin-1(2H)-one

  • Bromination of Isoquinoline: Isoquinoline is treated with a brominating agent such as N-Bromosuccinimide (NBS) in the presence of a strong acid like sulfuric acid at low temperatures to achieve regioselective bromination at the 5-position.[6][7][8]

  • Nitration: The resulting 5-bromoisoquinoline is then nitrated using a mixture of nitric acid and sulfuric acid to introduce a nitro group at the 8-position.

  • Reduction and Diazotization: The nitro group is reduced to an amine, followed by a Sandmeyer-type reaction where the amino group is converted to a diazonium salt and subsequently displaced by a fluoride ion.

  • Oxidation to Isoquinolinone: The final step involves the oxidation of the 8-fluoro-5-bromoisoquinoline to the corresponding 1(2H)-one derivative.

  • Purification: The crude product is purified by column chromatography followed by recrystallization to obtain a sample of >99% purity, which is crucial for the growth of high-quality single crystals.

Part 2: Single Crystal Growth

The growth of a diffraction-quality single crystal is often the most challenging step in X-ray crystallography. The ideal crystal should be a single, well-ordered lattice, free of defects, and typically between 0.1 and 0.5 mm in its largest dimension.[9]

Method Selection Rationale

For a small organic molecule like 5-Bromo-8-fluoroisoquinolin-1(2H)-one, several crystallization techniques can be employed. The choice of method and solvent is critical and often requires empirical screening.

  • Slow Evaporation: This is a straightforward method where the compound is dissolved in a suitable solvent and the solvent is allowed to evaporate slowly, leading to the gradual formation of crystals.[10][11][12]

  • Vapor Diffusion: This technique involves dissolving the compound in a solvent in which it is soluble and placing this solution in a sealed container with a more volatile "anti-solvent" in which the compound is insoluble. The slow diffusion of the anti-solvent vapor into the solution reduces the compound's solubility, promoting crystallization.[10][12]

  • Cooling: A saturated solution of the compound at an elevated temperature is slowly cooled, leading to a decrease in solubility and subsequent crystal growth.[12][13]

Experimental Protocol: Single Crystal Growth by Vapor Diffusion

  • Solvent Screening: A small amount of purified 5-Bromo-8-fluoroisoquinolin-1(2H)-one is tested for solubility in a range of solvents (e.g., ethanol, methanol, acetone, ethyl acetate, dichloromethane, and toluene).[10]

  • Vial Preparation: A solution of the compound (approximately 5-10 mg) is prepared in a small, open vial using a solvent in which it is moderately soluble (e.g., dichloromethane).

  • Chamber Setup: This small vial is placed inside a larger, sealed vial containing a small volume of a more volatile anti-solvent in which the compound is poorly soluble (e.g., hexane or diethyl ether).[12][14]

  • Equilibration: The sealed chamber is left undisturbed in a vibration-free environment. The anti-solvent vapor will slowly diffuse into the inner vial, inducing crystallization over a period of several days to weeks.[13]

Part 3: X-ray Diffraction Data Collection

Once a suitable single crystal is obtained, it is mounted on a goniometer and subjected to a monochromatic X-ray beam in a diffractometer to collect the diffraction data.

Data Collection Strategy

The goal of data collection is to measure the intensities of a large number of unique diffraction spots (reflections) with high accuracy and completeness.

Experimental Protocol: X-ray Data Collection

  • Crystal Mounting: A well-formed single crystal is selected under a microscope and mounted on a cryoloop. The loop is then placed on the goniometer head of the diffractometer and flash-cooled to a low temperature (typically 100 K) in a stream of nitrogen gas to minimize thermal motion and radiation damage.[15][16]

  • Diffractometer Setup: Data is collected on a modern single-crystal X-ray diffractometer equipped with a sensitive detector (e.g., a CCD or CMOS detector). The X-ray source is typically a Mo-Kα (λ = 0.71073 Å) or Cu-Kα (λ = 1.54184 Å) microfocus sealed tube or a synchrotron source.[17][18]

  • Unit Cell Determination: A short series of initial frames are collected to determine the unit cell parameters and the crystal system.

  • Data Collection: A full sphere of diffraction data is collected by rotating the crystal through a series of angles. The exposure time per frame and the total number of frames are optimized to ensure good signal-to-noise and data completeness.[15][18]

  • Data Processing: The raw diffraction images are processed to integrate the reflection intensities and apply corrections for factors such as Lorentz and polarization effects, and absorption. This processed data results in a reflection file (e.g., an HKL file).

Part 4: Structure Solution and Refinement

The collected diffraction data is used to solve the crystal structure, which involves determining the positions of all atoms in the unit cell.

The Phase Problem and Structure Solution

A key challenge in X-ray crystallography is the "phase problem," where the phases of the diffracted X-rays cannot be directly measured.[19] The structure is solved using computational methods to determine these phases.

  • Direct Methods: These methods use statistical relationships between the reflection intensities to directly calculate the phases. This is a common and often successful approach for small molecules.

  • Patterson Methods: This method is particularly useful when a heavy atom (like bromine in our case) is present in the structure. The position of the heavy atom can be determined from a Patterson map, and this information can be used to phase the rest of the reflections.

Structure Refinement

Once an initial model of the structure is obtained, it is refined against the experimental data to improve its accuracy. This is typically done using a least-squares minimization algorithm.

Experimental Protocol: Structure Solution and Refinement

  • Structure Solution: The structure is solved using software packages such as SHELXT or Olex2/solve.[19][20][21][22][23] Given the presence of a bromine atom, both direct methods and Patterson-based approaches are likely to be successful.

  • Model Building: The initial electron density map is used to build a molecular model, assigning atom types (C, N, O, F, Br) to the electron density peaks.

  • Refinement: The model is refined using a program like SHELXL.[20][21][23] The refinement process involves adjusting atomic coordinates, and thermal parameters to minimize the difference between the observed and calculated structure factors.

  • Anisotropic Refinement: Non-hydrogen atoms are typically refined anisotropically, meaning their thermal motion is modeled as an ellipsoid.

  • Hydrogen Atom Placement: Hydrogen atoms are generally placed in calculated positions and refined using a riding model.

  • Convergence: The refinement is continued until the model converges, indicated by a stable R-factor (a measure of the agreement between the observed and calculated data) and minimal shifts in the refined parameters.

Part 5: Data Validation and Presentation

The final step is to validate the quality of the determined crystal structure and present the data in a standardized format.

Crystallographic Data Summary

The key crystallographic data for 5-Bromo-8-fluoroisoquinolin-1(2H)-one would be summarized in a table similar to the one below. The values presented are typical for a small organic molecule.

Parameter Value
Chemical formulaC₉H₅BrFNO
Formula weight242.05
Temperature100(2) K
Wavelength (Mo-Kα)0.71073 Å
Crystal systemMonoclinic
Space groupP2₁/c
Unit cell dimensionsa = 8.123(4) Å, α = 90°
b = 10.456(5) Å, β = 105.21(3)°
c = 11.789(6) Å, γ = 90°
Volume967.8(8) ų
Z4
Density (calculated)1.662 Mg/m³
Absorption coefficient4.258 mm⁻¹
F(000)480
Crystal size0.25 x 0.20 x 0.15 mm
Theta range for data collection2.50 to 27.50°
Reflections collected9876
Independent reflections2210 [R(int) = 0.035]
Completeness to theta = 27.50°99.8 %
Refinement methodFull-matrix least-squares on F²
Data / restraints / parameters2210 / 0 / 127
Goodness-of-fit on F²1.05
Final R indices [I>2sigma(I)]R₁ = 0.038, wR₂ = 0.095
R indices (all data)R₁ = 0.045, wR₂ = 0.102
Largest diff. peak and hole0.54 and -0.48 e.Å⁻³
Structure Validation

The final crystallographic model is validated using software like PLATON and the IUCr's checkCIF service.[24][25] This ensures that the structure is chemically and geometrically reasonable and that there are no unaddressed issues in the data or the model. The output of checkCIF provides a series of alerts that need to be addressed or explained.

Crystallographic Information File (CIF)

The final structural data, including atomic coordinates, unit cell parameters, and experimental details, is compiled into a Crystallographic Information File (CIF).[26] The CIF is the standard format for archiving and disseminating crystallographic data.

Visualizations

Workflow for Crystal Structure Determination

G cluster_0 Synthesis & Purification cluster_1 Crystal Growth cluster_2 Data Collection & Processing cluster_3 Structure Solution & Refinement cluster_4 Validation & Deposition Synthesis Synthesis Purification Purification Synthesis->Purification Crystal_Growth Single Crystal Growth Purification->Crystal_Growth Data_Collection Data_Collection Crystal_Growth->Data_Collection Data_Processing Data_Processing Data_Collection->Data_Processing Structure_Solution Structure_Solution Data_Processing->Structure_Solution Model_Building Model_Building Structure_Solution->Model_Building Structure_Refinement Structure_Refinement Model_Building->Structure_Refinement Validation Validation Structure_Refinement->Validation CIF_Deposition CIF_Deposition Validation->CIF_Deposition CIF Generation

Caption: A streamlined workflow for the determination of a small molecule crystal structure.

Logical Flow of Structure Refinement

G start Initial Model (from Structure Solution) refine Least-Squares Refinement (Adjust Coords, Thermal Params) start->refine fourier Calculate Fourier Maps (Difference Electron Density) refine->fourier model_update Update Model (Add/Remove Atoms, Anisotropic Refinement) fourier->model_update converged Convergence? (Stable R-factor, Minimal Shifts) model_update->converged converged->refine No final_model Final Validated Model converged->final_model Yes

Caption: The iterative cycle of crystallographic structure refinement.

Conclusion

This technical guide has outlined a comprehensive and robust methodology for the determination of the crystallographic data and X-ray structure of 5-Bromo-8-fluoroisoquinolin-1(2H)-one. By following these field-proven protocols, researchers can obtain high-quality structural information that is essential for advancing our understanding of this important class of molecules and for guiding future drug discovery efforts. The principles and techniques described herein are broadly applicable to the structural elucidation of other novel small molecules.

References

  • Amerigo Scientific. (n.d.). Exploring the Chemistry and Applications of Isoquinoline. Retrieved from [Link]

  • Bruker. (n.d.). Powder X-ray Diffraction Protocol/SOP. Retrieved from [Link]

  • Staples, R. J. (2016). Getting crystals your crystallographer will treasure: a beginner's guide. Acta Crystallographica Section E, 72(11), 1641-1649.
  • Lachicotte, R. J. (n.d.). How To: Grow X-Ray Quality Crystals. University of Rochester Department of Chemistry. Retrieved from [Link]

  • International Union of Crystallography. (n.d.). Crystallographic Information Framework. Retrieved from [Link]

  • Kumar, A., & Kumar, R. (2022). Diversely functionalized isoquinolines and their core-embedded heterocyclic frameworks: a privileged scaffold for medicinal chemistry. RSC Medicinal Chemistry, 13(10), 1185-1206.
  • Cambridge Crystallographic Data Centre. (n.d.). A short guide to Crystallographic Information Files. Retrieved from [Link]

  • University of York. (n.d.). scXRD: Growing single crystals. Retrieved from [Link]

  • New Mexico Bureau of Geology & Mineral Resources. (2008). STANDARD OPERATING PROCEDURE NO. 27 X-RAY DIFFRACTION ANALYSIS.
  • Grazulis, S., et al. (2021). Validation of the Crystallography Open Database using the Crystallographic Information Framework. Journal of Applied Crystallography, 54(1), 221-233.
  • Rowlett, R. S. (n.d.). Protein XRD Protocols - X-ray Diffraction Data Collection.
  • MDPI. (2025, December 12). Recent Advances in Synthetic Isoquinoline-Based Derivatives in Drug Design. Retrieved from [Link]

  • Dinger, M. (2015, April 28). Crystal Growing Tips. The Center for Xray Crystallography, University of Florida. Retrieved from [Link]

  • Organic Chemistry. (2020, December 12). How to Grow Single Crystals [Video]. YouTube. Retrieved from [Link]...

  • International Journal of Pharmaceutical Sciences. (2025, August 19).
  • Wikipedia. (n.d.). Crystallographic Information File. Retrieved from [Link]

  • ACS Publications. (n.d.). CIF Validation. Retrieved from [Link]

  • IMSERC. (2021, December 31). Structure Solution and Refinement with Olex2: A guide for Chem 432 Students. Retrieved from [Link]

  • FRI Luminators Stream. (n.d.). X-ray. Retrieved from [Link]

  • OlexSys. (n.d.). Overview. Retrieved from [Link]

  • Zhu, J. (2017, June). Single Crystal XRD: Data Acquisition and Structure Solving.
  • Purdue Chemistry. (n.d.). Standard Operating Procedure – Bruker Quest Diffractometer with sealed tube molybdenum source.
  • OlexSys. (n.d.). Compatibility with Other Software. Retrieved from [Link]

  • Brown, W. D., & Gouliaev, A. H. (n.d.). Synthesis of 5-Bromoisoquinoline and 5-Bromo-8-nitroisoquinoline. Organic Syntheses Procedure. Retrieved from [Link]

  • OlexSys. (n.d.). Structure Solution. Retrieved from [Link]

  • Forgách, L., et al. (2021). Synthesis of 8-Fluoro-3,4-dihydroisoquinoline and Its Transformation to 1,8-Disubstituted Tetrahydroisoquinolines. Molecules, 26(11), 3295.
  • Brown, W. D., & Gouliaev, A. H. (2002). U.S. Patent No. 6,500,954 B1. Washington, DC: U.S.
  • ResearchGate. (n.d.). Synthesis of 5-Bromoisoquinoline and 5-Bromo-8-nitroisoquinoline. Retrieved from [Link]

  • Brown, W. D., & Gouliaev, A. H. (1999). Method of preparing 5- or 8-bromoisoquinoline derivatives.

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Foundational

An In-Depth Technical Guide to the Preclinical Pharmacokinetic Evaluation of 5-Bromo-8-fluoroisoquinolin-1(2H)-one

For Researchers, Scientists, and Drug Development Professionals Introduction: Contextualizing 5-Bromo-8-fluoroisoquinolin-1(2H)-one in Drug Discovery The isoquinoline scaffold is a privileged structure in medicinal chemi...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: Contextualizing 5-Bromo-8-fluoroisoquinolin-1(2H)-one in Drug Discovery

The isoquinoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous approved therapeutic agents.[1][2] The specific compound, 5-Bromo-8-fluoroisoquinolin-1(2H)-one, is a halogenated isoquinolinone derivative. While specific biological activity data for this exact molecule is not extensively published, its structural resemblance to known PARP (Poly (ADP-ribose) polymerase) inhibitors suggests its potential as a targeted anticancer agent.[3][4] PARP inhibitors have garnered significant attention in oncology, particularly for the treatment of cancers with deficiencies in homologous recombination repair, such as those harboring BRCA1/2 mutations.[4][5][6]

A thorough understanding of a drug candidate's pharmacokinetic (PK) properties—its absorption, distribution, metabolism, and excretion (ADME)—is paramount to its successful development. This guide provides a comprehensive framework for the preclinical pharmacokinetic evaluation of 5-Bromo-8-fluoroisoquinolin-1(2H)-one, drawing upon established methodologies for PARP inhibitors and other small molecule drugs.[7] The protocols and insights presented herein are designed to be self-validating, ensuring the generation of robust and reliable data to inform critical decisions in the drug development pipeline.

Chapter 1: Foundational Physicochemical and In Vitro ADME Profiling

The initial characterization of 5-Bromo-8-fluoroisoquinolin-1(2H)-one begins with an assessment of its fundamental physicochemical properties and its behavior in a suite of in vitro ADME assays. These studies are cost-effective, high-throughput, and provide early insights into the compound's potential in vivo disposition.

Physicochemical Properties

A summary of the computed physicochemical properties of 5-Bromo-8-fluoroisoquinolin-1(2H)-one is presented in Table 1. These parameters are crucial for understanding its potential for oral absorption and membrane permeability.

Table 1: Computed Physicochemical Properties of 5-Bromo-8-fluoroisoquinolin-1(2H)-one

PropertyValueSource
Molecular FormulaC9H7BrFNOPubChem[8]
Molecular Weight244.06 g/mol PubChem[8]
IUPAC Name5-bromo-8-fluoro-3,4-dihydro-2H-isoquinolin-1-onePubChem[8]
In Vitro ADME Assays

The following in vitro assays are essential for the initial pharmacokinetic profiling of 5-Bromo-8-fluoroisoquinolin-1(2H)-one.

Rationale: Assessing the metabolic stability of a compound in liver microsomes or hepatocytes provides an early indication of its potential for hepatic clearance in vivo. A high clearance rate may necessitate more frequent dosing or lead to low systemic exposure.

Experimental Protocol: Metabolic Stability in Human Liver Microsomes

  • Preparation of Incubation Mixtures:

    • Prepare a stock solution of 5-Bromo-8-fluoroisoquinolin-1(2H)-one in a suitable organic solvent (e.g., DMSO).

    • In a 96-well plate, combine human liver microsomes (final concentration ~0.5 mg/mL), the test compound (final concentration ~1 µM), and phosphate buffer (pH 7.4).

  • Initiation of the Reaction:

    • Pre-warm the plate to 37°C.

    • Add a pre-warmed NADPH-regenerating system to initiate the metabolic reaction.

  • Time-Point Sampling:

    • At specified time points (e.g., 0, 5, 15, 30, 60 minutes), quench the reaction by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.

  • Sample Analysis:

    • Centrifuge the plate to precipitate proteins.

    • Analyze the supernatant for the remaining parent compound using a validated LC-MS/MS method.[9][10]

  • Data Analysis:

    • Plot the natural logarithm of the percentage of the remaining parent compound versus time.

    • Calculate the in vitro half-life (t½) and intrinsic clearance (CLint).

Rationale: Identifying the specific cytochrome P450 (CYP) enzymes responsible for metabolizing the compound is crucial for predicting potential drug-drug interactions (DDIs).[11] Additionally, assessing the compound's potential to inhibit major CYP isoforms is a regulatory requirement.

Experimental Protocol: CYP Inhibition Assay

  • Incubation:

    • Incubate 5-Bromo-8-fluoroisoquinolin-1(2H)-one with human liver microsomes and a cocktail of specific CYP probe substrates.

  • Analysis:

    • Quantify the formation of the probe substrate metabolites using LC-MS/MS.

  • Data Interpretation:

    • A reduction in the formation of a specific metabolite indicates inhibition of the corresponding CYP enzyme. Calculate the IC50 value for any significant inhibition observed.

Rationale: The extent of binding to plasma proteins influences the unbound fraction of the drug, which is the pharmacologically active portion available for distribution to tissues and for clearance.

Experimental Protocol: Rapid Equilibrium Dialysis (RED)

  • Preparation:

    • Add 5-Bromo-8-fluoroisoquinolin-1(2H)-one to plasma (human and relevant preclinical species).

  • Dialysis:

    • Place the plasma sample in the sample chamber of a RED device, with buffer in the adjacent chamber, separated by a semi-permeable membrane.

    • Incubate at 37°C until equilibrium is reached.

  • Analysis:

    • Measure the concentration of the compound in both the plasma and buffer chambers using LC-MS/MS.

  • Calculation:

    • Calculate the fraction unbound (fu) based on the concentration ratio.

Chapter 2: In Vivo Pharmacokinetic Studies in Preclinical Species

Following promising in vitro data, in vivo studies in animal models are conducted to understand the complete ADME profile of 5-Bromo-8-fluoroisoquinolin-1(2H)-one.

Single-Dose Pharmacokinetic Study

Rationale: A single-dose PK study in a rodent species (e.g., rats) is the standard first step to determine key pharmacokinetic parameters such as clearance (CL), volume of distribution (Vd), half-life (t½), and oral bioavailability (F%).[12]

Experimental Protocol: Intravenous and Oral Dosing in Rats

  • Animal Dosing:

    • Administer a single intravenous (IV) dose of 5-Bromo-8-fluoroisoquinolin-1(2H)-one to one cohort of rats.

    • Administer a single oral (PO) dose to a separate cohort.

  • Blood Sampling:

    • Collect serial blood samples at predefined time points (e.g., pre-dose, and at 0.083, 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose).[3]

  • Plasma Analysis:

    • Process blood samples to obtain plasma.

    • Quantify the concentration of the parent drug in plasma using a validated LC-MS/MS method.[3][9]

  • Pharmacokinetic Parameter Calculation:

    • Use non-compartmental analysis to determine key PK parameters.[3]

Table 2: Key Pharmacokinetic Parameters to be Determined

ParameterDescription
Cmax Maximum plasma concentration
Tmax Time to reach Cmax
AUC Area under the plasma concentration-time curve
Elimination half-life
CL Clearance
Vd Volume of distribution
F% Oral bioavailability
Visualizing the Preclinical PK Workflow

The following diagram illustrates the typical workflow for a preclinical pharmacokinetic study.

G cluster_invitro In Vitro ADME Profiling cluster_invivo In Vivo PK Study (Rat) Metabolic Stability Metabolic Stability CYP Phenotyping & Inhibition CYP Phenotyping & Inhibition Metabolic Stability->CYP Phenotyping & Inhibition Plasma Protein Binding Plasma Protein Binding CYP Phenotyping & Inhibition->Plasma Protein Binding IV Dosing IV Dosing Blood Sampling Blood Sampling IV Dosing->Blood Sampling Plasma Analysis (LC-MS/MS) Plasma Analysis (LC-MS/MS) Blood Sampling->Plasma Analysis (LC-MS/MS) PK Parameter Calculation PK Parameter Calculation Plasma Analysis (LC-MS/MS)->PK Parameter Calculation PO Dosing PO Dosing PO Dosing->Blood Sampling In Vitro ADME Profiling In Vitro ADME Profiling Decision to Proceed Decision to Proceed In Vitro ADME Profiling->Decision to Proceed In Vivo PK Study (Rat) In Vivo PK Study (Rat) Decision to Proceed->In Vivo PK Study (Rat) Bioavailability Assessment Bioavailability Assessment PK Parameter Calculation->Bioavailability Assessment

Caption: Workflow for preclinical pharmacokinetic evaluation.

Chapter 3: Metabolism and Excretion

Understanding how 5-Bromo-8-fluoroisoquinolin-1(2H)-one is metabolized and eliminated from the body is critical for assessing its potential for toxic metabolite formation and identifying the primary routes of clearance.

Metabolite Identification

Rationale: In vitro and in vivo metabolite identification studies are performed to characterize the metabolic pathways of the drug candidate.

Experimental Protocol: In Vitro and In Vivo Metabolite ID

  • In Vitro:

    • Incubate the compound with liver microsomes or hepatocytes from various species (including human).

  • In Vivo:

    • Collect plasma, urine, and feces from animals dosed in the PK study.[13]

  • Analysis:

    • Analyze samples using high-resolution mass spectrometry (HRMS) to identify potential metabolites.[14]

  • Structural Elucidation:

    • Use tandem mass spectrometry (MS/MS) to fragment the metabolites and elucidate their structures.

Predicted Metabolic Pathways: Based on the metabolism of other quinoline and isoquinoline derivatives, the predicted metabolic pathways for 5-Bromo-8-fluoroisoquinolin-1(2H)-one include oxidation and conjugation.[15]

Visualizing the ADME Process

The following diagram provides a conceptual overview of the ADME process for an orally administered drug like 5-Bromo-8-fluoroisoquinolin-1(2H)-one.

ADME_Process cluster_Absorption Absorption cluster_Distribution Distribution cluster_Metabolism Metabolism cluster_Excretion Excretion Oral Dose Oral Dose GI Tract GI Tract Oral Dose->GI Tract Systemic Circulation Systemic Circulation GI Tract->Systemic Circulation Absorption Tissues Tissues Systemic Circulation->Tissues Liver Liver Systemic Circulation->Liver To Metabolism Kidney (Urine) Kidney (Urine) Systemic Circulation->Kidney (Urine) Renal Excretion Tissues->Systemic Circulation Liver->Systemic Circulation Metabolites Bile (Feces) Bile (Feces) Liver->Bile (Feces) Biliary Excretion

Caption: Conceptual overview of the ADME process.

Conclusion

The preclinical pharmacokinetic evaluation of 5-Bromo-8-fluoroisoquinolin-1(2H)-one, as outlined in this guide, provides a robust framework for generating the necessary data to support its progression as a potential drug candidate. By systematically assessing its ADME properties, researchers can build a comprehensive understanding of its in vivo behavior, enabling informed decisions regarding dose selection, potential for drug-drug interactions, and overall development strategy. The integration of in vitro and in vivo methodologies, coupled with advanced analytical techniques, ensures the scientific integrity and trustworthiness of the pharmacokinetic data package.

References

  • A Comparative Guide to the Pharmacokinetics of PARP Inhibitors for Researchers. Benchchem.
  • Pharmacokinetics and Pharmacodynamics of PARP Inhibitors in Oncology. PMC.
  • Recent Advances in Synthetic Isoquinoline-Based Derivatives in Drug Design. PMC.
  • Physiologically‐Based Pharmacokinetic Modeling of the PARP Inhibitor Niraparib. PMC.
  • Quantitative Determination of the PARP Inhibitor Olaparib (AZD 2281) in Rat Plasma using LC-MS/MS: Application to Pharmacokinetic Studies. Journal of Pharmaceutical Research International.
  • Intracellular Pharmacokinetics of PARP Inhibitors in Breast and Ovarian Cancer Cells and Correlation to Drug Action: A Review. Int J Pharm Pharmacol.
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  • Synthesis of 5-Bromoisoquinoline and 5-Bromo-8-nitroisoquinoline. ResearchGate.
  • 5-Bromo-8-chloroisoquinolin-1(2H)-one. Fluorochem.
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  • The indenoisoquinoline TOP1 inhibitors selectively target homologous recombination deficient- and Schlafen 11-positive cancer cells and synergize with olaparib. PMC.
  • PARP Theranostic Auger Emitters Are Cytotoxic in BRCA Mutant Ovarian Cancer and Viable Tumors from Ovarian Cancer Patients Enable Ex-Vivo Screening of Tumor Response. MDPI.
  • PARP Inhibitors Show Promise as Initial Treatment for Ovarian Cancer. National Cancer Institute.
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  • On the metabolism of quinoline and isoquinoline: possible molecular basis for differences in biological activities. PubMed.
  • In Vivo Antiviral Properties of Biologically Active Compounds. Semantic Scholar.
  • Pharmacokinetic Comparison of Eight Major Compounds of Lonicerae japonicae flos after Oral Administration in Normal Rats and Rats with Liver Injury. MDPI.
  • Buy 8-Bromo-5-chloroisoquinolin-1(2H)-one (EVT-13812751). EvitaChem.
  • Absorption, Distribution, Metabolism, and Excretion of [ 14 C]BS1801, a Selenium-Containing Drug Candidate, in Rats. MDPI.
  • 初期ADME評価における高分解能MSの活用 (Application of high-resolution MS in early ADME evaluation). Japan Bioanalysis Forum.
  • Ex Vivo and In Vivo Study of Some Isoquinoline Precursors. MDPI.
  • Acute Toxicity of Quinoline Derivatives as Antibacterial Drug Candidates: In Silico and In Vivo Studies. Pandawa Institute Journals.
  • 1469749-00-5|5-Bromo-8-chloro-3,4-dihydroisoquinolin-1(2H)-one. BLDpharm.
  • Isoquinoline, 5-bromo-8-nitro. Organic Syntheses Procedure.
  • 5-bromo-8-chloro-1,2,3,4-tetrahydroisoquinolin-1-one. NextSDS.
  • 5-Carboxy-8-hydroxyquinoline is a broad spectrum 2-oxoglutarate oxygenase inhibitor which causes iron translocation. Chemical Science (RSC Publishing).

Sources

Exploratory

A Proactive Safety and Handling Guide for Novel Chemical Entities: A Case Study on 5-Bromo-8-fluoroisoquinolin-1(2H)-one

Abstract The rapid pace of drug discovery and chemical synthesis continuously introduces novel molecules with promising therapeutic potential. However, these new chemical entities (NCEs) often lack comprehensive safety a...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

The rapid pace of drug discovery and chemical synthesis continuously introduces novel molecules with promising therapeutic potential. However, these new chemical entities (NCEs) often lack comprehensive safety and toxicity data, presenting a significant challenge for researchers in ensuring occupational safety and mitigating unforeseen biological risks. This technical guide addresses this critical gap by providing a robust framework for the proactive safety assessment and handling of poorly characterized compounds. Using 5-Bromo-8-fluoroisoquinolin-1(2H)-one as a representative case study, this document outlines a systematic approach to infer potential hazards, establish safe handling protocols, and manage risks in the absence of a formal Safety Data Sheet (SDS) and extensive toxicological profile. Our methodology is grounded in the principles of analog-based hazard assessment, adherence to universal safety protocols, and a deep-seated commitment to the hierarchy of controls. This guide is intended for researchers, chemists, and drug development professionals who are at the forefront of innovation and require a scientifically sound methodology for navigating the safety challenges of novel chemical compounds.

Introduction: The Challenge of Novelty in Chemical Safety

5-Bromo-8-fluoroisoquinolin-1(2H)-one is a substituted isoquinolinone, a heterocyclic scaffold of significant interest in medicinal chemistry. While its structure holds potential for various biological activities, a thorough search of publicly available databases and literature reveals a significant absence of a dedicated Safety Data Sheet (SDS) and comprehensive toxicological studies. This data vacuum is typical for many novel research chemicals and necessitates a proactive, science-driven approach to safety.

This guide will, therefore, use 5-Bromo-8-fluoroisoquinolin-1(2H)-one as a case study to illustrate a best-practice workflow for assessing and managing the risks associated with a new, uncharacterized chemical entity. The principles and protocols outlined herein are designed to be broadly applicable to a wide range of novel compounds encountered in a research and development setting.

Hazard Identification through Structural Analog Analysis

In the absence of direct toxicological data, a primary strategy for hazard identification is the analysis of structurally related compounds. The core structure of our case compound is a substituted isoquinoline. The isoquinoline and quinoline ring systems are known to exhibit a range of biological activities and associated toxicities.

General Toxicity of the Isoquinoline and Quinoline Class

The isoquinoline scaffold is a common motif in many natural alkaloids, some of which possess significant cytotoxicity and neurotoxicity. For instance, certain tetrahydroisoquinoline derivatives have been investigated for neurotoxic properties that could be relevant to conditions like Parkinson's disease.[1] Studies on various isoquinoline alkaloids have demonstrated cytotoxic effects against cancer cell lines, which, while therapeutically interesting, also raises concerns about potential toxicity to healthy cells.[2][3] The genotoxicity of related compounds like quinoline has also been a subject of toxicological review.[4]

Inferred Hazards from Halogenated Aromatic Systems

The presence of bromine and fluorine substituents on the aromatic ring system warrants special consideration. Halogenated aromatic compounds can be irritants, sensitizers, and may possess other toxicological properties. Safety data for various bromo- and/or fluoro-substituted quinolines and isoquinolines consistently indicate the following potential hazards:

  • Acute Toxicity: Harmful if swallowed, in contact with skin, or if inhaled is a common warning for related structures.[5][6][7]

  • Skin and Eye Irritation: Many similar compounds are classified as causing skin and serious eye irritation.[5][8][9][10][11][12]

  • Specific Target Organ Toxicity: Some analogs are noted to potentially cause respiratory irritation or drowsiness and dizziness (STOT SE 3).[5][12]

Based on this analog analysis, it is prudent to treat 5-Bromo-8-fluoroisoquinolin-1(2H)-one as a compound that is potentially harmful via oral, dermal, and inhalation routes, and as a skin and eye irritant.

Provisional Hazard Communication

Until formal toxicological data is available, a provisional hazard summary should be developed and communicated to all personnel handling the compound.

Table 1: Provisional Hazard and Safety Profile for 5-Bromo-8-fluoroisoquinolin-1(2H)-one
Parameter Provisional Assessment (Based on Analog Data)
GHS Pictograms GHS07 (Exclamation Mark) , GHS08 (Health Hazard) - Precautionary
Signal Word Warning
Hazard Statements H302: Harmful if swallowed. H312: Harmful in contact with skin. H332: Harmful if inhaled. H315: Causes skin irritation. H319: Causes serious eye irritation. H335: May cause respiratory irritation.
Precautionary Statements P261: Avoid breathing dust/fume/gas/mist/vapors/spray. P280: Wear protective gloves/protective clothing/eye protection/face protection. P301+P312: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell. P302+P352: IF ON SKIN: Wash with plenty of soap and water. P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.
Physical State Solid (based on related compounds).[13]
Storage Store in a well-ventilated place. Keep container tightly closed.[9][14] Store locked up.[15]

Experimental Protocols: A Framework for Safe Handling

The following protocols are based on the "as low as reasonably practicable" (ALARP) principle and the hierarchy of controls (elimination, substitution, engineering controls, administrative controls, PPE).

Risk Assessment Workflow

A thorough risk assessment must be conducted before any new compound is handled. The following diagram illustrates a logical workflow for this process.

RiskAssessment cluster_assessment Risk Assessment of a Novel Compound Start Initiate Handling Request for 5-Bromo-8-fluoroisoquinolin-1(2H)-one Data_Search Search for Existing SDS and Toxicity Data Start->Data_Search Data_Found Data Available? Data_Search->Data_Found Follow_SDS Follow Standard Protocol Based on SDS Data_Found->Follow_SDS Yes Analog_Analysis Conduct Structural Analog Analysis Data_Found->Analog_Analysis No Hazard_ID Identify Potential Hazards (Acute Tox, Irritation, etc.) Analog_Analysis->Hazard_ID Exposure_Scenarios Define Experimental Procedures (Weighing, Dissolving, Reaction) Hazard_ID->Exposure_Scenarios Risk_Eval Evaluate Risk Level (Low, Medium, High) Exposure_Scenarios->Risk_Eval Control_Measures Define Control Measures (Fume Hood, PPE, etc.) Risk_Eval->Control_Measures SOP_Dev Develop Standard Operating Procedure (SOP) Control_Measures->SOP_Dev Training Train Personnel on SOP and Hazards SOP_Dev->Training Proceed Proceed with Experiment Training->Proceed

Caption: Risk assessment workflow for novel compounds.

Step-by-Step Handling Protocol

This protocol assumes all work is to be performed by trained personnel.

  • Preparation and Engineering Controls:

    • Causality: To prevent inhalation of airborne particles, all manipulations of the solid compound (weighing, transferring) must be conducted within a certified chemical fume hood or a powder containment hood. The principle here is to contain the hazard at the source.

    • Designate a specific area within the fume hood for handling the compound to prevent cross-contamination.

  • Personal Protective Equipment (PPE):

    • Causality: Based on the inferred hazards of skin and eye irritation, a comprehensive PPE ensemble is mandatory to create a barrier between the user and the chemical.

    • Eye Protection: Wear chemical safety goggles and a face shield.[16]

    • Hand Protection: Use chemically resistant gloves (e.g., nitrile rubber). Inspect gloves for any defects before use and use proper removal technique to avoid skin contact.[17]

    • Body Protection: Wear a lab coat, fully buttoned. For larger quantities, consider a chemical-resistant apron.

    • Respiratory Protection: If there is any risk of the fume hood failing or for procedures with high aerosolization potential, a NIOSH-approved respirator with appropriate cartridges should be available.[16]

  • Weighing and Transfer:

    • Causality: To minimize the generation of dust, use appropriate tools and techniques.

    • Use a micro-spatula to handle the solid.

    • Weigh the compound on wax paper or directly into a tared container within the fume hood.

    • If creating a solution, add the solvent to the solid slowly to avoid splashing.

  • Waste Disposal:

    • Causality: To prevent environmental contamination and accidental exposure, all waste must be treated as hazardous.

    • Collect all contaminated solid waste (gloves, wipes, weighing paper) in a dedicated, sealed, and clearly labeled hazardous waste container.

    • Liquid waste containing the compound should be collected in a separate, labeled hazardous waste container. Do not mix with other waste streams unless compatibility is confirmed.[15]

  • Decontamination:

    • Causality: To ensure the work area is safe for subsequent operations, all surfaces must be thoroughly decontaminated.

    • Wipe down the work surface in the fume hood with an appropriate solvent (e.g., ethanol or isopropanol), followed by soap and water.

    • All cleaning materials must be disposed of as hazardous waste.

  • Emergency Procedures:

    • Causality: Preparedness is key to mitigating the consequences of an accidental exposure.

    • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove contaminated clothing. Seek medical attention.[11]

    • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids. Seek immediate medical attention.[17]

    • Inhalation: Move the person to fresh air. If breathing is difficult, provide oxygen. Seek medical attention.[15]

    • Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[17]

Future Directions: Bridging the Data Gap

While the protocols outlined above provide a robust framework for safe handling, they are predicated on inference and an abundance of caution. For compounds like 5-Bromo-8-fluoroisoquinolin-1(2H)-one that may advance into later stages of development, it is imperative to generate empirical data to create a formal toxicological profile. This would typically involve:

  • In Vitro Cytotoxicity Assays: To determine the compound's effect on cell viability.

  • Genotoxicity Screening (e.g., Ames Test): To assess the potential for mutagenicity.

  • Acute Toxicity Studies (e.g., LD50 determination): To quantify the short-term toxic dose.

The following diagram illustrates the logical progression from a novel compound to a well-characterized one.

Characterization_Pathway cluster_pathway Safety Data Development Pathway NCE Novel Chemical Entity (e.g., 5-Bromo-8-fluoroisoquinolin-1(2H)-one) Provisional_Safety Provisional Safety Assessment (Analog Data, In Silico Models) NCE->Provisional_Safety Safe_Handling Safe Handling Protocols Established Provisional_Safety->Safe_Handling Tox_Screening Initial Toxicity Screening (In Vitro Assays) Safe_Handling->Tox_Screening Data_Review Review of Preliminary Data Tox_Screening->Data_Review Advanced_Studies Advanced Toxicological Studies (In Vivo, Mechanistic) Data_Review->Advanced_Studies Favorable Stop_Development Halt Development (Unfavorable Profile) Data_Review->Stop_Development Unfavorable SDS_Creation Formal SDS and Toxicity Profile Generated Advanced_Studies->SDS_Creation

Caption: Logical pathway for toxicological characterization.

Conclusion

The absence of comprehensive safety data for novel chemical entities like 5-Bromo-8-fluoroisoquinolin-1(2H)-one should not be a barrier to innovation, but rather a call for a more rigorous and proactive approach to laboratory safety. By leveraging analog-based hazard assessment, adhering to a stringent hierarchy of controls, and implementing detailed handling protocols, researchers can confidently and safely work with poorly characterized compounds. This guide provides a template for such a system, ensuring that scientific advancement and the well-being of laboratory professionals proceed hand-in-hand.

References

  • Kotake, Y., et al. (n.d.). Cytotoxicity of endogenous isoquinolines to human dopaminergic neuroblastoma SH-SY5Y cells. PubMed. Available at: [Link]

  • Si, Y., et al. (2016). Cytotoxicity of Naturally Occurring Isoquinoline Alkaloids of Different Structural Types. Molecules. Available at: [Link]

  • U.S. EPA. (n.d.). Toxicological Review of Quinoline (CAS No. 91-22-5). U.S. Environmental Protection Agency. Available at: [Link]

  • NextSDS. (n.d.). 5-bromo-8-fluoro-1,2-dihydroquinolin-2-one — Chemical Substance Information. Available at: [Link]

  • National Center for Biotechnology Information. (n.d.). 5-Bromo-8-fluoro-3,4-dihydroisoquinolin-1(2H)-one. PubChem. Available at: [Link]

  • Wikipedia. (n.d.). Isoquinoline. Available at: [Link]

  • Al-Snafi, A. E. (2023). Cytotoxic activity of isoquinoline alkaloids and herbal extracts from selected plants against human cancer cell lines. PMC. Available at: [Link]

  • NextSDS. (n.d.). 5-bromo-8-fluoro-1,2,3,4-tetrahydroisoquinoline — Chemical Substance Information. Available at: [Link]

  • National Center for Biotechnology Information. (n.d.). 6-Bromo-8-fluoroquinolin-4-ol. PubChem. Available at: [Link]

  • NextSDS. (n.d.). 4-bromo-1-fluoroisoquinoline — Chemical Substance Information. Available at: [Link]

  • Thermo Fisher Scientific. (2024). SAFETY DATA SHEET: 5-Bromoquinoline. Available at: [Link]

  • NextSDS. (n.d.). 8-bromo-5-fluoroisoquinoline — Chemical Substance Information. Available at: [Link]

Sources

Foundational

physicochemical properties of 5-Bromo-8-fluoroisoquinolin-1(2H)-one

An In-depth Technical Guide on the Physicochemical Properties of 5-Bromo-8-fluoroisoquinolin-1(2H)-one Abstract This technical guide provides a comprehensive analysis of the core , a heterocyclic compound of significant...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-depth Technical Guide on the Physicochemical Properties of 5-Bromo-8-fluoroisoquinolin-1(2H)-one

Abstract

This technical guide provides a comprehensive analysis of the core , a heterocyclic compound of significant interest in contemporary drug discovery and materials science. This document is intended for researchers, scientists, and professionals in drug development, offering a detailed exploration of the compound's structural, spectroscopic, and solubility characteristics. Through a synthesis of experimental data and theoretical insights, this guide aims to equip the reader with the foundational knowledge necessary for the effective handling, characterization, and application of this molecule. We will delve into the causality behind experimental choices for its characterization and provide self-validating protocols to ensure scientific integrity.

Introduction: The Significance of the Isoquinolinone Scaffold

The isoquinolin-1(2H)-one nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous biologically active compounds. The introduction of halogen substituents, such as bromine and fluorine, at specific positions can profoundly influence the molecule's pharmacokinetic and pharmacodynamic properties. The strategic placement of a bromine atom at the 5-position and a fluorine atom at the 8-position of the isoquinolinone core in 5-Bromo-8-fluoroisoquinolin-1(2H)-one creates a unique electronic and steric profile. Understanding the fundamental physicochemical properties of this specific derivative is paramount for predicting its behavior in biological systems and for designing novel therapeutics and functional materials.

Molecular Structure and Core Properties

A foundational understanding of a molecule begins with its structure and fundamental properties. These parameters are critical for all subsequent experimental design and interpretation.

Chemical Structure

The chemical structure of 5-Bromo-8-fluoroisoquinolin-1(2H)-one is depicted below:

Chemical structure of 5-Bromo-8-fluoroisoquinolin-1(2H)-one

Figure 1: Chemical structure of 5-Bromo-8-fluoroisoquinolin-1(2H)-one.

This structure reveals a bicyclic system consisting of a benzene ring fused to a pyridinone ring. The bromine atom at position 5 and the fluorine atom at position 8 are key determinants of the molecule's reactivity and intermolecular interactions. The presence of the lactam functionality (the N-H and C=O group in the pyridinone ring) allows for hydrogen bonding, which significantly influences its solid-state properties and solubility.

Key Physicochemical Data

The following table summarizes the core .

PropertyValueSource
Molecular Formula C₉H₅BrFNOIn-house Calculation
Molecular Weight 242.05 g/mol In-house Calculation
Appearance Off-white to pale yellow solidGeneric observation for similar compounds
Melting Point Not availableData not found in public domain
Boiling Point Not availableData not found in public domain
pKa Not availableData not found in public domain

Note: The lack of publicly available experimental data for the melting point, boiling point, and pKa highlights the specialized nature of this compound and underscores the importance of the experimental protocols detailed in the subsequent sections.

Spectroscopic Characterization: Unveiling the Molecular Fingerprint

Spectroscopic techniques are indispensable for confirming the identity and purity of a chemical compound. Each method provides a unique piece of the structural puzzle.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for elucidating the structure of organic molecules in solution. For 5-Bromo-8-fluoroisoquinolin-1(2H)-one, both ¹H and ¹³C NMR would be essential.

¹H NMR (Proton NMR): The ¹H NMR spectrum will provide information on the number of different types of protons, their chemical environment, and their proximity to neighboring protons. The aromatic protons will appear in the downfield region (typically 6.5-8.5 ppm), and their splitting patterns will be influenced by coupling to each other and to the fluorine atom. The N-H proton of the lactam will likely appear as a broad singlet.

¹³C NMR (Carbon NMR): The ¹³C NMR spectrum will reveal the number of unique carbon atoms in the molecule. The carbonyl carbon of the lactam will be significantly downfield (typically 160-180 ppm). The carbons bonded to bromine and fluorine will exhibit characteristic chemical shifts and, in the case of fluorine, C-F coupling.

Experimental Protocol: NMR Spectroscopy

  • Sample Preparation: Dissolve 5-10 mg of 5-Bromo-8-fluoroisoquinolin-1(2H)-one in approximately 0.6 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a standard 5 mm NMR tube. The choice of solvent is critical; DMSO-d₆ is often preferred for its ability to dissolve a wide range of compounds and for the clear observation of exchangeable protons like N-H.

  • Instrument Setup:

    • Use a high-field NMR spectrometer (e.g., 400 MHz or higher) for better resolution.

    • Tune and shim the instrument to ensure a homogeneous magnetic field.

    • Acquire a standard ¹H NMR spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.

    • Acquire a proton-decoupled ¹³C NMR spectrum.

  • Data Analysis:

    • Reference the spectra to the residual solvent peak.

    • Integrate the proton signals to determine the relative number of protons.

    • Analyze the chemical shifts and coupling constants to assign each signal to a specific proton or carbon in the molecule.

Mass Spectrometry (MS)

Mass spectrometry provides the exact molecular weight of the compound and can offer insights into its fragmentation pattern, further confirming the structure.

Expected Observation: High-resolution mass spectrometry (HRMS) should show a molecular ion peak [M+H]⁺ corresponding to the calculated exact mass of C₉H₆BrFNO⁺. The isotopic pattern of bromine (approximately 50.7% ⁷⁹Br and 49.3% ⁸¹Br) will result in two prominent peaks separated by 2 Da, providing a characteristic signature for a bromine-containing compound.

Experimental Protocol: Mass Spectrometry

  • Sample Preparation: Prepare a dilute solution of the compound in a suitable solvent (e.g., methanol or acetonitrile).

  • Ionization Method: Electrospray ionization (ESI) is a common and gentle ionization technique suitable for this type of molecule.

  • Analysis:

    • Infuse the sample solution into the mass spectrometer.

    • Acquire the mass spectrum in positive ion mode.

    • Analyze the m/z values of the observed peaks, paying close attention to the molecular ion and the characteristic bromine isotopic pattern.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule.

Expected Key Absorptions:

  • N-H stretch: A broad peak in the region of 3200-3400 cm⁻¹.

  • C=O stretch (lactam): A strong, sharp peak around 1650-1680 cm⁻¹.

  • C=C stretch (aromatic): Peaks in the 1450-1600 cm⁻¹ region.

  • C-F stretch: An absorption in the 1000-1300 cm⁻¹ region.

  • C-Br stretch: An absorption in the 500-600 cm⁻¹ region.

Experimental Protocol: IR Spectroscopy

  • Sample Preparation: The sample can be analyzed as a solid using an Attenuated Total Reflectance (ATR) accessory, which is a common and convenient method. Alternatively, a KBr pellet can be prepared.

  • Data Acquisition: Place the sample on the ATR crystal and acquire the spectrum over the range of 4000-400 cm⁻¹.

  • Data Analysis: Identify the characteristic absorption bands and correlate them to the functional groups present in the molecule.

Solubility Profile: A Critical Parameter for Application

The solubility of a compound is a crucial factor in its utility, particularly in drug development where bioavailability is key.

Qualitative Solubility Assessment

A preliminary assessment of solubility in a range of solvents with varying polarities provides valuable initial insights.

Experimental Protocol: Qualitative Solubility

  • Solvent Selection: Choose a range of solvents, including water, buffers at different pH values (e.g., pH 2, 7.4, 9), methanol, ethanol, acetone, dichloromethane, and dimethyl sulfoxide (DMSO).

  • Procedure:

    • To approximately 1 mg of the compound in a small vial, add 0.1 mL of the solvent.

    • Vortex the mixture for 30 seconds.

    • Visually inspect for dissolution.

    • If the compound dissolves, it is considered soluble. If not, add another 0.9 mL of the solvent and repeat the process.

    • Categorize the solubility as freely soluble, soluble, sparingly soluble, or insoluble based on the amount of solvent required for dissolution.

Quantitative Solubility Determination

For applications requiring precise concentrations, a quantitative determination of solubility is necessary. High-Performance Liquid Chromatography (HPLC) is a common method for this.

G cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_calc Calculation A Prepare saturated solution (excess solid in buffer) B Equilibrate (e.g., 24h at 25°C) A->B C Filter to remove undissolved solid B->C E Inject filtered saturated solution C->E D Prepare standard solutions of known concentrations F Inject standard solutions D->F G Generate calibration curve (Peak Area vs. Concentration) E->G F->G H Determine concentration of saturated solution from calibration curve G->H

Protocols & Analytical Methods

Method

Application Notes and Protocols: A Step-by-Step Guide to the Synthesis of 5-Bromo-8-fluoroisoquinolin-1(2H)-one

Introduction The isoquinolin-1(2H)-one scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds. The strategic introduction of halogen substituents, such as br...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction

The isoquinolin-1(2H)-one scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds. The strategic introduction of halogen substituents, such as bromine and fluorine, can significantly modulate the pharmacokinetic and pharmacodynamic properties of these molecules. 5-Bromo-8-fluoroisoquinolin-1(2H)-one is a valuable building block for the synthesis of novel therapeutic agents, particularly in the development of kinase inhibitors and other targeted therapies. Its unique substitution pattern offers a handle for further chemical modifications, making it a desirable intermediate for drug discovery programs.

This comprehensive guide provides a detailed, step-by-step protocol for the synthesis of 5-Bromo-8-fluoroisoquinolin-1(2H)-one. The synthetic strategy is designed to be robust and reproducible, relying on well-established chemical transformations. We will first focus on the construction of the saturated heterocyclic precursor, 5-Bromo-8-fluoro-3,4-dihydroisoquinolin-1(2H)-one, followed by its dehydrogenation to yield the target aromatic system. This document will not only outline the "how" but also the "why" behind each procedural step, offering insights into the underlying chemical principles.

Retrosynthetic Analysis

The synthetic approach for 5-Bromo-8-fluoroisoquinolin-1(2H)-one is envisioned as a two-stage process. The primary disconnection is at the C3-C4 double bond, leading back to the corresponding 3,4-dihydroisoquinolin-1(2H)-one precursor. This precursor can be conceptually assembled from a suitably substituted 2-phenylethylamine derivative, which in turn can be derived from a commercially available substituted benzoic acid. This strategy allows for the early introduction of the required halogen atoms, ensuring regiochemical control.

G Target 5-Bromo-8-fluoroisoquinolin-1(2H)-one Precursor1 5-Bromo-8-fluoro-3,4-dihydroisoquinolin-1(2H)-one Target->Precursor1 Dehydrogenation Precursor2 N-Boc-2-(2-bromo-5-fluorophenyl)ethan-1-amine Precursor1->Precursor2 Intramolecular Cyclization Precursor3 2-(2-bromo-5-fluorophenyl)acetic acid Precursor2->Precursor3 Curtius or Hofmann Rearrangement Start 2-Bromo-5-fluorobenzoic acid Precursor3->Start Arndt-Eistert Homologation (or similar)

Caption: Retrosynthetic pathway for 5-Bromo-8-fluoroisoquinolin-1(2H)-one.

Part 1: Synthesis of 5-Bromo-8-fluoro-3,4-dihydroisoquinolin-1(2H)-one

The construction of the dihydroisoquinolinone core is a critical phase of this synthesis. While several methods exist for the formation of this heterocyclic system, such as the Pictet-Spengler and Bischler-Napieralski reactions, we will adapt a modern approach that offers high yields and compatibility with a range of functional groups. This protocol is based on the intramolecular cyclization of an N-acylated phenethylamine derivative, which can be prepared in a multi-step sequence from a commercially available substituted benzoic acid.

Reagents and Materials
ReagentCAS NumberMolecular Weight ( g/mol )Key Properties
2-Bromo-5-fluorobenzoic acid394-35-4219.01Corrosive, irritant
Oxalyl chloride79-37-8126.93Corrosive, reacts violently with water
Diazomethane (generated in situ)334-88-342.04Toxic, explosive
Silver benzoate532-31-0229.02Light sensitive
Diphenylphosphoryl azide (DPPA)26386-88-9275.20Toxic, lachrymator
tert-Butanol75-65-074.12Flammable, irritant
Trifluoroacetic acid (TFA)76-05-1114.02Corrosive, causes severe burns
Polyphosphoric acid (PPA)8017-16-1(97.99)nCorrosive, hygroscopic
Dichloromethane (DCM)75-09-284.93Volatile, suspected carcinogen
Diethyl ether60-29-774.12Highly flammable
Toluene108-88-392.14Flammable, toxic
Step-by-Step Protocol

Step 1.1: Synthesis of 2-(2-bromo-5-fluorophenyl)acetic acid

This step involves a one-carbon homologation of the starting benzoic acid. The Arndt-Eistert reaction is a classic and effective method for this transformation.

  • In a fume hood, suspend 2-bromo-5-fluorobenzoic acid (1 eq.) in anhydrous dichloromethane (DCM).

  • Add oxalyl chloride (1.2 eq.) dropwise at 0 °C. Add a catalytic amount of N,N-dimethylformamide (DMF).

  • Stir the reaction mixture at room temperature until the evolution of gas ceases, indicating the formation of the acid chloride.

  • In a separate apparatus, generate diazomethane from a suitable precursor (e.g., Diazald®) in diethyl ether. Caution: Diazomethane is highly toxic and explosive. This step should only be performed by experienced chemists in a dedicated setup.

  • Slowly add the crude acid chloride solution to the ethereal solution of diazomethane at 0 °C.

  • Allow the reaction to warm to room temperature and stir until the yellow color of diazomethane disappears.

  • To the resulting diazoketone, add a solution of silver benzoate (0.1 eq.) in triethylamine.

  • Gently warm the mixture to initiate the Wolff rearrangement.

  • After the reaction is complete, quench with water and extract the product with diethyl ether.

  • Purify the crude 2-(2-bromo-5-fluorophenyl)acetic acid by column chromatography or recrystallization.

Step 1.2: Synthesis of tert-butyl (2-(2-bromo-5-fluorophenyl)ethyl)carbamate

The Curtius rearrangement provides a reliable method for converting the carboxylic acid into the corresponding Boc-protected amine.

  • Dissolve 2-(2-bromo-5-fluorophenyl)acetic acid (1 eq.) in anhydrous toluene.

  • Add diphenylphosphoryl azide (DPPA) (1.1 eq.) and triethylamine (1.2 eq.).

  • Heat the mixture to reflux, and then add tert-butanol (1.5 eq.).

  • Continue to reflux until the reaction is complete (monitored by TLC).

  • Cool the reaction mixture, wash with saturated aqueous sodium bicarbonate, and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

  • Purify the crude product by column chromatography to obtain the Boc-protected amine.

Step 1.3: Intramolecular Friedel-Crafts Cyclization

The final step in the formation of the dihydroisoquinolinone is an acid-catalyzed intramolecular acylation.

  • To a flask containing polyphosphoric acid (PPA) (10 eq. by weight), add the tert-butyl (2-(2-bromo-5-fluorophenyl)ethyl)carbamate (1 eq.).

  • Heat the mixture with vigorous stirring at 100-120 °C. The high viscosity of PPA requires efficient mechanical stirring.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Carefully pour the hot reaction mixture onto crushed ice.

  • Neutralize the acidic solution with a strong base (e.g., 50% NaOH) while cooling in an ice bath.

  • Extract the product with ethyl acetate or dichloromethane.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the crude 5-Bromo-8-fluoro-3,4-dihydroisoquinolin-1(2H)-one by column chromatography on silica gel.

Part 2: Dehydrogenation to 5-Bromo-8-fluoroisoquinolin-1(2H)-one

The aromatization of the dihydroisoquinolinone is achieved through a dehydrogenation reaction. 2,3-Dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) is a highly effective and widely used reagent for this type of transformation, proceeding via a hydride abstraction mechanism.[1][2]

Reagents and Materials
ReagentCAS NumberMolecular Weight ( g/mol )Key Properties
5-Bromo-8-fluoro-3,4-dihydroisoquinolin-1(2H)-oneN/A244.06(Synthesized in Part 1)
2,3-Dichloro-5,6-dicyano-1,4-benzoquinone (DDQ)84-58-2227.01Toxic, irritant, moisture-sensitive
1,4-Dioxane (anhydrous)123-91-188.11Flammable, peroxide-former, suspected carcinogen
Ethyl acetate141-78-688.11Flammable, irritant
Sodium bicarbonate (saturated solution)144-55-884.01
Step-by-Step Protocol
  • Dissolve 5-Bromo-8-fluoro-3,4-dihydroisoquinolin-1(2H)-one (1 eq.) in anhydrous 1,4-dioxane.

  • Add DDQ (1.2 eq.) to the solution. The reaction mixture will typically develop a dark color.

  • Heat the mixture to reflux (approximately 101 °C) and monitor the reaction progress by TLC.

  • Upon completion, cool the reaction mixture to room temperature.

  • Remove the solvent under reduced pressure.

  • Dissolve the residue in ethyl acetate and wash with a saturated aqueous solution of sodium bicarbonate to remove the hydroquinone byproduct.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the crude 5-Bromo-8-fluoroisoquinolin-1(2H)-one by column chromatography on silica gel, followed by recrystallization if necessary.

G cluster_0 Part 1: Dihydroisoquinolinone Synthesis cluster_1 Part 2: Dehydrogenation Start 2-Bromo-5-fluorobenzoic acid Step1_1 Homologation (Arndt-Eistert) Start->Step1_1 Intermediate1 2-(2-bromo-5-fluorophenyl)acetic acid Step1_1->Intermediate1 Step1_2 Amine Formation (Curtius) Intermediate1->Step1_2 Intermediate2 Boc-protected phenylethylamine Step1_2->Intermediate2 Step1_3 Intramolecular Cyclization (PPA) Intermediate2->Step1_3 Product1 5-Bromo-8-fluoro-3,4-dihydroisoquinolin-1(2H)-one Step1_3->Product1 Step2_1 DDQ Dehydrogenation Product1->Step2_1 Product2 5-Bromo-8-fluoroisoquinolin-1(2H)-one Step2_1->Product2

Caption: Overall synthetic workflow for 5-Bromo-8-fluoroisoquinolin-1(2H)-one.

Purification and Characterization

The final product should be purified to a high degree of purity (>95%) for use in research and drug development applications.

  • Column Chromatography: Silica gel chromatography using a gradient of ethyl acetate in hexanes is typically effective for the purification of both the intermediate and the final product.

  • Recrystallization: If the product is a solid, recrystallization from a suitable solvent system (e.g., ethanol/water, ethyl acetate/hexanes) can be employed to achieve high purity.

Expected Analytical Data
AnalysisExpected Results for 5-Bromo-8-fluoroisoquinolin-1(2H)-one
¹H NMR Aromatic protons in the range of δ 7.0-8.5 ppm, with characteristic coupling patterns for the substituted benzene ring. A broad singlet for the N-H proton.
¹³C NMR Resonances for the carbonyl carbon (~160-165 ppm), and aromatic carbons, including those bearing the bromine and fluorine atoms.
Mass Spec (MS) ESI+ m/z: [M+H]⁺ corresponding to the molecular weight of C₉H₆BrFNO. The isotopic pattern for bromine (¹:¹ ratio of ⁷⁹Br and ⁸¹Br) should be observed.
Melting Point A sharp melting point is indicative of high purity.
Appearance Typically an off-white to pale yellow solid.

Safety Precautions

  • This synthesis should be carried out by trained chemists in a well-ventilated fume hood.

  • Personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves, must be worn at all times.

  • Reagents such as oxalyl chloride, diazomethane, DPPA, TFA, and DDQ are highly toxic, corrosive, and/or explosive. Handle with extreme care and follow established safety protocols.

  • Consult the Safety Data Sheets (SDS) for all chemicals before use.

Conclusion

This application note provides a comprehensive and detailed protocol for the synthesis of 5-Bromo-8-fluoroisoquinolin-1(2H)-one. By following this guide, researchers and drug development professionals can reliably produce this valuable chemical intermediate for their research endeavors. The outlined procedures are based on established and robust chemical transformations, and the provided rationale for each step should aid in troubleshooting and adaptation for the synthesis of related analogs.

References

  • BenchChem. The Pictet-Spengler Reaction: A Technical Guide to the Synthesis of Tetrahydroisoquinolines. BenchChem Technical Support.
  • L.R. Chácon-García, et al.
  • A. A. Pandya, et al. A Three-Step Method for the Preparation of N-Substituted 3,4-Dihydroisoquinolin-1(2H)-ones and Heteroaryl-Fused 3,4-Dihydropyridin-2(1H)-ones from 2-Bromobenzoate Precursors. The Journal of Organic Chemistry.
  • Organic Chemistry Portal. Synthesis of 3,4-dihydroisoquinolines.
  • A. K. Chakraborti, et al. Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies. RSC Advances.
  • ResearchGate.
  • A. A. Pandya, et al. A Three-Step Method for the Preparation of N -Substituted 3,4-Dihydroisoquinolin-1(2 H )-ones and Heteroaryl-Fused 3,4-Dihydropyridin-2(1 H )-ones from 2-Bromobenzoate Precursors.
  • BenchChem. synthesis of 3,4-dihydroisoquinolin-1(2H)-one step-by-step protocol. BenchChem Technical Support.
  • M. D. Ivanova, et al. Synthesis and Contractile Activity of Substituted 1,2,3,4-Tetrahydroisoquinolines. MDPI.
  • T. F. T. N. de Oliveira, et al. Synthesis of 8-Fluoro-3,4-dihydroisoquinoline and Its Transformation to 1,8-Disubstituted Tetrahydroisoquinolines. MDPI.
  • D. Wang, et al. Synthesis of 3,4-dihydroisoquinolin-1(2H)
  • Y. Liu, et al. Organocatalytic Oxidative Dehydrogenation of Dihydroarenes by Dioxygen Using 2,3-Dichloro-5,6-dicyano-benzoquinone (DDQ) and NaNO2. PMC.
  • ResearchGate. Dehydrogenation of 1-thioflavanone and 3-bromo analog by DDQ.
  • Z. Liu, et al. DDQ-promoted dehydrogenation from natural rigid polycyclic acids or flexible alkyl acids to generate lactones by a radical ion mechanism.
  • ResearchGate. Synthesis of 5-Bromoisoquinoline and 5-Bromo-8-nitroisoquinoline.
  • Google Patents.
  • Organic Chemistry Portal.
  • NPTEL Archive.
  • ACS Publications.
  • PubChem. 1(2H)-Isoquinolinone.
  • Organic & Biomolecular Chemistry. Fast construction of isoquinolin-1(2H)
  • H. A. R. Hussein, et al. Synthesis and Characterization of Some New Quinoxalin-2(1H)one and 2-Methyl-3H-quinazolin-4-one Derivatives Targeting the Onset and Progression of CRC with SAR, Molecular Docking, and ADMET Analyses. MDPI.
  • P. Mishra, et al. Sonochemical synthesis and biological evaluation of isoquinolin-1(2H)

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Application

Application Notes &amp; Protocols: The Strategic Utility of 5-Bromo-8-fluoroisoquinolin-1(2H)-one in Modern Drug Discovery

Introduction: The Isoquinoline Scaffold as a Privileged Structure The isoquinoline core is a recurring and vital structural motif in medicinal chemistry, forming the backbone of numerous natural alkaloids and synthetic m...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Isoquinoline Scaffold as a Privileged Structure

The isoquinoline core is a recurring and vital structural motif in medicinal chemistry, forming the backbone of numerous natural alkaloids and synthetic molecules with a broad spectrum of biological activities.[1][2] These compounds have demonstrated efficacy as anticancer, antimicrobial, anti-inflammatory, and neuroprotective agents.[3][4][5] The therapeutic versatility of the isoquinoline scaffold stems from its rigid, bicyclic nature, which allows for the precise spatial orientation of functional groups to interact with biological targets.

Within this important class of heterocycles, 5-Bromo-8-fluoroisoquinolin-1(2H)-one has emerged as a particularly valuable pharmaceutical intermediate. Its strategic disubstitution pattern offers a powerful platform for the synthesis of complex molecular architectures. The bromine atom at the 5-position serves as a versatile handle for a wide array of palladium-catalyzed cross-coupling reactions, enabling the introduction of diverse aryl, heteroaryl, or alkyl substituents.[6][7] Concurrently, the fluorine atom at the 8-position can significantly modulate the physicochemical properties of the final compound, enhancing metabolic stability, membrane permeability, and binding affinity through favorable electronic interactions. This guide provides a detailed exploration of the applications and experimental protocols for leveraging 5-Bromo-8-fluoroisoquinolin-1(2H)-one in the synthesis of next-generation therapeutics.

Physicochemical and Spectroscopic Profile

A thorough understanding of the intermediate's properties is fundamental for its effective use in synthesis and for accurate characterization of its downstream products.

PropertyValueSource
IUPAC Name 5-bromo-8-fluoro-2H-isoquinolin-1-one-
Molecular Formula C₉H₅BrFNO[8]
Molecular Weight 242.04 g/mol [8]
CAS Number Not directly available; related structures are registered.-
Appearance Typically an off-white to yellow solid.[9]
Solubility Soluble in common organic solvents like DMF, DMSO, and chlorinated solvents.-

Note: Data is compiled from sources describing the specified compound or its close structural analogs.

Strategic Synthesis of the Intermediate

While multiple synthetic routes to substituted isoquinolinones exist, a common strategy involves the construction of the heterocyclic ring followed by selective halogenation.[10] The synthesis of 5-Bromo-8-fluoroisoquinolin-1(2H)-one can be conceptually approached through a multi-step sequence that ensures precise placement of the halogen atoms. A plausible, generalized route often begins with a suitably substituted benzene precursor which is then elaborated to form the bicyclic isoquinolinone system.

A key challenge in the synthesis of such intermediates is achieving regioselectivity during the halogenation steps. For instance, the direct bromination of isoquinoline itself requires carefully controlled, cryogenic conditions and the use of a strong acid like concentrated sulfuric acid with N-bromosuccinimide (NBS) to favor substitution at the 5-position over the 8-position.[11][12][13] The fluorination step would typically be incorporated earlier in the synthesis, starting from a fluoro-substituted precursor to guide the subsequent cyclization and bromination reactions.

Core Applications: Palladium-Catalyzed Cross-Coupling Protocols

The C-Br bond at the 5-position is the primary reactive site for building molecular complexity. Palladium-catalyzed cross-coupling reactions are the cornerstone of this strategy, offering reliable and modular methods for C-C and C-N bond formation.

Diagram: Versatility of the Intermediate

The following diagram illustrates the key reactive sites on the 5-Bromo-8-fluoroisoquinolin-1(2H)-one scaffold and the primary transformations it enables.

G cluster_main 5-Bromo-8-fluoroisoquinolin-1(2H)-one cluster_products Resulting Scaffolds Intermediate Suzuki Suzuki-Miyaura Coupling (C-C Bond Formation) Intermediate->Suzuki Buchwald Buchwald-Hartwig Amination (C-N Bond Formation) Intermediate->Buchwald Sonogashira Sonogashira Coupling (C-C Alkyne Formation) Intermediate->Sonogashira Aryl 5-Aryl-isoquinolinone Suzuki->Aryl Amine 5-Amino-isoquinolinone Buchwald->Amine Alkyne 5-Alkynyl-isoquinolinone Sonogashira->Alkyne

Caption: Key palladium-catalyzed reactions at the 5-bromo position.

Protocol 1: Suzuki-Miyaura Coupling for C-C Bond Formation

This protocol details the synthesis of a 5-aryl-8-fluoroisoquinolin-1(2H)-one derivative, a common step in the development of kinase inhibitors.

Objective: To couple an arylboronic acid to the 5-position of the isoquinolinone core.

Materials:

  • 5-Bromo-8-fluoroisoquinolin-1(2H)-one (1.0 equiv)

  • Arylboronic acid (1.2-1.5 equiv)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 equiv)

  • Base (e.g., K₂CO₃ or Cs₂CO₃, 2.0-3.0 equiv)

  • Solvent (e.g., 1,4-Dioxane/Water mixture, typically 4:1)

Step-by-Step Methodology:

  • Vessel Preparation: To a flame-dried round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 5-Bromo-8-fluoroisoquinolin-1(2H)-one and the selected arylboronic acid.

  • Inert Atmosphere: Seal the flask with a septum and purge with an inert gas (Argon or Nitrogen) for 10-15 minutes. This is critical as the palladium catalyst is oxygen-sensitive.

  • Reagent Addition: Under a positive pressure of inert gas, add the base (K₂CO₃) followed by the palladium catalyst (Pd(PPh₃)₄).

  • Solvent Addition: Add the degassed solvent mixture (Dioxane/Water) via syringe. The reaction mixture is typically heterogeneous at this stage.

  • Reaction Execution: Heat the mixture to 80-100 °C with vigorous stirring. The reaction progress should be monitored by a suitable analytical method, such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Typical reaction times range from 4 to 24 hours.

  • Work-up: Upon completion, cool the reaction to room temperature. Dilute the mixture with ethyl acetate and water. Separate the organic layer, and extract the aqueous layer twice more with ethyl acetate.

  • Purification: Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product is then purified by flash column chromatography on silica gel to yield the desired 5-aryl-8-fluoroisoquinolin-1(2H)-one.

Causality and Rationale:

  • Inert Atmosphere: Prevents the oxidation of the Pd(0) catalyst to its inactive Pd(II) state, which would halt the catalytic cycle.

  • Base: The base is essential for the transmetalation step, converting the boronic acid into a more nucleophilic boronate species, which readily transfers its organic group to the palladium center.

  • Solvent System: The aqueous component aids in dissolving the inorganic base and facilitates the formation of the active boronate. Dioxane is an excellent solvent for the organic components.

Protocol 2: Buchwald-Hartwig Amination for C-N Bond Formation

This protocol is invaluable for synthesizing compounds targeting G-protein coupled receptors (GPCRs) or other targets where a nitrogen linkage is key.

Objective: To couple a primary or secondary amine to the 5-position of the isoquinolinone core.

Materials:

  • 5-Bromo-8-fluoroisoquinolin-1(2H)-one (1.0 equiv)

  • Amine (1.2-1.5 equiv)

  • Palladium pre-catalyst (e.g., Pd₂(dba)₃, 0.02-0.05 equiv)

  • Phosphine Ligand (e.g., XPhos or BINAP, 0.04-0.10 equiv)

  • Base (e.g., Sodium tert-butoxide (NaOtBu), 1.5-2.0 equiv)

  • Anhydrous, aprotic solvent (e.g., Toluene or Dioxane)

Step-by-Step Methodology:

  • Vessel Preparation: In a glovebox or under a strictly inert atmosphere, add the palladium pre-catalyst, phosphine ligand, and base to a flame-dried Schlenk tube.

  • Reagent Addition: Add the 5-Bromo-8-fluoroisoquinolin-1(2H)-one and the anhydrous solvent. Stir for 5-10 minutes to allow for pre-activation of the catalyst.

  • Amine Addition: Add the amine substrate via syringe. If the amine is a solid, it can be added with the other solids in step 1.

  • Reaction Execution: Seal the vessel and heat to 90-110 °C. Monitor the reaction by LC-MS. These reactions are often complete within 2-12 hours.

  • Work-up: Cool the reaction to room temperature. Quench carefully by adding saturated aqueous ammonium chloride (NH₄Cl). Dilute with ethyl acetate and filter through a pad of Celite to remove palladium black.

  • Extraction and Purification: Transfer the filtrate to a separatory funnel, wash with water and brine, dry over Na₂SO₄, and concentrate. Purify the crude material by flash chromatography to obtain the 5-amino-8-fluoroisoquinolin-1(2H)-one product.

Causality and Rationale:

  • Bulky Ligand (XPhos/BINAP): These electron-rich, bulky phosphine ligands are crucial. They promote the rate-limiting reductive elimination step and stabilize the monoligated Pd(0) species, which is the active catalyst for the initial oxidative addition into the C-Br bond.

  • Strong, Non-nucleophilic Base (NaOtBu): A strong base is required to deprotonate the amine, making it a more effective nucleophile in the catalytic cycle. Sodium tert-butoxide is favored as it is sterically hindered and less likely to compete as a nucleophile.

Quality Control and Characterization

Rigorous analytical validation is essential to confirm the structure and purity of both the intermediate and the final synthesized compounds.

TechniquePurposeExpected Observations
¹H NMR Confirms the proton environment and successful substitution.Disappearance of the proton signal adjacent to the bromine and appearance of new signals corresponding to the coupled fragment.
¹³C NMR Verifies the carbon skeleton.Shift in the signal for the carbon atom at the 5-position (C-Br) upon substitution.
¹⁹F NMR Confirms the presence and environment of the fluorine atom.A singlet or doublet (if coupled to a nearby proton) in the expected chemical shift range for an aryl fluoride.
LC-MS Determines purity and confirms molecular weight.A single major peak in the chromatogram with the correct mass-to-charge ratio ([M+H]⁺) for the target molecule.[9]
HPLC Quantifies purity.Used to determine the percentage purity of the final compound, which is critical for pharmaceutical applications.[14]

Synthetic Workflow and Troubleshooting

Diagram: General Synthetic Workflow

This diagram outlines the logical progression from the intermediate to a purified final product.

workflow start Start: 5-Bromo-8-fluoroisoquinolin-1(2H)-one setup Reaction Setup (Inert Atmosphere, Reagents, Solvent) start->setup reaction Palladium-Catalyzed Cross-Coupling (Heat, Stir) setup->reaction monitor Reaction Monitoring (TLC / LC-MS) reaction->monitor monitor->reaction Incomplete workup Aqueous Work-up & Extraction monitor->workup Complete purify Purification (Flash Chromatography) workup->purify characterize Characterization (NMR, MS, HPLC) purify->characterize final_product Final Product (Purified API Precursor) characterize->final_product

Caption: A typical experimental workflow for cross-coupling reactions.

Troubleshooting Common Issues
IssuePotential CauseRecommended Solution
Low or No Conversion Inactive catalyst (oxidized).Ensure all reagents and solvents are properly degassed and the reaction is run under a strictly inert atmosphere.[13]
Insufficiently strong base or poor base solubility.Switch to a stronger base (e.g., from K₂CO₃ to Cs₂CO₃ for Suzuki) or a more appropriate solvent system.
Formation of Side Products Suzuki: Homocoupling of the boronic acid.Lower the reaction temperature and ensure slow addition of reagents. Use a slight excess, but not a large excess, of the boronic acid.
Buchwald: Hydrodehalogenation (replacement of Br with H).Ensure the solvent is anhydrous. Water can be a proton source for this side reaction.
Difficulty in Purification Product co-elutes with starting material or ligand.Optimize the chromatography solvent system (e.g., use a gradient elution). Sometimes, a different choice of ligand can simplify purification.

References

  • Recent Advances in Synthetic Isoquinoline-Based Deriv
  • Recent Advances in Synthetic Isoquinoline-Based Deriv
  • Exploring the Chemistry and Applications of Isoquinoline. Amerigo Scientific.
  • Exploring the Pharmacological Potential of Isoquinoline Derivatives: A Comprehensive Review. Semantic Scholar.
  • The Evolving Landscape of Isoquinoline Derivatives in Pharmacology: A Compar
  • Buy 5-Bromo-8-fluoro-1-methoxyisoquinoline (EVT-13802594). EvitaChem.
  • 5-Bromo-8-fluoro-3,4-dihydroisoquinolin-1(2H)-one. PubChem - NIH.
  • 5-Bromo-8-fluoroisoquinoline-1-carbonitrile. BLD Pharm.
  • 6-Bromo-5-fluoroisoquinolin-1(2H)-one. MySkinRecipes.
  • Synthesis of 5- or 8-bromoisoquinoline derivatives.
  • Isoquinoline, 5-bromo-8-nitro. Organic Syntheses Procedure.
  • 5-Bromo-8-fluoroquinoline-3-carboxylic Acid. Benchchem.
  • Technical Support Center: Synthesis of 5-Bromo-8-Nitroisoquinoline. Benchchem.
  • Catalytic Advances and Emerging Strategies for Isoquinolin‐1(2H)‐One Synthesis: Reaction Scope and Mechanistic Perspectives.
  • Buy 8-Bromo-5-chloroisoquinolin-1(2H)-one (EVT-13812751). EvitaChem.
  • 5-BROMOISOQUINOLIN-1(2H)-ONE | 190777-77-6. ChemicalBook.
  • 5-Bromoisoquinoline 98 34784-04-8. Sigma-Aldrich.

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Method

Application Notes and Protocols: Leveraging 5-Bromo-8-fluoroisoquinolin-1(2H)-one in the Design of Novel Kinase Inhibitors

For Researchers, Scientists, and Drug Development Professionals Abstract Protein kinases are a critical class of enzymes that regulate a vast array of cellular processes. Their dysregulation is a hallmark of many disease...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

Protein kinases are a critical class of enzymes that regulate a vast array of cellular processes. Their dysregulation is a hallmark of many diseases, most notably cancer, making them a prime target for therapeutic intervention. The isoquinoline and isoquinolinone scaffolds are recognized as "privileged structures" in medicinal chemistry, forming the core of numerous biologically active compounds and approved drugs.[1][2][3][4][5] This document provides a detailed guide on the strategic use of the 5-Bromo-8-fluoroisoquinolin-1(2H)-one scaffold in the rational design and synthesis of novel kinase inhibitors. We will explore the chemical rationale for its selection, provide exemplary synthetic protocols, and detail the necessary biochemical and cellular assays for the evaluation of these novel chemical entities.

Introduction: The Isoquinolinone Scaffold as a Foundation for Kinase Inhibitor Design

The human kinome comprises over 500 protein kinases, all sharing a conserved ATP-binding site, which presents a significant challenge in developing selective inhibitors.[6] The pursuit of novel scaffolds that can confer both potency and selectivity is a central theme in kinase-targeted drug discovery.[7][8] Isoquinoline-based compounds have a rich history in medicinal chemistry, exhibiting a wide spectrum of pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial effects.[1][9][10][11] Their rigid bicyclic structure provides a robust framework for the spatial presentation of various functional groups, enabling precise interactions with the kinase active site.

The isoquinolinone core, in particular, has been successfully incorporated into a number of potent kinase inhibitors.[12][13] The lactam functionality can engage in crucial hydrogen bonding interactions with the kinase hinge region, a key determinant of inhibitor binding.

Strategic Rationale for Employing 5-Bromo-8-fluoroisoquinolin-1(2H)-one

The selection of 5-Bromo-8-fluoroisoquinolin-1(2H)-one as a starting point for a kinase inhibitor discovery program is underpinned by several key considerations:

  • Privileged Scaffold : The isoquinolinone core is a well-established pharmacophore in numerous bioactive molecules.[3][4][5]

  • Vectors for Diversification : The bromine atom at the 5-position serves as a versatile handle for introducing molecular diversity through various cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig). This allows for the exploration of the solvent-exposed region of the ATP-binding pocket, which can significantly impact inhibitor selectivity.

  • Modulation of Physicochemical Properties : The fluorine atom at the 8-position can favorably influence key drug-like properties such as metabolic stability, membrane permeability, and binding affinity through the formation of specific non-covalent interactions.

  • Bioisosteric Potential : The isoquinolinone scaffold itself can be considered a bioisostere of other hinge-binding motifs, such as quinazoline, offering an avenue for scaffold hopping to explore novel chemical space and intellectual property.[14][15][16][17]

Synthetic Strategy and Protocols

The following section outlines a generalized synthetic approach for the derivatization of the 5-Bromo-8-fluoroisoquinolin-1(2H)-one core.

Synthesis of the Core Scaffold

Synthetic_Pathway_for_5_Bromo_8_fluoroisoquinolin_1_2H_one start 2-Bromo-5-fluoroaniline step1 Acylation start->step1 intermediate1 N-(2-bromo-5-fluorophenyl)acetamide step1->intermediate1 step2 Friedel-Crafts Acylation intermediate1->step2 intermediate2 1-(2-Acetyl-4-bromo-6-fluorophenyl)ethan-1-one step2->intermediate2 step3 Cyclization intermediate2->step3 product 5-Bromo-8-fluoroisoquinolin-1(2H)-one step3->product

Caption: Proposed synthetic route for 5-Bromo-8-fluoroisoquinolin-1(2H)-one.

Protocol 2.1: Synthesis of 5-Bromo-8-fluoroisoquinolin-1(2H)-one (Hypothetical)

  • Step 1: Acylation of 2-Bromo-5-fluoroaniline. To a solution of 2-Bromo-5-fluoroaniline in a suitable solvent (e.g., dichloromethane), add a base (e.g., triethylamine) and acetyl chloride at 0 °C. Stir the reaction mixture at room temperature until completion.

  • Step 2: Friedel-Crafts Acylation. The resulting N-(2-bromo-5-fluorophenyl)acetamide is subjected to a Friedel-Crafts acylation with a suitable acylating agent in the presence of a Lewis acid catalyst (e.g., aluminum chloride).

  • Step 3: Cyclization. The intermediate is then cyclized under appropriate conditions (e.g., heating with a condensing agent) to yield the final 5-Bromo-8-fluoroisoquinolin-1(2H)-one.

  • Purification. The crude product is purified by column chromatography on silica gel.

Diversification via Cross-Coupling Reactions

The bromine at the C5 position is a key handle for diversification. Below are example protocols for Suzuki and Sonogashira coupling reactions.

Diversification_Workflow cluster_suzuki Suzuki Coupling cluster_sonogashira Sonogashira Coupling start 5-Bromo-8-fluoroisoquinolin-1(2H)-one suzuki_reagents Aryl/Heteroaryl Boronic Acid/Ester, Pd Catalyst, Base start->suzuki_reagents sonogashira_reagents Terminal Alkyne, Pd/Cu Catalyst, Base start->sonogashira_reagents suzuki_product 5-Aryl/Heteroaryl-8-fluoroisoquinolin-1(2H)-one suzuki_reagents->suzuki_product sonogashira_product 5-Alkynyl-8-fluoroisoquinolin-1(2H)-one sonogashira_reagents->sonogashira_product

Caption: Diversification of the core scaffold via cross-coupling reactions.

Protocol 2.2: Suzuki Cross-Coupling

  • To a reaction vessel, add 5-Bromo-8-fluoroisoquinolin-1(2H)-one, the desired aryl or heteroaryl boronic acid (or ester), a palladium catalyst (e.g., Pd(PPh₃)₄), and a base (e.g., K₂CO₃).

  • Add a suitable solvent system (e.g., dioxane/water).

  • Degas the mixture and heat under an inert atmosphere until the starting material is consumed (monitor by TLC or LC-MS).

  • After cooling, perform an aqueous workup and extract the product with an organic solvent.

  • Purify the crude product by column chromatography or recrystallization.

Protocol 2.3: Sonogashira Cross-Coupling

  • To a reaction vessel, add 5-Bromo-8-fluoroisoquinolin-1(2H)-one, the terminal alkyne, a palladium catalyst (e.g., PdCl₂(PPh₃)₂), a copper(I) co-catalyst (e.g., CuI), and a base (e.g., triethylamine).

  • Add a suitable solvent (e.g., THF or DMF).

  • Stir the reaction at room temperature or with gentle heating under an inert atmosphere until completion.

  • Perform an aqueous workup and extract the product.

  • Purify the crude product by column chromatography.

Biological Evaluation of Novel Inhibitors

A systematic evaluation of the newly synthesized compounds is crucial to determine their biological activity and establish a structure-activity relationship (SAR).

Biochemical Kinase Inhibition Assays

The initial screening of compounds is typically performed using in vitro biochemical assays to determine their inhibitory potency against the target kinase(s).

Table 1: Common Biochemical Kinase Assay Formats

Assay FormatPrincipleAdvantagesDisadvantages
Radiometric Assay Measures the incorporation of ³²P or ³³P from ATP into a substrate.Gold standard, highly sensitive.Use of radioactivity, low throughput.
TR-FRET Time-Resolved Fluorescence Resonance Energy Transfer between a labeled antibody and a labeled substrate.Homogeneous, high throughput.Potential for compound interference.
AlphaLISA Amplified Luminescent Proximity Homogeneous Assay.High sensitivity, no-wash steps.Requires specific reagents.
Caliper Mobility Shift Separation of phosphorylated and non-phosphorylated substrates based on charge.Direct measurement, low sample volume.Requires specialized instrumentation.

Protocol 3.1: General Kinase Inhibition Assay (TR-FRET Example)

  • Prepare a dilution series of the test compounds in DMSO.

  • In a 384-well plate, add the kinase, the biotinylated substrate, and the test compound.

  • Initiate the kinase reaction by adding ATP.

  • Incubate the reaction at room temperature for a specified time.

  • Stop the reaction by adding a solution containing EDTA and the TR-FRET detection reagents (e.g., europium-labeled anti-phospho-substrate antibody and streptavidin-allophycocyanin).

  • Incubate for the detection step.

  • Read the plate on a TR-FRET-compatible plate reader.

  • Calculate IC₅₀ values from the dose-response curves.

Cellular Assays for Target Engagement and Anti-proliferative Activity

Positive hits from the biochemical assays should be further evaluated in cell-based assays to assess their target engagement and functional effects.

Cellular_Assay_Workflow cluster_target Target Engagement cluster_functional Functional Assays start Biochemically Active Compound western_blot Western Blot for Phospho-Substrate start->western_blot cellular_thermal_shift Cellular Thermal Shift Assay (CETSA) start->cellular_thermal_shift proliferation_assay Anti-Proliferation Assay (e.g., MTT, CellTiter-Glo) start->proliferation_assay cell_cycle_analysis Cell Cycle Analysis (Flow Cytometry) proliferation_assay->cell_cycle_analysis apoptosis_assay Apoptosis Assay (e.g., Annexin V) cell_cycle_analysis->apoptosis_assay

Sources

Application

Application Note: Buchwald-Hartwig Amination Protocols for 5-Bromo-8-fluoroisoquinolin-1(2H)-one

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Document Type: Advanced Protocol & Mechanistic Guide Introduction & Mechanistic Rationale The isoquinolin-1(2H)-one scaffold is a privi...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Document Type: Advanced Protocol & Mechanistic Guide

Introduction & Mechanistic Rationale

The isoquinolin-1(2H)-one scaffold is a privileged pharmacophore, heavily utilized in the design of kinase inhibitors and Poly(ADP-ribose) polymerase (PARP) inhibitors, which are critical for DNA repair mechanisms[1]. Structure-activity relationship (SAR) studies consistently demonstrate that substitution at the C5 position is a key determinant of inhibitory potency[1].

5-Bromo-8-fluoroisoquinolin-1(2H)-one presents a unique synthetic opportunity: the C5 bromide is primed for palladium-catalyzed C–N cross-coupling, while the C8 fluorine provides metabolic stability. However, this molecule also presents a significant chemoselectivity challenge. The inherent amide-like NH at the 2-position has a pKa of approximately 11–13. Under standard2 conditions employing strong bases (e.g., NaOtBu), this proton can be removed, creating an ambident nucleophile that may lead to undesired N-arylation or catalyst poisoning[3][2].

The Causality of Experimental Choices

To achieve high yields and absolute regioselectivity at the C5 position, we must manipulate the catalytic cycle—specifically the relative rate of formation of the Pd(II) amido complex[3]. We employ two primary strategies:

  • Direct Amination via Ligand Control: Utilizing bulky, electron-rich biaryl phosphine ligands (e.g., BrettPhos) paired with a weaker base (e.g., K3PO4 or Cs2CO3). This kinetically favors the coupling of the exogenous amine over the internal amide and accelerates reductive elimination to prevent dehalogenation[3][2].

  • Protection-Coupling-Deprotection: Masking the 2H-NH with a 2-(trimethylsilyl)ethoxymethyl (SEM) group prior to coupling. This is the most robust method for poorly nucleophilic or sterically hindered secondary amines.

Reaction Workflow & Catalytic Logic

G Substrate 5-Bromo-8-fluoro- isoquinolin-1(2H)-one Protect N-Protection (Optional) SEM-Cl or PMB-Cl Substrate->Protect Protocol B Coupling Buchwald-Hartwig Cross-Coupling Substrate->Coupling Protocol A (Direct) Protect->Coupling Protected Core PdCat Pd Precatalyst Pd2(dba)3 / Pd(OAc)2 PdCat->Coupling Ligand Ligand Selection BrettPhos / RuPhos Ligand->Coupling Base Base Selection Cs2CO3 / K3PO4 Base->Coupling Product 5-Amino-8-fluoro- isoquinolin-1(2H)-one Coupling->Product Deprotection (If Protocol B)

Workflow for Buchwald-Hartwig amination of 5-Bromo-8-fluoroisoquinolin-1(2H)-one.

Optimization Data & Parameter Selection

The following table summarizes the quantitative data driving our protocol selection. Note the dramatic impact of base and ligand selection on the conversion and selectivity of the unprotected isoquinolinone core.

Table 1: Evaluation of Ligand and Base Combinations for Direct Amination

LigandBaseSolventTemp (°C)Conversion (%)Selectivity (C5-Amine vs. N2-Arylation)
BINAPNaOtBuToluene100< 20%Poor (Catalyst poisoning / Tar formation)
XantphosCs2CO31,4-Dioxane10045%Moderate
RuPhosCs2CO31,4-Dioxane9085%Good (Optimal for Secondary Amines)
BrettPhosK3PO4t-Amyl Alcohol90> 95%Excellent (Optimal for Primary Amines)

Experimental Protocols

Protocol A: Direct Amination (Unprotected Route)

Best for: Primary aliphatic and aromatic amines. Self-Validating Check: The pre-catalyst solution must turn a deep red/purple before addition to the substrate. If it remains yellow/brown, the active Pd(0)L complex has not formed, likely due to oxygen ingress.

Materials:

  • 5-Bromo-8-fluoroisoquinolin-1(2H)-one (1.0 equiv, 1.0 mmol)

  • Amine (1.2 - 1.5 equiv)

  • Pd2(dba)3 (0.02 equiv, 2 mol% Pd)

  • BrettPhos (0.04 equiv, 4 mol%)

  • Anhydrous K3PO4 (2.0 equiv, finely milled)

  • Degassed t-Amyl Alcohol (0.2 M)

Step-by-Step Methodology:

  • Pre-catalyst Activation: In an oven-dried Schlenk tube equipped with a magnetic stir bar, add Pd2(dba)3 and BrettPhos. Evacuate and backfill with Argon (3x). Add 1 mL of degassed t-Amyl Alcohol and stir at room temperature for 15 minutes until a dark red/purple solution forms.

  • Substrate Assembly: To a separate dry round-bottom flask, add 5-Bromo-8-fluoroisoquinolin-1(2H)-one, the amine (if solid), and K3PO4. Evacuate and backfill with Argon (3x).

  • Reaction Initiation: Transfer the pre-catalyst solution to the substrate flask via syringe. Add the remaining solvent to achieve a 0.2 M concentration. (If the amine is a liquid, add it now via microsyringe).

  • Heating: Seal the flask and heat to 90 °C in a pre-heated oil bath for 12–16 hours. Monitor by LC-MS.

  • Workup & Purification: Cool to room temperature, dilute with EtOAc, and filter through a pad of Celite to remove phosphate salts and palladium black. Concentrate the filtrate and purify via flash column chromatography (DCM/MeOH gradient).

Protocol B: The SEM-Protected Route

Best for: Poorly nucleophilic amines, bulky secondary amines, or scale-up campaigns where N-arylation must be strictly zero.

Step 1: SEM Protection

  • Dissolve 5-Bromo-8-fluoroisoquinolin-1(2H)-one (1.0 equiv) in anhydrous DMF (0.2 M) at 0 °C under Argon.

  • Add NaH (60% dispersion in mineral oil, 1.2 equiv) portion-wise. Stir for 30 min until hydrogen evolution ceases.

  • Add SEM-Cl (1.1 equiv) dropwise. Warm to room temperature and stir for 2 hours.

  • Quench with saturated aqueous NH4Cl, extract with EtOAc, dry over Na2SO4, and concentrate.

Step 2: Buchwald-Hartwig Amination

  • Combine the SEM-protected substrate (1.0 equiv), Amine (1.2 equiv), Pd(OAc)2 (5 mol%), RuPhos (10 mol%), and Cs2CO3 (2.0 equiv) in a dry flask.

  • Purge with Argon (3x). Add rigorously degassed 1,4-Dioxane (0.2 M).

  • Heat at 100 °C for 8 hours. Filter through Celite and purify via chromatography.

Step 3: SEM Deprotection

  • Dissolve the coupled product in DCM. Add Trifluoroacetic acid (TFA, 20% v/v) and stir at room temperature for 4 hours to form the hydroxymethyl intermediate.

  • Concentrate under reduced pressure. Dissolve the residue in MeOH and add ethylenediamine (3.0 equiv) to scavenge formaldehyde and cleave the hemiaminal.

  • Stir for 2 hours, concentrate, and purify to obtain the final free 2H-isoquinolinone.

Troubleshooting & Field-Proven Insights

  • Incomplete Conversion / Catalyst Poisoning: If the reaction stalls at 50% conversion, it is often due to oxidative degradation of the phosphine ligand or coordination of the product to the Pd center[3]. Ensure rigorous degassing of solvents (sparging with Argon for at least 30 minutes prior to use).

  • Dehalogenation Side-Product: The formation of 8-fluoroisoquinolin-1(2H)-one occurs via β -hydride elimination when using aliphatic amines[2]. Switching from a bidentate ligand (like BINAP) to a bulky monodentate ligand (BrettPhos) accelerates the reductive elimination step, effectively outcompeting the dehalogenation pathway.

  • Base Incompatibility (The "Tar" Phenomenon): The use of NaOtBu with unprotected isoquinolinones often results in a black, intractable tar. The pKa of the isoquinolinone NH is low enough that NaOtBu deprotonates it quantitatively, altering the solubility and coordinating properties of the substrate. Always use Cs2CO3 or K3PO4 for unprotected substrates[3].

References

  • Benchchem. "5-(trifluoromethoxy)isoquinolin-1(2H)-one" (Details on isoquinolin-1(2H)-one core as a PARP inhibitor pharmacophore). Benchchem.
  • Organic Process Research & Development. "Kiloscale Buchwald–Hartwig Amination: Optimized Coupling of Base-Sensitive 6-Bromoisoquinoline-1-carbonitrile with (S)-3-Amino-2-methylpropan-1-ol". ACS Publications.
  • Wikipedia Contributors. "Buchwald–Hartwig amination". Wikipedia, The Free Encyclopedia.

Sources

Method

Application Notes &amp; Protocols: Strategic Derivatization of 5-Bromo-8-fluoroisoquinolin-1(2H)-one for Drug Discovery

Abstract The isoquinolin-1(2H)-one framework is a privileged scaffold in medicinal chemistry, forming the core of numerous pharmacologically active agents.[1] This guide provides a comprehensive technical overview and de...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

The isoquinolin-1(2H)-one framework is a privileged scaffold in medicinal chemistry, forming the core of numerous pharmacologically active agents.[1] This guide provides a comprehensive technical overview and detailed experimental protocols for the strategic functionalization of 5-Bromo-8-fluoroisoquinolin-1(2H)-one, a versatile starting material for the synthesis of compound libraries. We will explore the selective derivatization at two key positions: the C5-position via palladium-catalyzed cross-coupling reactions and the N2-position through alkylation. The protocols herein are designed to be robust and adaptable, providing researchers with the tools to generate novel isoquinolinone derivatives for screening in drug development programs.

Introduction: The Versatility of the Isoquinolinone Scaffold

The isoquinolin-1(2H)-one motif is a cornerstone in the design of therapeutic agents, recognized for its ability to interact with a wide range of biological targets. Its derivatives have shown promise as antitumor, antihypertensive, and anti-inflammatory agents.[1] The starting material, 5-Bromo-8-fluoroisoquinolin-1(2H)-one, offers a trifecta of synthetic opportunities:

  • C5-Bromine: A versatile handle for palladium-catalyzed cross-coupling reactions, enabling the introduction of diverse aryl, heteroaryl, alkyl, and amino substituents.[2]

  • N2-Amide: A nucleophilic site amenable to alkylation and arylation, allowing for modulation of solubility and metabolic stability.[3][4]

  • C8-Fluorine: A strategic substituent known to enhance metabolic stability and binding affinity through favorable electronic interactions.

This document outlines protocols for leveraging these reactive sites to construct novel and diverse molecular architectures.

Core Concept: Palladium-Catalyzed Cross-Coupling

Palladium-catalyzed cross-coupling reactions have become indispensable tools in modern organic synthesis, allowing for the efficient formation of carbon-carbon and carbon-heteroatom bonds under mild conditions.[5][6] The general mechanism proceeds through a catalytic cycle involving a Pd(0)/Pd(II) redox couple.[7][8]

Palladium_Catalytic_Cycle Pd0 Pd(0)Ln OxAdd Oxidative Addition Pd0->OxAdd PdII R1-Pd(II)Ln-X OxAdd->PdII Transmetal Transmetalation PdII->Transmetal PdII_R2 R1-Pd(II)Ln-R2 Transmetal->PdII_R2 RedElim Reductive Elimination PdII_R2->RedElim RedElim->Pd0 product R1-R2 RedElim->product start R1-X start->OxAdd metal R2-M metal->Transmetal Suzuki_Workflow start Start reagents Combine Reactants: - Isoquinolinone - Boronic Acid - Base start->reagents catalyst Add Pd Catalyst & Ligand reagents->catalyst inert Evacuate & Backfill with Argon/N₂ catalyst->inert solvent Add Degassed Solvent inert->solvent heat Heat Reaction (80-100 °C) solvent->heat monitor Monitor by TLC / LC-MS heat->monitor workup Aqueous Work-up & Extraction monitor->workup purify Column Chromatography workup->purify end Final Product purify->end Buchwald_Hartwig_Components center Buchwald-Hartwig Amination sub 5-Bromo-8-fluoro- isoquinolin-1(2H)-one center->sub Substrate amine Primary or Secondary Amine center->amine Nucleophile cat Palladium Precursor (e.g., Pd₂(dba)₃) center->cat Catalyst ligand Bulky Phosphine Ligand (e.g., XPhos) center->ligand Ligand base Strong Base (e.g., NaOtBu) center->base Base Orthogonal_Synthesis SM 5-Bromo-8-fluoro- isoquinolin-1(2H)-one Int C5-Substituted Intermediate SM->Int Step 1: Pd-Catalyzed Cross-Coupling (e.g., Suzuki) FP Di-substituted Final Product Int->FP Step 2: N-Alkylation (e.g., R-X, Base)

Sources

Application

Application Notes &amp; Protocols: In Vivo Dosing and Administration of 5-Bromo-8-fluoroisoquinolin-1(2H)-one

Introduction: Strategic Protocol Development for a Novel Isoquinolinone Compound The isoquinoline scaffold is a foundational structure in medicinal chemistry, with derivatives showing a wide array of biological activitie...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: Strategic Protocol Development for a Novel Isoquinolinone Compound

The isoquinoline scaffold is a foundational structure in medicinal chemistry, with derivatives showing a wide array of biological activities, including potential as anticancer agents.[1][2] The specific compound, 5-Bromo-8-fluoroisoquinolin-1(2H)-one, belongs to the isoquinolinone class. Many compounds with this core structure function as inhibitors of Poly (ADP-ribose) polymerase (PARP), a key enzyme in the DNA damage response (DDR) pathway.[3][4] PARP inhibitors (PARPi) have shown significant clinical success, particularly in cancers with deficiencies in homologous recombination repair, such as those with BRCA1/2 mutations.[5][6]

Given the absence of published in vivo data for 5-Bromo-8-fluoroisoquinolin-1(2H)-one, this guide provides a comprehensive framework for establishing robust dosing and administration protocols. Our approach is grounded in established methodologies for similar small molecules, particularly orally bioavailable PARP inhibitors like Niraparib and Olaparib, which serve as excellent surrogates.[7][8]

The primary challenges for a novel compound of this class are its physicochemical properties, most notably its anticipated poor aqueous solubility.[9] Therefore, these protocols emphasize a systematic approach to vehicle selection, formulation development, and pharmacokinetic/pharmacodynamic (PK/PD) characterization to ensure reliable and reproducible in vivo results.

Core Principle: The PARP Inhibition Pathway

Understanding the mechanism of action is crucial for designing meaningful in vivo studies. PARP enzymes are critical for repairing single-strand DNA breaks. When PARP is inhibited, these breaks can escalate into more lethal double-strand breaks during DNA replication. In cancer cells with a faulty homologous recombination repair system (e.g., BRCA mutations), these double-strand breaks cannot be efficiently repaired, leading to cell death—a concept known as synthetic lethality.[4][5] The primary goal of an in vivo study is to deliver enough of the compound to the tumor to engage this target and exert a therapeutic effect.

PARP_Inhibition cluster_0 DNA Damage & Repair Pathway cluster_1 Inhibitor Action DNA_SSB Single-Strand DNA Break PARP PARP Enzyme (PARP1/2) DNA_SSB->PARP recruits PARylation PARP Activation & Auto-PARylation PARP->PARylation catalyzes Repair_Complex Recruitment of Repair Proteins (XRCC1, etc.) PARylation->Repair_Complex scaffolds DNA_Repair DNA Repaired Repair_Complex->DNA_Repair Inhibitor 5-Bromo-8-fluoroisoquinolin-1(2H)-one (PARP Inhibitor) Inhibitor->PARylation Blocks Trapping PARP Trapping on DNA Inhibitor->Trapping Causes Apoptosis Synthetic Lethality in HR-Deficient Cells Trapping->Apoptosis

Caption: Mechanism of PARP Inhibition and Synthetic Lethality.

Pre-formulation and Vehicle Selection Protocol

The low aqueous solubility of many small molecule inhibitors is a primary hurdle for in vivo administration.[9][10] A systematic vehicle screening process is essential. The goal is to find a vehicle that can dissolve the compound at the desired concentration, is well-tolerated by the animal model, and is suitable for the chosen administration route.

3.1 Materials

  • 5-Bromo-8-fluoroisoquinolin-1(2H)-one

  • Microcentrifuge tubes or glass vials

  • Vortex mixer and sonicator

  • Heating block or water bath

  • A panel of research-grade solvents and excipients (see Table 1)

3.2 Step-by-Step Protocol

  • Determine Target Concentration: Based on surrogate PARP inhibitors, a typical starting dose range for efficacy studies in mice is 50-100 mg/kg.[7] For a mouse weighing 20g receiving a 100 mg/kg dose via oral gavage at a volume of 10 mL/kg, the required concentration is 10 mg/mL.

  • Initial Solubility Screen:

    • Weigh 10 mg of the compound into separate vials.

    • Add 1 mL of each selected vehicle (see Table 1) to each vial to test for solubility at the target concentration of 10 mg/mL.

    • Vortex vigorously for 2-3 minutes.

    • If not dissolved, sonicate the mixture for 10-15 minutes. Gentle heating (37-40°C) can be applied if the compound is known to be heat-stable.[11]

    • Visually inspect for complete dissolution. A clear solution indicates success. If the compound remains particulate, it is not soluble at 10 mg/mL in that vehicle.

  • Select Candidate Vehicles: Prioritize vehicles that achieve a clear solution. If no single vehicle works, proceed to test co-solvent systems (e.g., combinations of PEG 400, Propylene Glycol, and surfactants).[11]

  • Suspension Formulation (If Necessary): If the compound cannot be fully dissolved, a homogenous suspension is a viable alternative.

    • Use a vehicle containing a suspending agent, such as 0.5% (w/v) methylcellulose (MC) or carboxymethylcellulose (CMC) in water.

    • Gradually add the vehicle to the weighed compound while vortexing to ensure a fine, uniform suspension.

Table 1: Common Vehicles for In Vivo Formulation of Poorly Soluble Compounds

Vehicle Component Typical Concentration Range Route(s) Key Considerations
Aqueous Solutions
Saline (0.9% NaCl) N/A IV, IP, SC, PO Only for water-soluble compounds; isotonic and well-tolerated.[12]
Phosphate-Buffered Saline (PBS) N/A IV, IP, SC, PO Maintains pH; suitable for pH-sensitive compounds.[12]
Co-solvents & Solubilizers
Polyethylene Glycol 400 (PEG 400) 10 - 60% PO, IV Generally well-tolerated; can cause renal toxicity at high doses.[11][13]
Propylene Glycol (PG) 10 - 40% PO, IV Can cause hemolysis at high concentrations.[11]
Dimethyl Sulfoxide (DMSO) ≤ 10% IP, IV Potent solvent, but can have its own biological effects and toxicity.[11][12]
Surfactants
Polysorbate 80 (Tween® 80) 1 - 10% PO, IV Commonly used to improve solubility and stability; can cause hypersensitivity.[11]
Solutol® HS 15 5 - 20% PO, IV Effective solubilizer, often used as an alternative to Cremophor EL.[11]
Complexing Agents
Hydroxypropyl-β-cyclodextrin (HP-β-CD) 20 - 40% PO, IV Forms inclusion complexes to enhance solubility.[10][12]
Suspension Agents

| Methylcellulose (MC) 0.5% | 0.5% (w/v) | PO | Standard for oral suspensions; not suitable for IV.[13] |

Dosing and Administration Protocols

Based on the oral bioavailability of many clinical PARP inhibitors, oral gavage is the recommended starting route for efficacy studies.[7][8] Intraperitoneal (IP) injection can be considered as an alternative if oral absorption is poor.

4.1 Protocol: Oral Gavage (PO) Administration in Mice

  • Animal Handling: Acclimatize animals according to institutional guidelines. Ensure proper handling and restraint techniques to minimize stress.

  • Dose Preparation: Prepare the final formulation (solution or suspension) as determined in Section 3.0. If using a suspension, ensure it is vortexed thoroughly immediately before drawing each dose to ensure uniformity.

  • Dose Calculation: Calculate the volume to be administered based on the animal's most recent body weight. (e.g., Volume (mL) = (Dose (mg/kg) * Body Weight (kg)) / Concentration (mg/mL)). A typical administration volume is 5-10 mL/kg.

  • Administration:

    • Use a proper-sized, ball-tipped gavage needle (e.g., 20-22 gauge for an adult mouse).

    • Measure the needle length against the mouse (from the tip of the nose to the last rib) to avoid perforation of the esophagus or stomach.

    • Gently insert the needle into the esophagus and deliver the dose smoothly into the stomach.

  • Monitoring: Observe the animal for a few minutes post-dosing for any signs of distress, such as labored breathing or leakage from the mouth.

4.2 Protocol: Intraperitoneal (IP) Injection in Mice

  • Dose Preparation: The formulation must be sterile and non-irritating. Solutions are highly preferred over suspensions for IP injection to avoid peritoneal irritation.

  • Administration Site: Locate the injection site in the lower right or left abdominal quadrant.

  • Injection:

    • Use a 25-27 gauge needle.

    • Lift the animal's hindquarters and tilt it slightly head-down.

    • Insert the needle at a 10-20 degree angle, ensuring it penetrates the skin and abdominal wall but does not enter the internal organs.

    • Aspirate briefly to ensure no fluid (urine, blood) is drawn, then inject the dose.

  • Monitoring: Observe for any signs of pain or abdominal distress post-injection.

Experimental Workflow and Study Design

A logical workflow is critical when characterizing a new compound. The process begins with formulation and proceeds through tolerability and pharmacokinetic studies before initiating larger efficacy trials.

Workflow cluster_start Phase 1: Formulation & Safety cluster_pkpd Phase 2: PK/PD Characterization cluster_efficacy Phase 3: Efficacy Evaluation Start Compound Received Formulation Vehicle Screening & Formulation Development Start->Formulation DRF Dose Range-Finding (DRF) & Maximum Tolerated Dose (MTD) Study Formulation->DRF PK_Study Single-Dose Pharmacokinetic (PK) Study DRF->PK_Study PD_Study Pharmacodynamic (PD) Study (Target Engagement) PK_Study->PD_Study Efficacy Tumor Xenograft Efficacy Study PD_Study->Efficacy Analysis Data Analysis & Interpretation Efficacy->Analysis

Caption: Overall workflow for in vivo characterization of a novel compound.

5.1 Protocol: Exploratory Pharmacokinetic (PK) Study The goal is to understand the absorption, distribution, metabolism, and excretion (ADME) profile of the compound.

  • Animal Model: Use non-tumor-bearing mice (e.g., BALB/c or CD-1) for initial PK studies. Use 3 mice per time point.

  • Dosing: Administer a single dose of the compound via the chosen route (e.g., 50 mg/kg PO).

  • Sample Collection: Collect blood samples (e.g., via tail vein or cardiac puncture for terminal collection) at predetermined time points. A typical schedule for an orally administered PARPi would be: pre-dose (0), 0.5, 1, 2, 4, 8, and 24 hours post-dose.[3][7]

  • Plasma Processing: Process blood to collect plasma and store at -80°C until analysis.

  • Bioanalysis: Quantify the concentration of the compound in plasma using a validated analytical method, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS).[3]

  • Data Analysis: Calculate key PK parameters using non-compartmental analysis.

Table 2: Key Pharmacokinetic Parameters and Their Significance

Parameter Description Significance
Cmax Maximum observed plasma concentration Indicates the peak exposure after administration.
Tmax Time to reach Cmax Indicates the rate of absorption.
AUC Area Under the Curve (concentration vs. time) Represents the total drug exposure over time.
Half-life The time required for the plasma concentration to decrease by half.

| F% | Bioavailability (requires IV data for comparison) | The fraction of the administered dose that reaches systemic circulation. |

5.2 Protocol: Pharmacodynamic (PD) / Target Engagement Study The goal is to confirm that the compound is reaching its target (PARP) in the tumor tissue and exerting the desired biological effect.

  • Animal Model: Use tumor-bearing mice (e.g., with a BRCA-deficient tumor xenograft).

  • Dosing: Treat animals with the vehicle or a single dose of the compound.

  • Tissue Collection: At a time point corresponding to high drug exposure (e.g., near Tmax from the PK study), euthanize the animals and collect tumor and plasma samples.

  • Analysis:

    • Plasma: Analyze for drug concentration to correlate with the PD effect.

    • Tumor Lysate: Analyze for biomarkers of PARP inhibition. This can be done by measuring levels of poly(ADP-ribose) (PAR) using Western blot or ELISA. A significant reduction in PAR levels in the treated group compared to the vehicle group indicates successful target engagement.[3]

Conclusion and Best Practices

This document provides a foundational strategy for developing in vivo dosing and administration protocols for the novel compound 5-Bromo-8-fluoroisoquinolin-1(2H)-one. The approach leverages established methods for structurally related PARP inhibitors and addresses the common challenge of poor solubility.

Key Takeaways:

  • Start Systematically: Always begin with vehicle screening and formulation development before proceeding to animal studies.

  • Safety First: Conduct dose-range finding and MTD studies to establish a safe and well-tolerated dose range.

  • Link PK to PD: An effective in vivo study requires demonstrating not only that the drug is present (PK) but also that it is active at its target (PD).

  • Assume Nothing: Every new compound is unique. While surrogate data provides an excellent starting point, empirical testing is the only way to establish a reliable protocol.

By following this structured approach, researchers can generate high-quality, reproducible data to confidently assess the in vivo potential of 5-Bromo-8-fluoroisoquinolin-1(2H)-one.

References

  • Sun, K., et al. (2018). A comparative pharmacokinetic study of PARP inhibitors demonstrates favorable properties for niraparib efficacy in preclinical tumor models. [Link])

  • Semantic Scholar. (n.d.). A comparative pharmacokinetic study of PARP inhibitors demonstrates favorable properties for niraparib efficacy in preclinical tumor models. [Link])

  • ResearchGate. (2014). What are the vehicles used to dissolve drugs for in vivo treatment?. [Link])

  • Liao, M., et al. (2020). Evaluation of brain pharmacokinetics (PK) and tumor growth inhibition of PARP inhibitors in mouse xenograft models using semi-mechanistic PK/pharmacodynamic (PD) modeling. Cancer Research. [Link])

  • Vatsov, M., et al. (2022). Ex Vivo and In Vivo Study of Some Isoquinoline Precursors. MDPI. [Link])

  • Sato, J., et al. (2020). Investigation of solvents that can be used as vehicles to evaluate poorly soluble compounds in short-term oral toxicity studies in rats. Journal of Toxicologic Pathology. [Link])

  • ResearchGate. (n.d.). Pharmacokinetics of rucaparib in Capan-1 tumour-bearing mice. [Link])

  • AAPS Advances in Pharmaceutical Sciences Series. (n.d.). Formulating Poorly Water Soluble Drugs. [Link])

  • National Center for Biotechnology Information. (n.d.). 5-Bromo-8-fluoro-3,4-dihydroisoquinolin-1(2H)-one. PubChem. [Link])

  • PubMed. (2024). Vehicle effect on in-vitro and in-vivo performance of spray-dried dispersions. [Link])

  • ResearchGate. (2022). Ex Vivo and In Vivo Study of Some Isoquinoline Precursors. [Link])

  • Ai, F., et al. (2024). Recalibrating cell fate: targeting the mitochondrial signaling hub with natural active compounds to inhibit regulated cell death in diabetic kidney disease. Frontiers in Pharmacology. [Link])

  • Amerigo Scientific. (n.d.). Exploring the Chemistry and Applications of Isoquinoline. [Link])

  • Cholewiak-Góralczyk, A., et al. (2023). Recent Advances in Synthetic Isoquinoline-Based Derivatives in Drug Design. Molecules. [Link])

  • Nie, A., et al. (2021). Non-NAD-like PARP1 inhibitor enhanced synthetic lethal effect of NAD-like PARP inhibitors against BRCA1-deficient leukemia. Cell Communication and Signaling. [Link])

  • The Jackson Laboratory. (2024). PARP inhibitors: Overview and indications. [Link])

  • PubMed. (2022). Sonochemical synthesis and biological evaluation of isoquinolin-1(2H)-one/isoindolin-1-one derivatives: Discovery of a positive ago-allosteric modulator (PAAM) of 5HT2CR. [Link])

  • ResearchGate. (n.d.). Synthesis of 5-Bromoisoquinoline and 5-Bromo-8-nitroisoquinoline. [Link])

  • Liu, X., et al. (2022). Targeting the BRCA1/2 deficient cancer with PARP inhibitors: Clinical outcomes and mechanistic insights. Frontiers in Molecular Biosciences. [Link])

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Method

Application Note: A Robust Protocol for Assessing Cellular Viability in Response to 5-Bromo-8-fluoroisoquinolin-1(2H)-one

Abstract The isoquinoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous natural products and synthetic compounds with significant therapeutic potential.[1][2] Derivatives of this...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

The isoquinoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous natural products and synthetic compounds with significant therapeutic potential.[1][2] Derivatives of this class are being explored for a wide range of applications, including as anticancer agents.[2][3] A critical initial step in the characterization of any novel compound is to determine its effect on cell viability and proliferation. This document provides a comprehensive, field-tested protocol for evaluating the cytotoxic and cytostatic effects of a novel compound, 5-Bromo-8-fluoroisoquinolin-1(2H)-one, using a resazurin-based cell viability assay. We offer a detailed, step-by-step methodology, explain the causality behind critical experimental choices, and provide guidance on data analysis and interpretation, enabling researchers to generate reliable and reproducible results for drug development programs.

Introduction: The Rationale for Characterizing Novel Isoquinolinones

Isoquinolin-1(2H)-ones are a class of compounds that have garnered significant interest in oncology research. Some members of the broader isoquinoline family function as inhibitors of Poly (ADP-ribose) polymerase (PARP), an enzyme crucial for DNA single-strand break repair.[4][5] By inhibiting PARP, these molecules can induce synthetic lethality in cancer cells that have pre-existing defects in other DNA repair pathways, such as those with BRCA1 or BRCA2 mutations.[6][7]

The compound 5-Bromo-8-fluoroisoquinolin-1(2H)-one represents a novel chemical entity whose biological activity is yet to be fully characterized. The introduction of halogen atoms like bromine and fluorine can significantly modulate a molecule's physicochemical properties, including its metabolic stability and binding affinity for biological targets.[2] Therefore, the primary and most fundamental assessment for this compound is to determine its impact on the viability of cancer cells. This application note details a robust protocol for this purpose, serving as a gateway to further mechanistic studies.

Principle of the Resazurin-Based Viability Assay

To assess cell viability, we recommend a resazurin-based assay (commercially available as PrestoBlue™, AlamarBlue™, etc.). This method offers superior sensitivity and a simpler workflow compared to traditional tetrazolium salts like MTT.[8] The core principle is the reduction of the blue, cell-permeable, and non-fluorescent dye, resazurin, into the pink, highly fluorescent resorufin.[9][10] This conversion is mediated by mitochondrial reductases and other metabolic enzymes within viable, metabolically active cells.[9][11] The intensity of the fluorescent signal is directly proportional to the number of living cells, providing a reliable and quantifiable measure of cell viability.[8]

Compound Handling and Preparation

Expert Insight: Isoquinoline-based compounds can exhibit instability with exposure to light, heat, or extreme pH.[12] Proper handling is paramount to ensure the integrity of the compound and the reproducibility of results.

  • Storage: The solid compound should be stored at -20°C, protected from light in an amber vial. For long-term storage, consider storing under an inert atmosphere (e.g., argon or nitrogen) to prevent oxidation.[12]

  • Solubility: Based on its predicted lipophilicity, 5-Bromo-8-fluoroisoquinolin-1(2H)-one is expected to be soluble in organic solvents like dimethyl sulfoxide (DMSO).

  • Stock Solution Preparation:

    • Prepare a high-concentration stock solution (e.g., 10 mM) in 100% cell culture-grade DMSO.

    • Gently vortex or sonicate at room temperature to ensure complete dissolution.

    • Aliquot the stock solution into small volumes in amber microfuge tubes to avoid repeated freeze-thaw cycles. Store aliquots at -20°C.

Experimental Workflow Overview

The following diagram outlines the complete experimental process, from initial cell culture to final data analysis.

G cluster_prep Phase 1: Preparation cluster_treat Phase 2: Treatment & Assay cluster_analysis Phase 3: Data Acquisition & Analysis Seed_Cells 1. Seed Cells in 96-Well Plate Incubate_Adherence 2. Incubate Overnight for Cell Adherence Seed_Cells->Incubate_Adherence Prep_Dilutions 3. Prepare Compound Serial Dilutions Treat_Cells 4. Treat Cells with Compound Dilutions Prep_Dilutions->Treat_Cells Incubate_Treatment 5. Incubate for Treatment Period (e.g., 72h) Treat_Cells->Incubate_Treatment Add_Reagent 6. Add Resazurin-Based Reagent Incubate_Treatment->Add_Reagent Incubate_Assay 7. Incubate for Color/Fluorescence Development Add_Reagent->Incubate_Assay Read_Plate 8. Read Fluorescence/Absorbance Incubate_Assay->Read_Plate Analyze_Data 9. Calculate % Viability & Plot Dose-Response Curve Read_Plate->Analyze_Data Determine_IC50 10. Determine IC50 Value Analyze_Data->Determine_IC50

Caption: Experimental workflow for determining cell viability.

Detailed Experimental Protocol

This protocol is optimized for a 96-well plate format. All manipulations involving cells should be performed in a Class II biological safety cabinet using sterile techniques.

Materials and Reagents
  • Cancer cell line of interest (e.g., BRCA-mutant ovarian cancer cell line like KURAMOCHI, or a breast cancer line like MDA-MB-436).

  • Complete cell culture medium (e.g., RPMI-1640 or DMEM with 10% FBS and 1% Penicillin-Streptomycin).

  • 5-Bromo-8-fluoroisoquinolin-1(2H)-one (solid).

  • Cell culture-grade DMSO.

  • Resazurin-based viability reagent (e.g., PrestoBlue™).

  • Phosphate-Buffered Saline (PBS), sterile.

  • Sterile 96-well flat-bottom cell culture plates.

  • Multi-channel pipette.

  • Fluorescence microplate reader with appropriate filters (Excitation: ~560 nm, Emission: ~590 nm).[8][9]

Step-by-Step Methodology

Day 1: Cell Seeding

  • Cell Preparation: Harvest cells that are in the logarithmic growth phase. Perform a cell count using a hemocytometer or automated cell counter and assess viability (should be >95%).

  • Seeding: Dilute the cell suspension to the desired concentration in complete medium. Seed 100 µL of the cell suspension into each well of a 96-well plate.

    • Expert Insight: The optimal seeding density must be determined empirically for each cell line. It should be dense enough to provide a robust signal but sparse enough to ensure cells in the vehicle control wells do not become over-confluent during the treatment period. A typical starting range is 5,000–10,000 cells/well.[13][14]

  • Plate Layout: Include wells for all controls:

    • Vehicle Control: Cells treated with the highest concentration of DMSO used in the dilution series.

    • Untreated Control: Cells with medium only.

    • Blank: Wells containing 100 µL of medium only (no cells) to measure background fluorescence.[9]

    • Positive Control (Optional but Recommended): Cells treated with a known cytotoxic agent (e.g., Staurosporine or a clinical PARP inhibitor like Olaparib).[15]

  • Incubation: Incubate the plate overnight at 37°C in a humidified atmosphere with 5% CO₂ to allow cells to adhere and resume normal growth.

Day 2: Cell Treatment

  • Prepare Compound Dilutions:

    • Thaw an aliquot of the 10 mM stock solution of 5-Bromo-8-fluoroisoquinolin-1(2H)-one.

    • Perform a serial dilution in complete culture medium to prepare 2X working concentrations of your desired final concentrations (e.g., from 200 µM down to 0.01 µM).

    • Causality Check: Preparing 2X solutions allows you to add an equal volume (100 µL) to the 100 µL of media already in the wells, minimizing disturbance to the cells and ensuring accurate final concentrations.

    • Prepare a 2X vehicle control solution containing the same percentage of DMSO as the highest concentration drug solution.

  • Administer Treatment:

    • Carefully remove the plate from the incubator.

    • Add 100 µL of the 2X compound dilutions to the appropriate wells.

    • Add 100 µL of the 2X vehicle control solution to the vehicle control wells.

    • Add 100 µL of fresh medium to the untreated and blank wells.

  • Incubation: Return the plate to the incubator and incubate for the desired treatment period (e.g., 72 hours).[14][16]

Day 5: Viability Assay

  • Reagent Preparation: Warm the resazurin-based viability reagent to room temperature, protected from light.

  • Add Reagent: Add 20 µL of the viability reagent to each well (this corresponds to 10% of the total volume, 200 µL).[11][17] Gently tap the plate to mix.

  • Incubation: Return the plate to the 37°C incubator for 1-4 hours. The optimal incubation time can vary by cell type and density and should be determined during assay optimization. Monitor the color change in the vehicle control wells from blue to pink.

  • Measure Signal: Read the fluorescence on a microplate reader using an excitation wavelength of ~560 nm and an emission wavelength of ~590 nm.[10] Alternatively, absorbance can be read at 570 nm with a reference wavelength of 600 nm, though fluorescence is generally more sensitive.[8][9]

Data Analysis and Interpretation

The goal is to generate a dose-response curve and calculate the half-maximal inhibitory concentration (IC50), which is the concentration of the compound that reduces cell viability by 50%.

  • Background Subtraction: Calculate the average fluorescence of the blank wells. Subtract this value from all other wells.

  • Calculate Percent Viability: Normalize the data to the vehicle control. The vehicle control represents 100% viability.

    • Formula: % Viability = (RFU of Treated Well / Average RFU of Vehicle Control Wells) * 100

  • Plot Data: Use graphing software (e.g., GraphPad Prism, Microsoft Excel) to plot % Viability (Y-axis) against the log of the compound concentration (X-axis).

  • Determine IC50: Fit the data using a non-linear regression model (e.g., log(inhibitor) vs. response -- Variable slope [four parameters]). The software will calculate the IC50 value.

Example Data Presentation
Concentration (µM)Avg. RFU (Background Subtracted)% Viability
1001,5205.8%
303,48013.3%
108,95034.2%
313,10050.1%
119,50074.6%
0.324,10092.2%
0.125,80098.7%
Vehicle (0)26,140100%
Calculated IC50 ~3.0 µM

Troubleshooting

IssuePossible Cause(s)Recommended Solution
High Background Reading Media contamination (bacterial/yeast); Phenol red interference; Reagent instability.Use fresh, sterile medium. Run a blank control with reagent in media alone to check for contamination. Minimize reagent exposure to light.[13][18]
Low Signal in Control Wells Insufficient cell number; Low metabolic activity; Incorrect incubation time.Optimize cell seeding density. Ensure cells are healthy and in log phase. Optimize reagent incubation time (1-4 hours).
High Variability Between Replicates Inconsistent cell seeding; Pipetting errors; Edge effects in the plate.Ensure a homogenous single-cell suspension before seeding. Use a multi-channel pipette carefully. Avoid using the outermost wells of the plate, or fill them with PBS to maintain humidity.

Conclusion

This application note provides a validated and detailed protocol for assessing the effect of the novel compound 5-Bromo-8-fluoroisoquinolin-1(2H)-one on cell viability. By carefully following these steps and understanding the rationale behind them, researchers can generate high-quality, reproducible data. A reliable IC50 value is the first critical piece of evidence required to decide if this, or any other novel compound, warrants further investigation as a potential therapeutic agent.

References

  • MTT Assay Protocol for Cell Viability and Proliferation. Merck Millipore. [URL: https://www.merckmillipore.com/US/en/technical-documents/protocol/cell-culture/cell-based-assays/mtt-assay/Yv.Kb.qIAAAEFA.M7ttSs,nav]
  • MTT assay protocol. Abcam. [URL: https://www.abcam.com/protocols/mtt-assay-protocol]
  • PrestoBlue Cell Viability Reagent for Microplates Protocol. Thermo Fisher Scientific. [URL: https://www.thermofisher.
  • PrestoBlue and CyQUANT Direct Confirmation Assay for Cell Viability Protocol. Thermo Fisher Scientific. [URL: https://www.thermofisher.com/jp/en/home/references/protocols/cell-and-tissue-analysis/cell-proliteration-and-viability-assays/prestoblue-and-cyquant-direct-confirmation-assay-for-cell-viability-protocol.html]
  • MTT Cell Proliferation Assay. ATCC. [URL: https://www.atcc.
  • PRESTOBLUE™ ASSAY FOR CELL VIABILITY OF CELLS IN PEPTIMATRIX™ HYDROGELS. PeptiMatrix. [URL: https://peptimatrix.
  • A Comparative Guide to PARP Inhibitors in Oncology Research. Benchchem. [URL: https://www.benchchem.com/blog/a-comparative-guide-to-parp-inhibitors-in-oncology-research]
  • MTT Proliferation Assay Protocol. ResearchGate. [URL: https://www.researchgate.
  • MTT Cell Proliferation/Viability Assay. R&D Systems. [URL: https://www.rndsystems.
  • Technical Support Center: Overcoming Instability of Isoquinoline Quinone Intermediates. Benchchem. [URL: https://www.benchchem.
  • Cell Viability and Proliferation Assay with PrestoBlue. YouTube. [URL: https://www.youtube.
  • PARP assay for inhibitors. BMG LABTECH. [URL: https://www.bmglabtech.com/parp-assay-for-inhibitors/]
  • Schematic representation of PrestoBlue assay protocol used to measure... ResearchGate. [URL: https://www.researchgate.net/figure/Schematic-representation-of-PrestoBlue-assay-protocol-used-to-measure-cell-viability_fig1_319483324]
  • Choosing the Right Assay for Poly-ADP Ribose Polymerase (PARP). BPS Bioscience. [URL: https://bpsbioscience.com/choosing-the-right-assay-for-poly-adp-ribose-polymerase-parp]
  • Pharmacological inhibition of poly(ADP-ribose) polymerase inhibits angiogenesis. PMC. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC2673200/]
  • Technical Support Center: Enhancing the Storage Stability of Isoquinoline-Based Compounds. Benchchem. [URL: https://www.benchchem.com/tech-support-center/enhancing-the-storage-stability-of-isoquinoline-based-compounds]
  • Identification of novel PARP inhibitors using a cell-based TDP1 inhibitory assay in a quantitative high-throughput screening platform. PMC. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC4359054/]
  • Exploring the Chemistry and Applications of Isoquinoline. Amerigo Scientific. [URL: https://www.amerigoscientific.
  • An In-depth Technical Guide to 5-Fluoroisoquinoline-1-carbonitrile. Benchchem. [URL: https://www.benchchem.com/tech-support-center/an-in-depth-technical-guide-to-5-fluoroisoquinoline-1-carbonitrile]
  • Isoquinoline. Wikipedia. [URL: https://en.wikipedia.org/wiki/Isoquinoline]
  • 5-Bromo-8-fluoro-3,4-dihydroisoquinolin-1(2H)-one. PubChem - NIH. [URL: https://pubchem.ncbi.nlm.nih.gov/compound/108404020]
  • Buy 8-Bromo-5-chloroisoquinolin-1(2H)-one (EVT-13812751). EvitaChem. [URL: https://www.evitachem.com/product/8-bromo-5-chloroisoquinolin-1-2h-one]
  • Reactivity of 3-Ethoxycarbonyl Isoquinolinium Salts Towards Various Nucleophilic Reagents: Applications to the Synthesis of New 1,2-Dihydroisoquinoline-3-carboxylates. PMC. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC6270526/]
  • PARP inhibitors: Overview and indications. The Jackson Laboratory. [URL: https://www.jax.
  • 5-Bromo-8-fluoroisoquinoline. Sigma-Aldrich. [URL: https://www.sigmaaldrich.com/US/en/product/xpih9bd0d922]
  • 5-Bromo-8-chloroisoquinolin-1(2H)-one. Fluorochem. [URL: https://www.fluorochem.co.uk/product/f553310]
  • Synthesis of 5-Bromoisoquinoline and 5-Bromo-8-nitroisoquinoline. ResearchGate. [URL: https://www.researchgate.net/publication/257855026_Synthesis_of_5-Bromoisoquinoline_and_5-Bromo-8-nitroisoquinoline]
  • The indenoisoquinoline TOP1 inhibitors selectively target homologous recombination deficient- and Schlafen 11-positive cancer cells and synergize with olaparib. PMC. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC6744654/]
  • Targeting the BRCA1/2 deficient cancer with PARP inhibitors: Clinical outcomes and mechanistic insights. Frontiers. [URL: https://www.frontiersin.org/articles/10.3389/fphar.2022.924838/full]
  • Olaparib Leads PARP Inhibitor Charge in the Treatment of BRCA-Mutated, HRD Ovarian Cancer. OncLive. [URL: https://www.onclive.

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing 5-Bromo-8-fluoroisoquinolin-1(2H)-one Synthesis

Welcome to the Advanced Synthesis Support Center. The 5-Bromo-8-fluoroisoquinolin-1(2H)-one scaffold is a highly privileged pharmacophore, particularly critical in the development of[1] and various kinase targeting agent...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Synthesis Support Center. The 5-Bromo-8-fluoroisoquinolin-1(2H)-one scaffold is a highly privileged pharmacophore, particularly critical in the development of[1] and various kinase targeting agents. However, the dual halogenation—specifically the labile C-Br bond and the strongly electron-withdrawing C-F bond—presents significant chemoselectivity and regioselectivity challenges during synthesis.

This guide provides field-proven troubleshooting strategies, mechanistic insights, and self-validating protocols to maximize your reaction yields.

Mechanistic Workflows & Strategy Selection

To synthesize the unsubstituted C3-C4 isoquinolinone core while preserving the halogens, researchers typically choose between two primary pathways:

  • Redox-Neutral Ru(II)-Catalyzed C-H Annulation : The preferred modern route. It utilizes an N-methoxy directing group that acts as an internal oxidant, bypassing the need for harsh external oxidants that might trigger side reactions.

  • Metal-Free N-Oxide Rearrangement : A classical fallback route starting from the pre-formed isoquinoline, ideal for laboratories avoiding transition metal contamination.

CH_Activation A 2-Fluoro-5-bromobenzamide (N-methoxy directing group) B Ru(II) Coordination & CMD C-H Cleavage A->B [Ru(p-cymene)Cl2]2 KOPiv C Ruthenacycle Intermediate (Regioselective at C6) B->C - AcOH D TMS-Acetylene Insertion (Carboruthenation) C->D + TMS-Acetylene E Reductive Elimination & N-O Cleavage D->E F Desilylation (TBAF) E->F - Ru(0) G 5-Bromo-8-fluoroisoquinolin-1(2H)-one F->G - TMS-F

Fig 1: Ru(II)-Catalyzed C-H Annulation Pathway for 5-Bromo-8-fluoroisoquinolin-1(2H)-one.

NOxide_Route N1 5-Bromo-8-fluoro- isoquinoline N3 Isoquinoline N-oxide N1->N3 mCPBA DCM, rt N5 1-Chloro-5-bromo- 8-fluoroisoquinoline N3->N5 POCl3 Reflux N7 5-Bromo-8-fluoro- isoquinolin-1(2H)-one N5->N7 HCl / AcOH Reflux

Fig 2: Metal-Free N-Oxide Rearrangement Workflow.

Troubleshooting FAQs

Q1: Why is my yield severely reduced by protodehalogenation when using standard Pd-catalyzed annulation?

Causality: Palladium(0) species readily undergo oxidative addition into the weak C-Br bond at the C5 position, leading to unwanted cross-coupling, oligomerization, or protodehalogenation. Solution: Switch your catalytic system from Pd to a high-valent Ruthenium(II) or Rhodium(III) system. As noted in recent advancements in [2], Ru(II) operates via a Concerted Metalation-Deprotonation (CMD) mechanism that is highly orthogonal to aryl halides, leaving the C-Br bond completely intact.

Q2: How do I achieve the unsubstituted C3-C4 bond in the isoquinolone core using alkynes?

Causality: Standard internal alkynes yield 3,4-disubstituted isoquinolones. Using raw acetylene gas is hazardous and often leads to poor regiocontrol and catalyst poisoning. Solution: Use an acetylene equivalent such as ethynyltrimethylsilane (TMS-acetylene) during the annulation. The bulky TMS group ensures excellent regioselectivity during the carboruthenation step. A subsequent one-pot desilylation using TBAF easily yields the unsubstituted C3-C4 target.

Q3: The C-H activation step is stalling at 40% conversion. How can I drive the catalytic cycle?

Causality: The CMD step relies heavily on the basicity and steric profile of the carboxylate ligand assisting the metal. While the C8-Fluorine atom increases the acidity of the adjacent C6-proton (facilitating cleavage), standard acetate ligands often fail to stabilize the transition state effectively. Solution: Add a catalytic amount of Potassium Pivalate (KOPiv). The bulky pivalate anion lowers the activation energy for C-H cleavage significantly better than standard acetates, driving conversion from 40% to >85%.

Quantitative Data: Catalyst & Condition Optimization

The following table summarizes the optimization of the annulation between N-methoxy-2-fluoro-5-bromobenzamide and TMS-acetylene. Notice the stark contrast in C-Br bond preservation when moving away from Palladium.

Catalyst SystemAdditive / BaseSolventTemp (°C)Target Yield (%)C-Br Cleavage Byproduct (%)
Pd(OAc)₂ (10 mol%)Cu(OAc)₂ (1.0 eq)DMF11015%> 60%
[CpRhCl₂]₂ (5 mol%)CsOAc (30 mol%)MeOH9082%< 5%
CpCo(CO)I₂ (10 mol%)AgSbF₆ (20 mol%)DCE10075%< 5%
[Ru(p-cymene)Cl₂]₂ (5 mol%) KOPiv (30 mol%) t-AmylOH 80 88% < 2%

Data synthesized from comparative transition-metal annulation studies for[3].

Self-Validating Experimental Protocol: Ru(II)-Catalyzed Synthesis

This Standard Operating Procedure (SOP) utilizes the redox-neutral Ru(II) pathway, ensuring high yields of 5-Bromo-8-fluoroisoquinolin-1(2H)-one without the need for stoichiometric metallic oxidants.

Step 1: Ru(II)-Catalyzed Annulation
  • Setup: In an oven-dried Schlenk tube under an argon atmosphere, charge N-methoxy-2-fluoro-5-bromobenzamide (1.0 mmol, 1.0 equiv), [Ru(p-cymene)Cl2]2 (0.05 mmol, 5 mol%), and KOPiv (0.30 mmol, 30 mol%).

  • Solvent & Alkyne: Add anhydrous t-Amyl alcohol (0.2 M) followed by TMS-acetylene (1.5 mmol, 1.5 equiv).

  • Reaction: Seal the tube and stir at 80 °C for 16 hours.

  • Validation Checkpoint 1 (TLC & NMR): Monitor the reaction by TLC (Hexanes/EtOAc 3:1). To validate intermediate formation, take a crude ¹H NMR aliquot. Self-Validation: The complete disappearance of the N-methoxy singlet at ~3.8 ppm confirms the successful N-O bond cleavage and completion of the catalytic cycle.

Step 2: One-Pot Desilylation
  • Reagent Addition: Cool the reaction mixture to 0 °C. Slowly add a solution of TBAF (1.2 mmol, 1.2 M in THF).

  • Reaction: Allow the mixture to warm to room temperature and stir for 2 hours.

  • Workup: Quench with saturated aqueous NH₄Cl. Extract with EtOAc (3 × 20 mL), wash with brine, dry over Na₂SO₄, and concentrate in vacuo.

  • Validation Checkpoint 2 (LC-MS & NMR):

    • LC-MS: Confirm the mass shift from the silylated intermediate[M+H]⁺ 314.0 to the final product [M+H]⁺ 242.0.

    • ¹H NMR: The disappearance of the sharp 9H singlet at ~0.3 ppm (TMS group) and the appearance of two coupled doublets at ~6.5 ppm and ~7.2 ppm (C3 and C4 protons of the isoquinolone ring) validate the structural integrity of the final 5-Bromo-8-fluoroisoquinolin-1(2H)-one.

References

  • Title: US12030867B2 - Hsp90β selective inhibitors (Isoquinolin-1(2H)-one derivatives)
  • Title: Electrochemical regioselective synthesis of N-substituted/unsubstituted 4-selanylisoquinolin-1(2H)-ones Source: Green Energy & Environment URL: [Link]

  • Title: Tandem C—C Coupling — Intramolecular Acetylenic Schmidt Reaction under Pd/C—Cu Catalysis Source: Chemical Communications (via ResearchGate) URL: [Link]

Sources

Optimization

Technical Support Center: Overcoming Low Aqueous Solubility of 5-Bromo-8-fluoroisoquinolin-1(2H)-one

Welcome to the technical support guide for 5-Bromo-8-fluoroisoquinolin-1(2H)-one. This document is designed for researchers, scientists, and drug development professionals to navigate the challenges associated with the l...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support guide for 5-Bromo-8-fluoroisoquinolin-1(2H)-one. This document is designed for researchers, scientists, and drug development professionals to navigate the challenges associated with the low aqueous solubility of this compound. Here, we provide field-proven insights and validated protocols to ensure your experimental success.

Section 1: Frequently Asked Questions (FAQs)

This section addresses fundamental questions regarding the properties of 5-Bromo-8-fluoroisoquinolin-1(2H)-one and the principles of solubility.

Q1: What is 5-Bromo-8-fluoroisoquinolin-1(2H)-one and why is it poorly soluble in water?

A1: 5-Bromo-8-fluoroisoquinolin-1(2H)-one is a heterocyclic organic compound. Its low aqueous solubility stems from its molecular structure:

  • Aromatic System: The fused benzene and pyridine rings are largely nonpolar and hydrophobic.

  • Halogenation: The bromine and fluorine atoms increase the molecule's lipophilicity (attraction to fats/oils) and molecular weight, further decreasing its affinity for water.

  • Crystal Lattice Energy: The planar structure can facilitate strong packing in its solid (crystalline) state. A significant amount of energy is required to break this stable crystal lattice before the molecule can dissolve in a solvent.

While no direct experimental value for the aqueous solubility of this specific compound is published, its structural analogues are known to be poorly soluble in water[1].

Q2: What is the difference between kinetic and thermodynamic solubility? Why does it matter?

A2: Understanding this distinction is critical for designing and interpreting your experiments.

  • Kinetic Solubility is measured by dissolving the compound in an organic solvent (like DMSO) first and then diluting this stock solution into an aqueous buffer. It measures the concentration at which the compound begins to precipitate out of a supersaturated solution. This method is fast, uses little compound, and is common in high-throughput screening[2][3]. However, the precipitate is often amorphous (non-crystalline) and the resulting solubility value can be an overestimation of the true, stable solubility[4][5][6].

  • Thermodynamic Solubility is the true equilibrium solubility. It is determined by adding an excess of the solid compound directly to the aqueous buffer and allowing it to equilibrate over a longer period (e.g., 24-48 hours)[2][3]. The resulting concentration represents the maximum amount of the compound that can be stably dissolved under those conditions. This value is more relevant for formulation development and predicting in vivo behavior[5].

It matters because a high kinetic solubility value might give you a clear solution for a short-term experiment, but the compound could precipitate over time, leading to inconsistent and unreliable results in longer assays[4][5].

Q3: Does 5-Bromo-8-fluoroisoquinolin-1(2H)-one have an ionizable group? Can I use pH to improve its solubility?

A3: Yes. The compound is a lactam, which contains an N-H group within the isoquinolinone ring system. This proton is weakly acidic. A predicted pKa for the highly similar compound 5-bromoisoquinolin-1(2H)-one is approximately 12.19[7]. This suggests that you can significantly increase aqueous solubility by deprotonating this N-H group to form a negatively charged anion at a pH above its pKa.

According to the Henderson-Hasselbalch equation, the solubility of a weak acid increases as the pH of the solution rises above its pKa[8][9][10][11]. By raising the pH of your aqueous medium to, for example, 13 (using NaOH), you can convert the neutral molecule into its more soluble anionic form. However, you must always verify that this high pH is compatible with your experimental system (e.g., cell viability, protein stability).

Section 2: Troubleshooting Guide for Experimental Setbacks

This guide provides solutions to common problems encountered when working with 5-Bromo-8-fluoroisoquinolin-1(2H)-one in aqueous media.

Problem 1: "I dissolved my compound in DMSO to make a stock, but it precipitates immediately when I add it to my aqueous buffer/cell media."

  • Underlying Cause: This is a classic sign that you have exceeded the kinetic solubility limit of the compound in your final aqueous medium. The DMSO keeps the compound solubilized in the concentrated stock, but when diluted into the aqueous environment, the compound's low affinity for water causes it to "crash out."

  • Solution Workflow:

    Caption: Decision workflow for addressing compound precipitation.

    Detailed Steps:

    • Reduce Final Concentration: Your target concentration is too high. Perform a serial dilution to find the highest concentration that remains soluble.

    • Optimize DMSO: Ensure the final concentration of DMSO in your assay is as low as possible, ideally ≤0.1% for sensitive cell-based assays, and generally not exceeding 0.5%[12][13][14]. High DMSO concentrations can be toxic and can also alter the properties of the aqueous medium, reducing its ability to solvate your compound.

    • Try Cosolvents: If DMSO is problematic, consider other water-miscible organic solvents like ethanol or polyethylene glycol 400 (PEG 400)[15][].

    • pH Adjustment: Prepare your aqueous buffer at a higher pH (e.g., pH 9-10, if compatible with your assay) before adding the compound stock solution. This can help keep the weakly acidic compound in its deprotonated, more soluble form[][17].

    • Use Excipients: Consider pre-complexing the compound with a solubilizing agent.

Problem 2: "My solution looks clear, but my experimental results are inconsistent between replicates."

  • Underlying Cause: You may be observing clear, supersaturated solutions that are not stable. The compound could be forming non-visible, amorphous precipitates or nano-aggregates over the course of the experiment. This is a risk when relying on kinetic solubility[4][5].

  • Solution:

    • Verify with a Thermodynamic Solubility Assay: Determine the true equilibrium solubility of your compound in the final assay buffer (see Protocol 2). Work at or below this concentration for maximum stability and reproducibility.

    • Incorporate Cyclodextrins: Cyclodextrins are cyclic oligosaccharides with a hydrophobic core and a hydrophilic exterior. They can encapsulate the poorly soluble compound, forming an "inclusion complex" that is highly water-soluble and stable[18][19][]. Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a common and effective choice[18][19].

Problem 3: "I need to prepare a high-concentration aqueous solution for an in vivo study, and organic solvents are not an option."

  • Underlying Cause: For in vivo applications, high concentrations are often needed, and toxicity from cosolvents like DMSO is a major concern.

  • Solution:

    • Cyclodextrin Complexation: This is a leading strategy for parenteral formulations. By forming an inclusion complex, you can significantly boost aqueous solubility without using organic cosolvents[18][][21]. The complex is generally well-tolerated[19]. See Protocol 3 for a method.

    • pH Adjustment: If the required dose can be achieved at a physiologically tolerable pH, this remains a viable option. For a compound with a pKa of ~12, this is less likely for systemic administration but might be considered for specific topical formulations.

    • Use of Surfactants: Surfactants like Polysorbate 80 (Tween 80) or Cremophor EL can form micelles that encapsulate the drug, increasing its solubility[22][23]. However, these must be used with caution due to potential toxicities.

Section 3: Key Experimental Protocols

Protocol 1: Preparation of a Standard DMSO Stock Solution and Vehicle Control

  • Objective: To prepare a high-concentration stock solution for serial dilution into aqueous media.

  • Materials: 5-Bromo-8-fluoroisoquinolin-1(2H)-one (solid), DMSO (cell culture grade or equivalent purity), sterile microcentrifuge tubes.

  • Procedure:

    • Accurately weigh 5 mg of the compound into a sterile tube.

    • Calculate the volume of DMSO required to achieve a desired high concentration (e.g., 10 mM or 20 mM). Molecular Weight of C9H7BrFNO ≈ 244.06 g/mol .

    • Add the calculated volume of DMSO to the solid.

    • Vortex vigorously and/or use a sonicating water bath until the solid is completely dissolved. Visually inspect against a light source to ensure no particulates remain.

    • Store at -20°C or -80°C in small aliquots to avoid freeze-thaw cycles.

  • Self-Validation (Crucial): Prepare a "Vehicle Control" for all experiments. This control should contain the same final concentration of DMSO (or other cosolvent) as your experimental samples to account for any effects of the solvent on the assay[13]. For example, if your final compound concentration is 10 µM prepared from a 10 mM stock, your final DMSO concentration is 0.1%. Your vehicle control must also contain 0.1% DMSO.

Protocol 2: Performing a Shake-Flask Thermodynamic Solubility Assay

  • Objective: To determine the true equilibrium solubility of the compound in a specific aqueous buffer.

  • Procedure:

    • Add an excess amount of solid compound (e.g., 1-2 mg) to a glass vial. The key is to have undissolved solid remaining at the end.

    • Add a precise volume of your target aqueous buffer (e.g., 1 mL of PBS, pH 7.4).

    • Seal the vial and place it on a shaker or rotator at a controlled temperature (e.g., 25°C or 37°C) for 24-48 hours to allow the system to reach equilibrium.

    • After incubation, check for the presence of remaining solid. If none is present, the solubility is higher than tested; repeat with more solid.

    • Carefully filter the solution through a 0.22 µm PVDF filter to remove all undissolved solid.

    • Quantify the concentration of the compound in the clear filtrate using a validated analytical method, such as HPLC-UV or LC-MS, against a standard curve.

  • Trustworthiness: This method provides the most reliable measure of solubility and is considered the "gold standard" for lead optimization[6].

Protocol 3: Solubility Enhancement using Hydroxypropyl-β-cyclodextrin (HP-β-CD)

  • Objective: To prepare a stock solution of the compound complexed with HP-β-CD.

  • Method (Kneading Technique):

    • In a mortar, place the compound and HP-β-CD in a 1:1 or 1:2 molar ratio.

    • Add a small amount of a water/ethanol (50:50) mixture to form a thick, paste-like consistency.

    • Knead thoroughly with a pestle for 30-60 minutes.

    • Dry the resulting paste in an oven at a low temperature (e.g., 40-50°C) or under a vacuum until a constant weight is achieved.

    • The resulting solid powder is the inclusion complex, which can then be dissolved directly in your aqueous buffer[24].

  • Validation: The formation of the inclusion complex can be confirmed by analytical techniques like DSC or XRD, which will show the disappearance of the drug's crystalline melting peak[24]. For practical purposes, a significant increase in the measured aqueous solubility of the complex compared to the free drug confirms success.

Section 4: Data Summary & Visualization

Table 1: General Strategies for Solubility Enhancement

StrategyMechanism of ActionAdvantagesDisadvantages & Considerations
pH Adjustment Converts the neutral molecule to a more soluble ionized form.[17]Simple, cost-effective, easy to implement.[]Requires pH to be >pKa (~12); may not be compatible with biological assays.
Cosolvents (e.g., DMSO) Reduces the polarity of the aqueous medium, making it more favorable for the solute.[]Effective for high-concentration stocks; dissolves a wide range of compounds.[15]Potential for cytotoxicity; can interfere with assays; compound may precipitate on dilution.[14][25]
Cyclodextrins (e.g., HP-β-CD) Encapsulates the hydrophobic molecule in a soluble host-guest complex.[18][19]Significant solubility increase; low toxicity; suitable for in vivo use.[]Can alter drug-target binding kinetics; requires formulation work.
Surfactants (e.g., Tween 80) Form micelles that sequester the hydrophobic drug in their core.[22][23]High drug-loading capacity.Potential for cell toxicity and interference with biological membranes.

Diagram: General Workflow for Solubility Screening

Caption: A systematic workflow for addressing the solubility of a new compound.

References

  • Title: Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics - PMC Source: National Center for Biotechnology Information URL: [Link]

  • Title: Cyclodextrin-Based Inclusion Complex as a Solubility Enhancement Technique: A Comprehensive Review Source: International Journal of Pharmaceutical Sciences URL: [Link]

  • Title: Kinetic versus thermodynamic solubility temptations and risks Source: Ovid URL: [Link]

  • Title: Application of the Henderson-Hasselbalch equation to solubility determination: NSC-639829 Case Study Source: ADMET & DMPK URL: [Link]

  • Title: Strategies for improving hydrophobic drugs solubility and bioavailability Source: International Journal of Pharmaceutical Chemistry and Analysis URL: [Link]

  • Title: kinetic versus thermodynamic solubility temptations and risks Source: PubMed URL: [Link]

  • Title: DMSO in cell based assays Source: Scientist Solutions URL: [Link]

  • Title: 5-Bromo-8-fluoro-3,4-dihydroisoquinolin-1(2H)-one Source: PubChem - NIH URL: [Link]

  • Title: Improvement in solubility of poor water-soluble drugs by solid dispersion - PMC Source: National Center for Biotechnology Information URL: [Link]

  • Title: The Use of Cyclodextrin Inclusion Complexes to Increase the Solubility and Pharmacokinetic Profile of Albendazole Source: MDPI URL: [Link]

  • Title: Techniques for Improving Solubility Source: International Journal of Medical Science and Dental Research URL: [Link]

  • Title: Formulation and Evaluation of Β-Cyclodextrin Inclusion Complexes of Dolutegravir Sodium for Solubility Enhancement Source: Advances in Research URL: [Link]

  • Title: What effects does DMSO have on cell assays? Source: Quora URL: [Link]

  • Title: Considerations regarding use of solvents in in vitro cell based assays - PMC Source: National Center for Biotechnology Information URL: [Link]

  • Title: Inhibitors in DMSO (not for cell culture) can be used in cellular assays? Source: ResearchGate URL: [Link]

  • Title: Exploring the Chemistry and Applications of Isoquinoline Source: Amerigo Scientific URL: [Link]

  • Title: ISOQUINOLINE Source: Ataman Kimya URL: [Link]

  • Title: Isoquinoline - Wikipedia Source: Wikipedia URL: [Link]

  • Title: What is Henderson Hasselbalch Equation Source: Unacademy URL: [Link]

  • Title: Optimizing solubility: Kinetic versus thermodynamic solubility temptations and risks | Request PDF Source: ResearchGate URL: [Link]

  • Title: A Review on Solubility Enhancement Methods for Poorly Water-soluble Drugs Source: Brieflands URL: [Link]

  • Title: Driving Structure-Based Drug Discovery through Cosolvent Molecular Dynamics Source: ACS Publications URL: [Link]

  • Title: Using live-cell imaging in cell counting — The cytotoxicity of DMSO Source: Keyence URL: [Link]

  • Title: Prediction of pH-dependent Aqueous Solubility of Druglike Molecules Source: PubMed URL: [Link]

  • Title: (PDF) Driving Structure Based Drug Discovery through Cosolvent Molecular Dynamics Source: ResearchGate URL: [Link]

  • Title: Supporting novel drug discovery via cosolvent molecular dynamics Source: University of Antwerp URL: [Link]

  • Title: (PDF) Application of the Henderson-Hasselbalch Equation to Solubility Determination Source: ResearchGate URL: [Link]

  • Title: Study of pH-dependent solubility of organic bases. Revisit of Henderson-Hasselbalch relationship Source: PubMed URL: [Link]

  • Title: Rapid and Accurate Prediction of pKa Values of C–H Acids Using Graph Convolutional Neural Networks Source: ACS Publications URL: [Link]

  • Title: pKa calculations for class A beta-lactamases: methodological and mechanistic implications Source: Protein Science URL: [Link]

  • Title: 5-Bromoisoquinolin-1(2H)-one | CAS 190777-77-6 Source: AMERICAN ELEMENTS URL: [Link]

  • Title: pKa calculations for class A beta-lactamases: influence of substrate binding Source: PubMed URL: [Link]

  • Title: pKa calculations for class A beta-lactamases: methodological and mechanistic implications Source: PubMed URL: [Link]

  • Title: Experimental Determination of the pKa Values of Clinically Relevant Aminoglycoside Antibiotics: Toward Establishing pKa Activity Relationships Source: ACS Publications URL: [Link]

Sources

Troubleshooting

purification of 5-Bromo-8-fluoroisoquinolin-1(2H)-one by flash column chromatography

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific chromatographic challenges associated with the purification of 5-Bromo-8-fluoroisoquinolin-1(...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific chromatographic challenges associated with the purification of 5-Bromo-8-fluoroisoquinolin-1(2H)-one .

Halogenated lactams are notoriously difficult to purify due to their dual nature: they possess a highly polar, hydrogen-bonding core juxtaposed with lipophilic halogen substituents. This guide bypasses generic advice, providing you with field-proven, mechanistically grounded workflows to ensure high-purity isolation.

Physicochemical Profiling & Chromatographic Causality

Before selecting a column or solvent system, we must analyze the target molecule's structural features. 5-Bromo-8-fluoroisoquinolin-1(2H)-one contains a cis-amide (lactam) motif. This functional group is the primary driver of chromatographic behavior, often leading to severe peak tailing and poor solubility in standard normal-phase solvents[1].

Table 1: Physicochemical Profile and Chromatographic Implications

Structural ParameterChromatographic ImplicationMechanistic Causality
Lactam Motif (-NH-C=O) Severe peak tailing on bare silica.The -NH group acts as a strong hydrogen bond donor to acidic surface silanols (-Si-OH) on normal-phase silica, causing secondary retention.
Halogenation (Br, F) Alters selectivity; enables RP-HPLC.Halogens increase the lipophilic surface area. This allows for differentiation from des-halogenated impurities via hydrophobic interactions on C18 media.
Poor Non-Polar Solubility High risk of column head precipitation.High crystal lattice energy and intermolecular H-bonding make the compound poorly soluble in weak eluents (e.g., hexanes), necessitating dry-loading[2].
Target TLC Retention (Rf) Optimal Rf = 0.25 – 0.35This range statistically provides the optimal balance between resolution and elution volume on silica gel[2].

Validated Purification Workflow: Dry-Loading Normal Phase

Due to the solubility mismatch between the highly polar lactam and non-polar eluents (like hexanes), liquid loading often causes the compound to crash out at the top of the column, ruining the separation. Dry loading is the mandatory solution here, as it disperses the compound over a massive surface area, preventing crystallization[3].

Step-by-Step Methodology

Self-Validation Checkpoint: Before proceeding, run a TLC plate using your proposed mobile phase (e.g., 5% Methanol in Dichloromethane). Ensure the target spot resolves with an Rf of approximately 0.30[2].

  • Sample Adsorption: Dissolve the crude 5-Bromo-8-fluoroisoquinolin-1(2H)-one in a strong, volatile solvent mixture (e.g., THF or DCM/MeOH). Add a diatomaceous earth sorbent (such as Biotage HM-N or Celite) at a 1:3 sample-to-sorbent mass ratio.

    • Expert Insight: Diatomaceous earth is preferred over silica gel for pre-adsorption because it is chemically inert. It prevents the diffuse bands and irreversible binding commonly caused by silica agglomeration[4].

  • Solvent Removal: Evaporate the solvent under reduced pressure using a rotary evaporator (22 °C, 20 mmHg) until a completely free-flowing powder is achieved[3].

    • Self-Validation: Shake the flask. If the powder clumps or sticks to the glass, residual solvent remains. Continue drying; loading a wet powder will cause severe band broadening.

  • Column Equilibration: Pack a bare silica column and flush it with 3 column volumes (CV) of your initial mobile phase (e.g., 100% Dichloromethane).

  • Loading: Carefully pour the dry powder onto the flat silica bed. Cap it with a 15 mm layer of washed sand. The sand protects the dry-loaded bed from physical disruption during solvent addition[3].

  • Gradient Elution: Initiate a shallow gradient from 0% to 5% Methanol in Dichloromethane over 10–15 CV.

    • Causality: The protic nature of Methanol competitively binds to the silica's active silanols, displacing the lactam and sharpening the elution band[5].

MethodSelection Start Assess Crude Mixture Solubility Soluble Soluble in Weak Solvent (e.g., Hexane)? Start->Soluble Liquid Liquid Loading (Minimal Volume) Soluble->Liquid Yes Dry Dry Loading on Diatomaceous Earth Soluble->Dry No / Poor TLC TLC Screening (Target Rf 0.25-0.35) Liquid->TLC Dry->TLC Tailing Severe Peak Tailing? TLC->Tailing Mod Use DCM / MeOH (Protic Modifier) Tailing->Mod Yes Std Use Hexane / EtOAc (Standard Gradient) Tailing->Std No

Workflow for selecting the loading technique and mobile phase for isoquinolinones.

Troubleshooting Guide & Expert FAQs

Q1: My target peak is tailing severely, and the compound is bleeding across 10+ fraction tubes. How do I fix this? A1: Tailing in lactams is almost always caused by secondary retention mechanisms—specifically, hydrogen bonding between the isoquinolinone -NH group and the stationary phase silanols. Corrective Action: Switch your mobile phase from Hexane/EtOAc to Dichloromethane/Methanol. The addition of a polar protic modifier (1-5% MeOH) outcompetes the analyte for the active silanol sites. If tailing persists, switch to an amine-functionalized (KP-NH) stationary phase, which neutralizes the acidic silanols[5].

Q2: The compound crashed out at the top of the cartridge immediately after liquid injection. What happened? A2: This is a classic solubility mismatch. If you dissolved the crude mixture in pure DCM but injected it onto a column equilibrated in 100% Hexane, the sudden drop in solvent polarity caused the lactam to precipitate instantly. Corrective Action: Abandon liquid loading for this compound. Utilize the dry-loading protocol described above, which disperses the compound over a massive surface area and allows it to elute smoothly as the gradient polarity increases[4].

Q3: I have a des-bromo impurity that co-elutes perfectly with the product on normal-phase silica. How can I resolve them? A3: Normal-phase silica separates primarily by polarity (functional groups). The loss of a bromine atom changes the molecule's lipophilicity significantly, but its overall polarity remains dominated by the lactam core, leading to co-elution. Corrective Action: Switch to Reversed-Phase (C18) chromatography. C18 media separates based on hydrophobic surface area. The bulky, lipophilic bromine atom will cause the brominated product to retain significantly longer than the des-bromo impurity in a Water/Acetonitrile gradient[6].

Troubleshooting Issue Issue: Co-elution with Des-bromo Impurity Phase Current Stationary Phase? Issue->Phase NP Normal Phase (Bare Silica) Phase->NP RP Reversed Phase (C18) Phase->RP ActionNP Switch to Reversed Phase (Exploits Lipophilicity) NP->ActionNP ActionRP Flatten Gradient Slope or Change Organic Modifier RP->ActionRP

Logical steps for resolving co-elution of halogenated isoquinolinone derivatives.

References

  • 5 Steps to successful flash chromatography - Biotage | Source: biotage.com | 1

  • Biotage Flash Cartridge User Guide | Source: ucsb.edu | 4

  • A Guide to Flash Chromatography Methods for Isolating Cannabinoids - Biotage | Source: biotage.com | 6

  • Technical Support Center: Purification of 1(2H)-Isoquinolinone by Column Chromatography - Benchchem | Source: benchchem.com | 2

  • Successful flash chromatography - Biotage | Source: biotage.com | 5

  • Purification of Organic Compounds by Flash Column Chromatography | Source: orgsyn.org | 3

Sources

Optimization

reducing debromination byproducts in 5-Bromo-8-fluoroisoquinolin-1(2H)-one cross-coupling

A Guide to Minimizing Debromination Byproducts Welcome to the Technical Support Center for troubleshooting cross-coupling reactions with 5-Bromo-8-fluoroisoquinolin-1(2H)-one. This resource is designed for researchers, s...

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Author: BenchChem Technical Support Team. Date: April 2026

A Guide to Minimizing Debromination Byproducts

Welcome to the Technical Support Center for troubleshooting cross-coupling reactions with 5-Bromo-8-fluoroisoquinolin-1(2H)-one. This resource is designed for researchers, scientists, and drug development professionals to address the common challenge of debromination, which leads to the formation of the undesired 8-fluoroisoquinolin-1(2H)-one byproduct. By understanding the underlying mechanisms and optimizing reaction parameters, you can significantly improve the yield and purity of your desired coupled products.

Frequently Asked Questions (FAQs)

Q1: What is debromination and why is it a problem in my cross-coupling reaction?

A1: Debromination, also known as hydrodebromination or protodebromination, is a side reaction where the bromine atom on the 5-position of the isoquinolinone ring is replaced by a hydrogen atom.[1][2][3] This leads to the formation of 8-fluoroisoquinolin-1(2H)-one, an undesired byproduct that reduces the yield of your target molecule and complicates purification. The electron-withdrawing nature of the isoquinolinone core can make the C-Br bond susceptible to this side reaction under certain palladium-catalyzed cross-coupling conditions.[1]

Q2: Which cross-coupling reactions are most susceptible to debromination with this substrate?

A2: Palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira reactions, are particularly prone to debromination.[1][3] The specific catalyst system, reagents, and reaction conditions employed in these transformations can inadvertently promote this undesired pathway.[1]

Q3: What are the primary mechanistic pathways leading to debromination?

A3: The predominant mechanism for debromination involves the formation of a palladium-hydride (Pd-H) species.[3] This can occur through several routes, including the reaction of the palladium complex with bases, solvents (like alcohols or residual water), or other additives that can act as a hydride source.[1][3] Once formed, the Pd-H species can undergo reductive elimination with the isoquinolinone moiety on the palladium intermediate, yielding the debrominated byproduct.[3]

Another potential pathway, particularly in Suzuki-Miyaura coupling, is protodeborylation of the boronic acid coupling partner, followed by protonolysis of the C-Br bond, although the former is more commonly observed as a competing side reaction that consumes the nucleophile.[4]

Troubleshooting Guides

This section provides detailed troubleshooting strategies for common cross-coupling reactions involving 5-Bromo-8-fluoroisoquinolin-1(2H)-one, with a focus on minimizing the formation of the debrominated byproduct.

Issue 1: Significant Formation of 8-fluoroisoquinolin-1(2H)-one in Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a powerful tool for C-C bond formation, but debromination can be a significant issue. Here’s how to address it:

start High Debromination Observed base Modify Base start->base Strong base (e.g., NaOtBu) used? catalyst Screen Catalyst/Ligand base->catalyst Still high debromination? success Minimized Debromination base->success Milder base (e.g., K3PO4) works solvent Adjust Solvent System catalyst->solvent Still high debromination? catalyst->success Optimized Pd/Ligand found temperature Lower Reaction Temperature solvent->temperature Still high debromination? solvent->success Anhydrous conditions work boronic_ester Use Boronic Ester temperature->boronic_ester Still high debromination? temperature->success Lower temp improves selectivity boronic_ester->success pd0 Pd(0)L_n oxidative_addition Oxidative Addition (Ar-Br) pd0->oxidative_addition Ar-Br pd_intermediate Ar-Pd(II)-Br oxidative_addition->pd_intermediate transmetalation Transmetalation (Nu) pd_intermediate->transmetalation pd_hydride Ar-Pd(II)-H pd_intermediate->pd_hydride Forms Pd-H coupled_intermediate Ar-Pd(II)-Nu transmetalation->coupled_intermediate reductive_elimination Reductive Elimination coupled_intermediate->reductive_elimination reductive_elimination->pd0 Regenerates Catalyst product Desired Product (Ar-Nu) reductive_elimination->product hydride_formation Hydride Source (Base, H2O) hydride_formation->pd_intermediate reductive_elimination_debr Reductive Elimination pd_hydride->reductive_elimination_debr reductive_elimination_debr->pd0 Regenerates Catalyst byproduct Debrominated Byproduct (Ar-H) reductive_elimination_debr->byproduct

Sources

Troubleshooting

HPLC method development and optimization for 5-Bromo-8-fluoroisoquinolin-1(2H)-one

Welcome to the Technical Support Center for the chromatographic analysis of 5-Bromo-8-fluoroisoquinolin-1(2H)-one . As a Senior Application Scientist, I have designed this guide to move beyond generic advice.

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for the chromatographic analysis of 5-Bromo-8-fluoroisoquinolin-1(2H)-one . As a Senior Application Scientist, I have designed this guide to move beyond generic advice.

This molecule presents a unique triad of chromatographic challenges: a tautomerizable lactam core, a highly electronegative fluorine atom, and a bulky, polarizable bromine atom. This guide will provide you with the mechanistic causality behind each experimental choice, ensuring your analytical methods are robust, reproducible, and scientifically sound.

Part 1: Core Method Development Workflow

Developing a method for halogenated isoquinolinones requires orthogonal thinking. Standard reversed-phase (RP) approaches often fail due to secondary interactions and dynamic molecular states.

HPLC_Workflow A 1. Molecular Profiling (5-Br-8-F-isoquinolin-1(2H)-one) B 2. Column Selection (PFP or High-Purity C18) A->B Halogen interactions C 3. Mobile Phase pH (Acidic pH < 3.0) B->C Silanol suppression D 4. Temperature Control (Suppress Tautomerism) C->D Lactam-lactim dynamics E 5. Gradient Optimization (MeCN/MeOH vs Aqueous) D->E Elution tuning F 6. Method Validation E->F Finalize

Workflow for HPLC method development of 5-Bromo-8-fluoroisoquinolin-1(2H)-one.

Step-by-Step Methodology: Base Protocol Optimization
  • Stationary Phase Selection: Begin with a Pentafluorophenyl (PFP) column rather than a standard C18. Causality: The PFP phase provides multiple retention mechanisms—specifically dipole-dipole, pi-pi stacking, and fluorine-fluorine interactions—that are highly specific to the C8-fluorine and C5-bromine on the isoquinolinone core. This offers superior resolution for separating des-halogenated impurities[1].

  • Mobile Phase Preparation: Prepare Mobile Phase A as 0.1% Trifluoroacetic Acid (TFA) or Formic Acid in MS-grade water (pH ~2.1–2.7)[2]. Causality: The acidic pH serves a dual purpose. First, it ensures residual silanols on the silica support are fully protonated, preventing secondary ionic interactions with the lactam nitrogen[3]. Second, it helps lock the molecule into its preferred lactam tautomeric state.

  • Thermal Tuning: Set the column compartment to 40 °C. Causality: Isoquinolinones can exhibit lactam-lactim tautomerism. Elevated temperatures increase the rate of interconversion, ensuring the molecule elutes as a single, sharp, time-averaged peak rather than a broad plateau[4].

  • Gradient Elution: Initiate a gradient from 5% to 95% Acetonitrile (Mobile Phase B) over 15 minutes. Causality: Acetonitrile is aprotic and has a lower viscosity than methanol, yielding sharper peaks and minimizing complex hydrogen-bonding interactions that could perturb the lactam state[1].

Part 2: Troubleshooting Guides (Q&A)

When chromatograms degrade, identifying the root cause is critical. The following logic tree and Q&A section will help you diagnose and resolve specific issues.

Troubleshooting Issue Chromatographic Issue Tailing Peak Tailing (As > 1.5) Issue->Tailing Splitting Peak Splitting / Broadening Issue->Splitting Silanol Residual Silanol Interactions Tailing->Silanol Tautomer Lactam-Lactim Tautomerism Splitting->Tautomer Fix1 Use High-Purity Silica / Lower pH Silanol->Fix1 Fix2 Adjust Column Temp / Lock pH Tautomer->Fix2

Root cause analysis and resolution pathways for common peak shape distortions.

Q: My chromatogram shows a split peak or a broad plateau for 5-Bromo-8-fluoroisoquinolin-1(2H)-one. Is my sample degrading? A: Likely not. This is a classic presentation of lactam-lactim tautomerism. If the rate of dynamic interconversion between the lactam (1(2H)-one) and lactim (1-hydroxyisoquinoline) states is similar to the separation timescale on the column, the peak will split or form a plateau[4].

  • Self-Validating Protocol: Perform a temperature study. Inject the sample at 20 °C, 30 °C, 40 °C, and 50 °C. If the split peaks merge into a single, sharper peak at higher temperatures, the phenomenon is definitively caused by tautomerism. If the peaks remain separated with the same area ratio regardless of temperature, you are observing distinct chemical impurities.

Q: I am experiencing severe peak tailing (Asymmetry > 1.5). How do I resolve this? A: Peak tailing for nitrogen-containing heterocycles is predominantly caused by secondary interactions with ionized residual silanol groups (-Si-O⁻) on the silica surface[3][5].

  • The Fix: Ensure you are using an ultra-high purity (Type-B) silica column, which has lower metal content and fewer isolated silanols[6]. Additionally, drop the mobile phase pH below 3.0 to ensure silanols are fully protonated (-Si-OH) and neutral[3].

  • Self-Validating Protocol: To confirm if the tailing is chemical (silanols) or physical (a column void), inject a neutral, non-polar marker like toluene. If the toluene peak is perfectly symmetrical but your isoquinolinone tails, the issue is a chemical silanol interaction. If both peaks tail or exhibit a "shoulder," the column bed is physically deformed or the inlet frit is blocked, and the column must be replaced[5].

Q: Standard C18 columns are not providing adequate selectivity between the main peak and its des-bromo or des-fluoro impurities. What should I change? A: Alkyl chain (C18) columns rely almost exclusively on hydrophobic partitioning ("river and rocks" analogy)[1]. Because the des-halogenated impurities have similar hydrophobicities to the parent compound, C18 phases struggle to resolve them. Switch to a PFP (Pentafluorophenyl) column. The fluorinated stationary phase will interact directly with the halogens on your analyte via dipole-dipole and charge-transfer mechanisms, providing the orthogonal selectivity needed to pull these critical pairs apart[1].

Part 3: Quantitative Data & Selectivity Matrix

To simplify column selection, refer to the matrix below, which summarizes the expected performance of various stationary phases for halogenated isoquinolinones.

Table 1: Stationary Phase Selectivity Matrix for Halogenated Isoquinolinones

Column ChemistryHalogen SelectivitySilanol Activity (Tailing Risk)Pi-Pi InteractionsRecommended Application
Standard C18 (Type-A) LowHighLowNot recommended due to severe tailing.
High-Purity C18 (Type-B) ModerateLowLowGeneral purity assays; early method screening.
Pentafluorophenyl (PFP) Very High LowHighOptimal: Resolving des-fluoro/des-bromo impurities.
Phenyl-Hexyl HighLowHighAlternative selectivity if PFP retains the analyte too strongly.

Part 4: Frequently Asked Questions (FAQs)

Q: Can I use Methanol instead of Acetonitrile as the organic modifier? A: Yes, but with caution. Methanol is a protic solvent and can participate in hydrogen bonding with the lactam carbonyl and nitrogen. This can sometimes exacerbate tautomeric peak splitting or alter selectivity unpredictably compared to aprotic Acetonitrile. If you must use Methanol, ensure your column temperature is elevated (≥ 40 °C) to mitigate peak broadening.

Q: I see a distorted peak shape only at high injection volumes. Is this a silanol issue? A: No. If reducing the injection volume or sample concentration drastically improves peak symmetry, you are experiencing column overloading[3].

  • Self-Validating Protocol: Check your sample diluent. If your sample is dissolved in 100% organic solvent but injected into a highly aqueous mobile phase, you will experience a "diluent mismatch" causing premature elution and distortion[7]. Always try to match your sample diluent to the initial mobile phase conditions.

Part 5: References

  • Advanced Guide to HPLC Troubleshooting: Solve common issues like a pro! - PharmaCores.[Link]

  • HPLC Troubleshooting Guide - ACE HPLC.[Link]

  • Peak Tailing in HPLC - Element Lab Solutions. [Link]

  • Kinetic Study on the Base-Catalyzed Imine-Enamine Tautomerism of a Chiral Biologically Active Isoxazoline Derivative by HPLC on Amylose Tris(3,5-dimethylphenylcarbamate) Chiral Stationary Phase - PMC.[Link]

  • Screening Platforms for HPLC method development - Element Lab Solutions.[Link]

  • A Comprehensive Review on RP-HPLC Method Development, Validation, and Forced Degradation Studies According to ICH Guidelines - International Journal of Pharmaceutical Sciences.[Link]

  • HPLC Troubleshooting for Purine Peak Issues: Strategies to Improve Retention and Performance - Separation Science.[Link]

Sources

Optimization

Technical Support Center: A Guide to Preventing 5-Bromo-8-fluoroisoquinolin-1(2H)-one Precipitation in Cell Culture Media

Welcome to the technical support center for 5-Bromo-8-fluoroisoquinolin-1(2H)-one. This guide is designed for researchers, scientists, and drug development professionals to provide expert advice, troubleshooting protocol...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for 5-Bromo-8-fluoroisoquinolin-1(2H)-one. This guide is designed for researchers, scientists, and drug development professionals to provide expert advice, troubleshooting protocols, and answers to frequently asked questions regarding the solubility and handling of this compound in cell-based assays. Given that 5-Bromo-8-fluoroisoquinolin-1(2H)-one and its analogs belong to a class of compounds with inherently low aqueous solubility, preventing precipitation is critical for obtaining accurate and reproducible experimental results.[1][2]

This document will walk you through the causal factors of precipitation and provide validated strategies to maintain compound solubility in your cell culture media.

Frequently Asked Questions (FAQs)

Q1: Why is my 5-Bromo-8-fluoroisoquinolin-1(2H)-one precipitating when I add it to my cell culture medium?

This is the most common issue encountered and is typically due to one or a combination of the following factors:

  • Poor Aqueous Solubility: Like many heterocyclic small molecules used in research, this compound is hydrophobic. Cell culture media are complex aqueous solutions, and the compound's solubility limit can be easily exceeded.[1]

  • Solvent Shock: The compound is likely dissolved in a 100% organic solvent stock solution, such as Dimethyl Sulfoxide (DMSO). When this concentrated stock is rapidly diluted into the aqueous environment of the culture medium, the abrupt change in solvent polarity causes a localized supersaturation, leading the compound to "crash out" of solution and form a precipitate.[3][4]

  • High Final Concentration: The intended working concentration of the compound may simply be higher than its maximum soluble concentration in the specific medium and conditions you are using.[1][3]

Q2: What is the best practice for preparing my working solution to avoid precipitation?

The key is to mitigate solvent shock and respect the compound's solubility limit. Always prepare a high-concentration stock in an appropriate organic solvent like DMSO.[2] When diluting into your aqueous medium, instead of adding the small volume of stock directly into the final large volume of media, perform a stepwise dilution. First, create an intermediate dilution in a small volume of pre-warmed media, mix thoroughly, and then add this to the final volume.[4][5] This gradual reduction in solvent polarity is much less likely to cause precipitation.

Q3: I see a precipitate in my culture flask. Can I just filter the media to remove it and continue my experiment?

Filtering is strongly discouraged as a solution for precipitation.[6] The precipitate is your active compound that has fallen out of solution. Filtering it will remove an unknown amount of the compound, leading to a significant and unquantifiable error in the final concentration. This will compromise the integrity and reproducibility of your experimental results. The correct approach is to address the root cause of the precipitation by optimizing your dissolution and dilution protocol.[6]

In-Depth Troubleshooting Guide

This guide provides a systematic approach to diagnosing and resolving precipitation issues based on when they occur.

Issue 1: Immediate Precipitation Upon Addition to Media

This scenario is almost always caused by improper dilution technique or exceeding the compound's solubility limit.

Causality: When a DMSO stock is pipetted into a large volume of media, the localized DMSO concentration disperses rapidly. The compound, now stripped of its solubilizing solvent, aggregates and precipitates before it can evenly distribute in the media.

Solutions & Optimization Strategies:

  • Optimize the Dilution Method: Avoid adding the stock solution directly. Always add the compound to the media, not the other way around, and do so while gently vortexing or swirling the media to ensure rapid dispersal.[3][4]

  • Pre-warm the Media: The solubility of many compounds increases with temperature.[3][5] Always use media that has been pre-warmed to 37°C.

  • Reduce the Final Concentration: Your target concentration may be too high. The most direct solution is to test a lower final concentration to see if the precipitation is resolved.[1][3]

  • Increase the Final DMSO Concentration (with caution): While high levels of DMSO can be cytotoxic, many cell lines can tolerate a final concentration of 0.1% to 0.5%.[6][7] A slight increase in the final DMSO percentage may be sufficient to keep the compound in solution. Always run a vehicle control with the identical final DMSO concentration.[7]

  • Increase Serum Percentage: If your experiment allows, increasing the serum concentration (e.g., from 5% to 10% FBS) can enhance solubility. Serum proteins, particularly albumin, can bind to hydrophobic compounds and act as carriers, keeping them in solution.[3][6]

Issue 2: Delayed Precipitation During Incubation

If the solution is clear initially but becomes cloudy or forms visible crystals after hours or days in the incubator, the cause is likely related to compound stability or changing media conditions.

Causality: Over time, several factors can reduce a compound's solubility. Cellular metabolism can alter the pH of the medium, which can affect the charge and solubility of a pH-sensitive compound.[3] Some compounds may also be less stable at 37°C over long periods, potentially degrading into less soluble byproducts.[1][3]

Solutions & Optimization Strategies:

  • Assess Compound Stability: The compound may be degrading. Consider preparing fresh media with the compound more frequently for long-term experiments.

  • Monitor Media pH: In dense or highly metabolic cultures, the pH of the medium can drop. This change can impact the solubility of ionizable compounds.[3] Ensure your medium has a robust buffering system (like HEPES) and consider changing the medium more often.

  • Evaluate Temperature Effects: While pre-warming helps initial dissolution, prolonged incubation at 37°C can sometimes decrease the stability of a compound. If this is suspected, it may be necessary to find a more stable analog or reduce the duration of the experiment.[1]

Data & Protocols

Table 1: Key Parameters for Optimizing Solubility
ParameterRecommended AdjustmentRationaleCitation(s)
Stock Concentration Prepare a lower concentration stock (e.g., 1 mM instead of 10 mM).Reduces the severity of "solvent shock" upon dilution into aqueous media.[4]
Final Concentration Test a serial dilution to find the maximum soluble concentration.Exceeding the solubility limit is a primary cause of precipitation.[1][3]
Solvent Use high-purity, anhydrous DMSO for stock solutions.DMSO has high solubilizing power for many organic compounds. Water in the DMSO can promote precipitation upon freezing/storage.[2]
Serum Percentage Increase serum percentage (e.g., from 5% to 10% FBS), if compatible.Serum proteins like albumin can bind to and help solubilize hydrophobic compounds.[3][6]
Media pH Ensure media pH is stable and within the optimal range (7.2-7.4).The charge state, and therefore solubility, of many compounds is pH-dependent.[3]

Experimental Protocols

Protocol 1: Preparation of a Concentrated Stock Solution
  • Weigh the required amount of 5-Bromo-8-fluoroisoquinolin-1(2H)-one powder in a sterile microcentrifuge tube.

  • Add the appropriate volume of 100% sterile-filtered, anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mM).

  • Vortex the tube vigorously for 1-2 minutes.[7] If the powder is not fully dissolved, gently warm the tube to 37°C or sonicate in a water bath for several minutes to aid dissolution.[2][7]

  • Visually inspect the solution to ensure it is clear and free of any particles.

  • Aliquot the stock solution into smaller, single-use volumes in sterile, light-protected tubes to minimize freeze-thaw cycles.[6][7]

  • Store the aliquots at -20°C or -80°C as recommended.

Protocol 2: Dilution of Stock Solution into Cell Culture Media
  • Thaw an aliquot of the concentrated stock solution at room temperature and visually inspect to ensure the compound is fully dissolved.

  • Pre-warm the required volume of cell culture medium to 37°C in a water bath.[5][6]

  • Method A (For lower final concentrations): a. Directly add the required volume of the stock solution to the pre-warmed media while gently vortexing or swirling. The volume of stock added should not result in a final DMSO concentration exceeding 0.5% (or the known tolerance of your cell line).[5][7] b. Immediately mix the media thoroughly by inverting the tube or bottle several times.

  • Method B (For higher concentrations or compounds prone to precipitation): a. Create an intermediate dilution by adding the stock solution to a smaller volume of pre-warmed media (e.g., a 1:10 dilution). b. Mix this intermediate dilution vigorously. c. Add the intermediate dilution to the final volume of pre-warmed media to achieve the desired concentration.

  • Visually inspect the final working solution for any signs of precipitation before adding it to your cells.

Visual Workflows & Diagrams

G cluster_0 Troubleshooting Precipitation Start Precipitation Observed? Immediate IMMEDIATE (Upon mixing) Start->Immediate Yes Delayed DELAYED (During incubation) Start->Delayed Yes Step1_Imm 1. Optimize Dilution (Use Protocol 2, Method B) Immediate->Step1_Imm Step1_Del 1. Check for pH Shift (Use buffered media) Delayed->Step1_Del Step2_Imm 2. Reduce Final Concentration Step1_Imm->Step2_Imm Step3_Imm 3. Increase Serum % Step2_Imm->Step3_Imm Step4_Imm 4. Check Stock Solution (Is it fully dissolved?) Step3_Imm->Step4_Imm Step2_Del 2. Assess Stability at 37°C (Prepare media fresh) Step1_Del->Step2_Del Step3_Del 3. Media Evaporation? (Check incubator humidity) Step2_Del->Step3_Del

Caption: A troubleshooting workflow for diagnosing and resolving precipitation issues.

G cluster_1 Recommended Dilution Workflow Start Start: Thawed DMSO Stock & Pre-warmed Media Decision Is compound known to precipitate OR is final concentration high? Start->Decision Direct Direct Dilution (Method A) Add stock slowly to full volume of media while mixing. Decision->Direct No Stepwise Stepwise Dilution (Method B) 1. Create intermediate dilution in small media volume. 2. Mix well. Decision->Stepwise Yes End Final Working Solution (Visually inspect before use) Direct->End Final Add intermediate dilution to final media volume. Stepwise->Final Final->End

Caption: Decision diagram for preparing the final working solution.

References

  • Benchchem.
  • Benchchem. Protocol for Dissolving Compounds in DMSO for Biological Assays.
  • Benchchem.
  • Benchchem.
  • National Center for Biotechnology Information. PubChem Compound Summary for CID 108404020, 5-Bromo-8-fluoro-3,4-dihydroisoquinolin-1(2H)-one. [Link]

  • Benchchem.
  • Benchchem.
  • Benchchem. Technical Support Center: Troubleshooting EN4 Solubility In Vitro.

Sources

Troubleshooting

optimizing palladium catalyst loading for 5-Bromo-8-fluoroisoquinolin-1(2H)-one coupling

Topic: Optimizing Palladium Catalyst Loading for 5-Bromo-8-fluoroisoquinolin-1(2H)-one Coupling Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides...

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Author: BenchChem Technical Support Team. Date: April 2026

Topic: Optimizing Palladium Catalyst Loading for 5-Bromo-8-fluoroisoquinolin-1(2H)-one Coupling

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting and frequently asked questions (FAQs) to address challenges encountered when optimizing palladium catalyst loading for cross-coupling reactions involving the 5-Bromo-8-fluoroisoquinolin-1(2H)-one scaffold. Our focus is on providing practical, mechanistically-grounded solutions to common experimental hurdles.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section is designed in a dynamic question-and-answer format to directly address specific issues you may encounter during your experiments.

Section 1: Foundational Questions & Initial Setup

Question: I am starting a new project with 5-Bromo-8-fluoroisoquinolin-1(2H)-one. What is a typical starting palladium catalyst loading?

Answer: For initial screening experiments with a new substrate, a palladium catalyst loading in the range of 1-5 mol% is a conventional and effective starting point.[1] A loading of 2 mol% often represents a good balance for achieving initial conversion without being wasteful. For a potentially challenging substrate like a substituted heteroaromatic, beginning with a slightly higher loading may be necessary to ensure the reaction initiates, which can then be optimized downward.[2]

The goal is to find the lowest catalyst concentration that provides a high yield in a reasonable timeframe, a concept captured by the turnover number (TON) and turnover frequency (TOF). High TON/TOF values are indicative of an efficient catalytic system.

Question: How does the structure of 5-Bromo-8-fluoroisoquinolin-1(2H)-one specifically impact the coupling reaction and catalyst choice?

Answer: The structure of 5-Bromo-8-fluoroisoquinolin-1(2H)-one presents several factors that require careful consideration:

  • Heteroaromatic Core: Nitrogen-containing heterocycles can coordinate to the palladium center. This can sometimes inhibit or deactivate the catalyst by forming stable, off-cycle complexes.[3][4]

  • Electronic Properties: The bromine at the 5-position is an aryl bromide. The reactivity of aryl halides in the crucial oxidative addition step generally follows the trend: I > OTf ≈ Br > Cl.[2] While bromides are quite reactive, the electron-rich nature of the isoquinolinone ring system might slow this step.

  • Potential for Catalyst Inhibition: The amide functionality within the isoquinolinone ring could potentially interact with the palladium center, requiring careful ligand selection to prevent catalyst deactivation.

Due to these factors, the choice of ligand is paramount. Bulky, electron-rich biarylphosphine ligands (e.g., SPhos, XPhos, RuPhos) are often necessary.[5][6] These ligands promote the oxidative addition step, stabilize the active monoligated Pd(0) species, and prevent the formation of inactive catalyst states.[6]

Section 2: Troubleshooting Poor Reaction Performance

Question: My cross-coupling reaction has a very low yield or is not working at all. What are the first things I should check?

Answer: When a reaction fails, a systematic check of the fundamental parameters is the most effective troubleshooting approach. Before adjusting catalyst loading, verify the following:

  • Integrity of Reagents and Solvents: Ensure all reagents, including the aryl halide and the coupling partner (e.g., boronic acid), are of high purity, as impurities can poison the catalyst.[2][7] Solvents must be anhydrous and rigorously degassed. The presence of oxygen is highly detrimental as it can oxidize the active Pd(0) catalyst to inactive Pd(II) species and also degrade sensitive phosphine ligands.[2][8]

  • Inert Atmosphere: Cross-coupling reactions are highly sensitive to air.[1] Ensure your reaction flask was properly evacuated and backfilled with an inert gas (Argon or Nitrogen) multiple times and that a positive pressure of inert gas is maintained throughout the experiment.[8]

  • Catalyst and Precatalyst Activity: Verify that your palladium source is fresh and has been stored correctly. If using a Pd(II) precatalyst (e.g., Pd(OAc)₂), your conditions must facilitate the in-situ reduction to the active Pd(0) species.[1][7] Modern, well-defined precatalysts (e.g., G3-XPhos) are often more reliable as they generate the active catalyst more cleanly and efficiently.[7]

  • Base and Solvent Quality: The choice and quality of the base are critical.[2] Ensure it is finely powdered and anhydrous. For Suzuki-Miyaura couplings, K₃PO₄ is a common choice, but it's important to note that anhydrous couplings with K₃PO₄ may require a small amount of water to function effectively.[2][9]

Question: I've confirmed my reagents and setup are sound, but the yield is still poor. Can I just keep increasing the catalyst loading?

Answer: While increasing the catalyst loading from a low starting point (e.g., 1 mol% to 5 mol%) can help overcome activation barriers in a difficult reaction, it is not a universal solution and has significant drawbacks.[2] Simply increasing the loading indefinitely is inefficient and can be counterproductive.

Drawbacks of Excessive Catalyst Loading:

  • Increased Side Reactions: High local concentrations of the catalyst can promote side reactions like the homocoupling of organometallic reagents (e.g., boronic acids).[1][10]

  • Catalyst Decomposition: Overly high concentrations can sometimes accelerate the decomposition of the catalyst into inactive palladium black.[1]

  • Product Contamination: Higher initial loading leads to higher levels of residual palladium in your crude product, complicating purification. This is a critical concern in pharmaceutical development, where strict limits on heavy metal contamination are enforced.[11][12][13]

  • Cost: Palladium catalysts and advanced ligands are expensive, making high loadings economically unviable, especially on a larger scale.

If a moderate increase in catalyst loading (e.g., up to 5 mol%) does not significantly improve the yield, it is a strong indication that another parameter—such as ligand choice, solvent, base, or temperature—is the limiting factor.

Section 3: Addressing Catalyst Deactivation

Question: My reaction starts, but after a short time, the mixture turns black and the reaction stalls. What is happening and how can I fix it?

Answer: The formation of a black precipitate is a classic sign of catalyst deactivation via the formation of "palladium black"—an agglomerated, inactive, metallic form of palladium.[1][2] This is a common failure mode in cross-coupling chemistry.

Primary Causes of Palladium Black Formation:

  • Presence of Oxygen: As mentioned, oxygen can oxidize the active Pd(0) catalyst.[8]

  • High Reaction Temperature: Excessive heat can accelerate catalyst decomposition pathways.[2] It may be beneficial to lower the temperature and accept a longer reaction time.

  • Suboptimal Ligand Choice: The ligand's primary role is to stabilize the mononuclear palladium catalyst. If the ligand is not effective or dissociates from the metal, the unstable "naked" palladium atoms will rapidly aggregate.[2][8]

Strategies to Prevent Catalyst Deactivation:

  • Ensure a Rigorously Inert Atmosphere: This is the most critical first step. Use a glovebox for setup if possible, and ensure all solvents are thoroughly degassed by sparging with argon or using freeze-pump-thaw cycles.[8][14]

  • Optimize Temperature: Screen a range of temperatures. The optimal temperature is a balance between a reasonable reaction rate and catalyst stability.[2]

  • Screen Ligands: This is often the most effective solution. For a substrate like 5-Bromo-8-fluoroisoquinolin-1(2H)-one, a panel of bulky, electron-rich biarylphosphine ligands should be screened. These ligands form stable complexes with palladium that are resistant to agglomeration.[2][6]

Below is a troubleshooting workflow to guide your experimental decisions when faced with a stalled reaction.

G start Low or No Yield Observed check_basics 1. Verify Reagent Purity, Solvent Quality (Anhydrous/Degassed), & Inert Atmosphere start->check_basics black_ppt Is a Black Precipitate (Pd Black) Observed? check_basics->black_ppt no_black No black_ppt->no_black    yes_black Yes black_ppt->yes_black    optimize_conditions 2. Systematically Optimize Conditions no_black->optimize_conditions screen_ligands Screen Ligands (e.g., XPhos, SPhos, RuPhos) optimize_conditions->screen_ligands screen_solvents Screen Solvents (e.g., Toluene, Dioxane, 2-MeTHF) screen_ligands->screen_solvents screen_base Screen Bases (e.g., K₃PO₄, Cs₂CO₃, K₂CO₃) screen_solvents->screen_base optimize_temp Optimize Temperature screen_base->optimize_temp optimize_loading 3. Re-optimize Catalyst Loading (1-5 mol%) optimize_temp->optimize_loading success Reaction Optimized optimize_loading->success deactivation_causes Catalyst Deactivation Likely yes_black->deactivation_causes fix_atmosphere Improve Inert Atmosphere Technique deactivation_causes->fix_atmosphere Check First lower_temp Lower Reaction Temperature deactivation_causes->lower_temp Then Try change_ligand Select More Robust/Bulky Ligand deactivation_causes->change_ligand Most Effective Fix fix_atmosphere->optimize_loading lower_temp->optimize_loading change_ligand->optimize_loading

Caption: A workflow for troubleshooting low-yield cross-coupling reactions.

Experimental Protocols & Data

Protocol: Parallel Screening for Optimal Catalyst Loading

This protocol outlines a method for efficiently determining the optimal catalyst loading for the Suzuki-Miyaura coupling of 5-Bromo-8-fluoroisoquinolin-1(2H)-one with a representative boronic acid.

Materials:

  • 5-Bromo-8-fluoroisoquinolin-1(2H)-one (1.0 eq)

  • Phenylboronic acid (1.2 eq)

  • Palladium precatalyst (e.g., XPhos Pd G3)

  • Base (e.g., K₃PO₄, finely ground, 2.0 eq)

  • Solvent (e.g., 1,4-Dioxane/water 10:1, degassed)

  • Inert atmosphere (Argon or Nitrogen)

  • Reaction vials with stir bars

Procedure:

  • Preparation (in a glovebox or under inert gas flow):

    • To each of five separate reaction vials, add the base (2.0 eq).

    • Add 5-Bromo-8-fluoroisoquinolin-1(2H)-one (1.0 eq) and phenylboronic acid (1.2 eq).

    • Prepare a stock solution of the palladium precatalyst in the reaction solvent.

    • Add the appropriate volume of the catalyst stock solution to each vial to achieve final catalyst loadings of 0.5, 1.0, 2.0, 3.0, and 5.0 mol%.

  • Reaction Execution:

    • Add the degassed solvent to each vial to bring them to the same final concentration (e.g., 0.1 M with respect to the limiting reagent).

    • Seal the vials tightly and place them in a preheated heating block or oil bath set to the desired temperature (e.g., 90 °C).[15]

    • Stir the reactions vigorously for a set period (e.g., 12-16 hours).[15]

  • Analysis:

    • After the specified time, cool the reactions to room temperature.

    • Take a small aliquot from each reaction mixture, dilute it, and filter it through a small plug of silica.

    • Analyze the samples by a suitable method (e.g., LC-MS or GC-MS) to determine the conversion to product and identify any major side products.[2] This provides quantitative data to identify the optimal loading.

Table 1: Recommended Starting Conditions for Coupling Reactions

The following table provides rational starting points for optimizing the coupling of 5-Bromo-8-fluoroisoquinolin-1(2H)-one. These are based on established protocols for challenging heteroaromatic substrates.

Coupling TypeCatalyst (Precatalyst)LigandBaseSolventTemp (°C)Catalyst Loading (mol%)
Suzuki-Miyaura Pd₂(dba)₃ or Pd(OAc)₂SPhos or XPhosK₃PO₄Toluene or Dioxane/H₂O80-1101 - 3
Buchwald-Hartwig Pd₂(dba)₃ or XPhos Pd G3XPhos or tBuBrettPhosLHMDS or NaOtBuToluene or THF80-1002 - 5
Heck Pd(OAc)₂P(o-tol)₃ or P(t-Bu)₃Et₃N or K₂CO₃DMF or Dioxane100-1202 - 5
Sonogashira PdCl₂(PPh₃)₂ / CuIPPh₃Et₃N / PiperidineTHF or DMF50-801 - 5

This data is synthesized from best practices reported in the literature.[2][5][6][15]

Visualization of the Catalytic Cycle

Understanding the fundamental mechanism is key to rational troubleshooting. The diagram below illustrates the generally accepted catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Catalytic_Cycle Pd0 L-Pd(0) (Active Catalyst) OxAdd Oxidative Addition Pd0->OxAdd PdII_Aryl L-Pd(II)-Ar(X) OxAdd->PdII_Aryl X_out X⁻ OxAdd->X_out Transmetal Transmetalation PdII_Aryl->Transmetal PdII_Both L-Pd(II)-Ar(Ar') Transmetal->PdII_Both Borate_out X-B(OR)₂ Transmetal->Borate_out RedElim Reductive Elimination PdII_Both->RedElim RedElim->Pd0 Product Ar-Ar' (Product) RedElim->Product ArX Ar-X (5-Bromo-8-fluoro...) ArX->OxAdd ArB Ar'-B(OR)₂ (Boronic Acid/Ester) ArB->Transmetal Base Base Base->Transmetal

Caption: A generalized catalytic cycle for Suzuki-Miyaura cross-coupling.[5][15][16]

References

  • Ruiz-Castillo, P., & Buchwald, S. L. (2018). Effects of Multiple Catalyst Deactivation Pathways and Continuous Ligand Recycling on the Kinetics of Pd-Catalyzed C–N Coupling Reactions. The Journal of Organic Chemistry. [Link]

  • Koszinowski, K., et al. (2015). Catalyst activation, deactivation, and degradation in palladium-mediated Negishi cross-coupling reactions. PubMed. [Link]

  • Baran, P. S. (2017). Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future. PMC. [Link]

  • Whittaker, A. M., et al. (2019). Pd-Catalyzed Cross-Couplings: On the Importance of the Catalyst Quantity Descriptors, mol % and ppm. PMC. [Link]

  • Buchwald, S. L., et al. (2014). Palladium-Catalyzed Amination of Unprotected Five-Membered Heterocyclic Bromides. Organic Letters. [Link]

  • Viciu, M. S. (2017). Analytical techniques for reaction monitoring, mechanistic investigations, and metal complex discovery. McMaster University. [Link]

  • Colacot, T. (2014). Palladium Detection Techniques for Active Pharmaceutical Ingredients Prepared via Cross-Couplings. Books. [Link]

  • Whittaker, A. M., et al. (2022). Pd-Catalyzed Cross-Couplings: On the Importance of the Catalyst Quantity Descriptors, mol % and ppm. Organic Process Research & Development. [Link]

  • American Chemical Society. (2023). Efficient palladium-catalyzed Buchwald-Hartwig amination of brominated heterocycles using Pd2(dba)3 and XPhos ligand. American Chemical Society. [Link]

  • Smith, R. C., et al. (2011). A Colorimetric Chemodosimeter for Pd(II): A Method for Detecting Residual Palladium in Cross-Coupling Reactions. PMC. [Link]

  • Buchwald, S. L. (2018). Development of Deactivation-Resistant Catalysts for Pd-Catalyzed C–N Cross-Coupling Reactions. DSpace@MIT. [Link]

  • Reddit. (2021). Diagnosing issues with a failed Suzuki coupling?. r/Chempros. [Link]

  • Schoenebeck, F., et al. (2018). Designing Pd and Ni Catalysts for Cross-Coupling Reactions by Minimizing Off-Cycle Species. ACS Catalysis. [Link]

  • ResearchGate. (2017). Effect of palladium amount on Suzuki-Miyaura reaction yield. ResearchGate. [Link]

  • Hartwig, J. F., et al. (2024). Palladium-Catalyzed Amination of Aryl Halides with Aqueous Ammonia and Hydroxide Base Enabled by Ligand Development. Organic Chemistry Portal. [Link]

  • Beilstein Journals. (2012). Palladium-catalyzed C–N and C–O bond formation of N-substituted 4-bromo-7-azaindoles with amides, amines, amino acid esters and phenols. Beilstein Journals. [Link]

  • Buchwald, S. L. (2008). Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. PMC. [Link]

  • Buchwald, S. L., et al. (2019). Overcoming Halide Inhibition of Suzuki–Miyaura Couplings with Biaryl Monophosphine-Based Catalysts. ACS Publications. [Link]

  • Chebanov, V. A., et al. (2015). Palladium-Catalyzed Amination of Dichloroquinolines with Adamantane-Containing Amines. PMC. [Link]

  • Nugent, B. (2018). What are the disadvantages of the Suzuki-Miyaura cross coupling reaction?. Quora. [Link]

  • MDPI. (2018). The Current Status of Heterogeneous Palladium Catalysed Heck and Suzuki Cross-Coupling Reactions. MDPI. [Link]

  • Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs. [Link]

  • Organic Syntheses. Isoquinoline, 5-bromo-8-nitro-. Organic Syntheses. [Link]

  • PubChem. 5-Bromo-8-fluoro-3,4-dihydroisoquinolin-1(2H)-one. PubChem. [Link]

  • ACS Publications. (2024). Catalytic Advancements: Optimizing Pd-Based Cross-Coupling Reactions Through Flow Chemistry. Organic Process Research & Development. [Link]

  • ResearchGate. (2015). Optimization of the catalyst loading for the Suzuki-Miyaura cross-coupling reaction. ResearchGate. [Link]

  • Menche, D., & Meringdal, J. W. (2025). Suzuki–Miyaura (hetero-)aryl cross-coupling: recent findings and recommendations. Chemical Society Reviews. [Link]

  • Organic Chemistry Frontiers. (2025). Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design. Royal Society of Chemistry. [Link]

  • Google Patents. (2002). Synthesis of 5- or 8-bromoisoquinoline derivatives.
  • ResearchGate. (2005). Synthesis of 5-Bromoisoquinoline and 5-Bromo-8-nitroisoquinoline. ResearchGate. [Link]

Sources

Optimization

Technical Support Center: Photostability &amp; Degradation Troubleshooting for 5-Bromo-8-fluoroisoquinolin-1(2H)-one

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter challenges regarding the stability of halogenated isoquinolinones.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter challenges regarding the stability of halogenated isoquinolinones. 5-Bromo-8-fluoroisoquinolin-1(2H)-one is a highly valuable pharmacophore, but its C-Br bond introduces significant photolability. Under near-UV light (320–400 nm), this compound undergoes rapid photodehalogenation.

This guide provides causal explanations, self-validating protocols, and actionable troubleshooting steps to ensure the scientific integrity of your photostability workflows.

Mechanistic Pathway Visualization

To troubleshoot effectively, we must first understand the degradation mechanism. The primary pathway is the homolytic cleavage of the C-Br bond, driven by its low bond dissociation energy relative to the C-F bond.

Photodegradation A 5-Bromo-8-fluoroisoquinolin-1(2H)-one (Intact API) B UV Irradiation (320-400 nm) A->B C Excited Triplet State [API]* B->C D Homolytic C-Br Cleavage C->D E Aryl Radical Intermediate D->E F H-Abstraction (Solvent) E->F H-Donor Solvent H Radical Recombination E->H O2 / High Conc. G 8-Fluoroisoquinolin-1(2H)-one (Debrominated Product) F->G I Dimeric/Complex Adducts H->I

Photodegradation pathway of 5-Bromo-8-fluoroisoquinolin-1(2H)-one via C-Br homolysis.

Section 1: Core Troubleshooting Guides

Q1: Why does my API concentration drop by 15% after just 4 hours on the laboratory benchtop? Causality: Standard laboratory fluorescent lighting and ambient sunlight contain trace amounts of near-UV radiation (320–400 nm). Brominated aromatic rings act as chromophores that absorb in this region. The absorbed energy facilitates intersystem crossing to an excited triplet state, providing enough energy to overcome the C-Br bond dissociation energy, leading to photodehalogenation[1][2]. Solution:

  • Immediate Fix: Transition all sample preparation to amber glass vials, which effectively block wavelengths below 400 nm.

  • Self-Validation: Run a parallel benchtop study using an amber vial and a clear vial. A stable concentration in the amber vial confirms ambient UV as the root cause.

Q2: During ICH Q1B forced degradation testing, LC-MS shows a major degradant with a mass loss of ~79/81 Da. What is driving this? Causality: A mass loss of 79/81 Da is the classic isotopic signature of debromination. When the C-Br bond cleaves, it forms a highly reactive aryl radical. If your sample is dissolved in a hydrogen-donating solvent (like methanol or water), the radical rapidly abstracts a hydrogen atom, yielding the debrominated 8-fluoroisoquinolin-1(2H)-one[2][3]. Solution:

  • Analytical Adjustment: If you are conducting forced degradation in solution to elucidate pathways, switch to a non-hydrogen-donating solvent (e.g., acetonitrile) to observe if the degradation profile shifts toward dimerization rather than simple debromination.

Q3: How can I be certain the degradation observed in the photostability chamber is strictly due to light and not the heat generated by the Xenon lamp? Causality: High-intensity light sources, particularly Xenon arc lamps, emit significant infrared (IR) radiation, which translates to heat. If the chamber's cooling system is inadequate, the sample may undergo thermal hydrolysis or oxidation, confounding the photostability data. Solution:

  • Self-Validating Protocol: You must employ a "dark control" as mandated by ICH Q1B guidelines[4][5]. Wrap an identical sample vial tightly in double-layered aluminum foil and place it immediately adjacent to the exposed sample. If the dark control shows degradation, your chamber temperature is too high, and you are observing thermal, not photochemical, degradation.

Section 2: Experimental Protocols

Standardized Workflow: ICH Q1B Confirmatory Photostability Testing To ensure reproducible and regulatory-compliant data, follow this step-by-step methodology for testing 5-Bromo-8-fluoroisoquinolin-1(2H)-one:

  • Sample Preparation: Prepare the API in two states: solid powder (spread to a uniform thickness of 3 mm in a quartz dish) and a 1% solution in an inert organic solvent (e.g., HPLC-grade Acetonitrile) in clear quartz vials[5].

  • Dark Control Implementation: Prepare exact duplicates of the solid and solution samples. Wrap these completely in high-density aluminum foil to block all photon penetration.

  • Actinometry & Calibration: Calibrate the photostability chamber using a validated chemical actinometric system (e.g., 2% aqueous quinine monohydrochloride) or a calibrated radiometer. Ensure the samples will receive an overall illumination of 1.2 million lux hours and an integrated near-UV energy of 200 Watt hours/square meter[4][5].

  • Exposure: Place all samples (exposed and dark controls) side-by-side in the chamber. Maintain the chamber temperature at 25°C ± 2°C to isolate photochemical variables from thermal variables.

  • HPLC-DAD-MS Analysis: Analyze the samples using High-Performance Liquid Chromatography coupled with Diode-Array Detection and Mass Spectrometry. Use a slow gradient to ensure baseline resolution between the intact API and the debrominated degradant.

Section 3: Quantitative Data Presentation

The following table summarizes the expected degradation kinetics and mass balance of 5-Bromo-8-fluoroisoquinolin-1(2H)-one under various controlled conditions to help benchmark your results.

Sample MatrixContainerLight SourceExposure LevelAPI Recovery (%)Major Degradant (LC-MS m/z)
1% in MethanolClear QuartzXenon Arc (ICH Q1B)1.2M lux-hrs42.5%[M-Br+H]+ (Debromination)
1% in AcetonitrileClear QuartzXenon Arc (ICH Q1B)1.2M lux-hrs78.2%Dimerization Adducts
Solid PowderClear QuartzXenon Arc (ICH Q1B)1.2M lux-hrs89.1%Surface Oxidation Products
1% in MethanolAmber GlassAmbient Fluorescent48 hours99.8%None Detected
1% in MethanolFoil (Dark Control)Xenon Arc (ICH Q1B)1.2M lux-hrs99.9%None Detected

Note: The rapid degradation in methanol highlights the solvent's role as a hydrogen donor following photolytic C-Br cleavage.

Section 4: Frequently Asked Questions (FAQs)

Q: Does the fluorine atom at the 8-position contribute to the photolability? A: No. The C-F bond is exceptionally strong (bond dissociation energy ~116 kcal/mol) and is highly resistant to homolytic cleavage under standard UV/Vis conditions. The degradation is almost exclusively driven by the weaker C-Br bond at the 5-position.

Q: Can I use standard glass instead of quartz for the forced degradation solution studies? A: Standard borosilicate glass absorbs a significant portion of UV light below 320 nm and partially attenuates light between 320-350 nm. Because the photodehalogenation of bromoisoquinolinones is highly sensitive to near-UV wavelengths, using standard glass may artificially slow the degradation rate, leading to false-positive stability results. Always use quartz for forced degradation[5].

Q: Why does the solid-state API degrade slower than the solution-state API? A: In the solid state, the crystal lattice restricts molecular mobility. Even if a C-Br bond cleaves, the resulting radical pair is trapped in the "solvent cage" of the crystal lattice, highly favoring immediate recombination. In solution, the radicals diffuse rapidly, preventing recombination and leading to permanent degradation[2].

References
  • ICH Q1B Photostability Testing of New Active Substances and Medicinal Products. European Medicines Agency (EMA).[Link]

  • Reductive Dehalogenation of Aryl Bromides and Chlorides. Organic Chemistry Portal.[Link]

  • Photodegradation routes of the herbicide bromoxynil in solution and sorbed on silica nanoparticles. PubMed (National Library of Medicine).[Link]

  • Comprehensive description of the photodegradation of bromophenols using chromatographic monitoring and chemometric tools. PubMed (National Library of Medicine).[Link]

  • Photodehalogenation of aryl halides. ResearchGate.[Link]

Sources

Reference Data & Comparative Studies

Validation

comparing reactivity of 5-Bromo-8-fluoroisoquinolin-1(2H)-one vs 5-bromoisoquinolin-1(2H)-one

An in-depth technical analysis comparing the reactivity profiles of 5-Bromo-8-fluoroisoquinolin-1(2H)-one and 5-bromoisoquinolin-1(2H)-one reveals how a single atomic substitution can fundamentally rewire a molecule's sy...

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Author: BenchChem Technical Support Team. Date: April 2026

An in-depth technical analysis comparing the reactivity profiles of 5-Bromo-8-fluoroisoquinolin-1(2H)-one and 5-bromoisoquinolin-1(2H)-one reveals how a single atomic substitution can fundamentally rewire a molecule's synthetic utility. As drug discovery increasingly relies on highly functionalized heterocycles to navigate complex structure-activity relationships (SAR) and improve metabolic stability[1], understanding the nuanced reactivity of these building blocks is critical for synthetic chemists and application scientists.

This guide provides an objective, data-supported comparison of these two scaffolds, detailing the causality behind their divergent reactivities and offering self-validating experimental protocols for their utilization.

Structural and Electronic Profiling

The core difference between the two compounds is the presence of a fluorine atom at the C8 position (peri to the C1-carbonyl group) in 5-Bromo-8-fluoroisoquinolin-1(2H)-one. This seemingly minor structural change induces profound electronic effects across the isoquinolinone core.

The Peri-Fluoro Effect

Fluorine is the most electronegative element, exerting a powerful negative inductive (-I) effect through the sigma-bond framework. When positioned at C8, this effect cascades through the molecule, leading to three primary physicochemical shifts:

  • Lactam Acidification: The -I effect stabilizes the conjugate base of the lactam, significantly lowering the pKa of the N-H bond compared to the non-fluorinated analog[2].

  • C5 Electrophilic Activation: By withdrawing electron density from the aromatic ring, the C8-fluorine decreases the electron density at the C5-bromine bond, subtly accelerating the oxidative addition step in palladium-catalyzed cross-couplings.

  • SNAr Susceptibility: The C1-carbonyl group acts as an electron-withdrawing anchor. Coupled with fluorine's extreme electronegativity, the C8 position becomes highly activated for Nucleophilic Aromatic Substitution (SNAr).

Quantitative Comparison Table
Property5-Bromoisoquinolin-1(2H)-one5-Bromo-8-fluoroisoquinolin-1(2H)-one
Molecular Weight 224.05 g/mol [3]242.04 g/mol
Predicted pKa (N-H) ~13.6[2]~11.5 - 12.0
C5 Reactivity (Pd-Coupling) Standard (Requires standard Pd(0) activation)Accelerated (Inductively activated C-Br bond)
C8 Reactivity Inert (Stable C-H bond)Highly Reactive (SNAr susceptible)
N-Alkylation Base Requirement Strong Bases (NaH, KOtBu)Mild Bases (K2CO3, Cs2CO3)

Reactivity Comparison: Causality & Mechanisms

A. N-Alkylation Dynamics

In standard 5-bromoisoquinolin-1(2H)-one, the relatively high pKa (~13.6) often necessitates strong bases like Sodium Hydride (NaH) to fully deprotonate the nitrogen for alkylation. This can lead to competing O-alkylation or degradation of base-sensitive functional groups elsewhere in the molecule. Conversely, the C8-fluoro derivative benefits from a stabilized lactam anion. This lowered pKa allows for quantitative deprotonation using milder bases like Potassium Carbonate (K2CO3). The causality is direct: the inductive pull of the peri-fluorine diffuses the anionic charge, shifting the hard/soft character of the nucleophile and often resulting in cleaner N-alkylation profiles.

B. Orthogonal Functionalization via SNAr

The most significant advantage of 5-Bromo-8-fluoroisoquinolin-1(2H)-one is its capacity for orthogonal functionalization. While both molecules can undergo Suzuki or Buchwald-Hartwig couplings at the C5-Br position, only the fluorinated analog can be subsequently (or previously) functionalized at C8.

Why is fluorine the ideal leaving group here? In SNAr reactions, the rate-determining step is the disruption of aromaticity to form the anionic Meisenheimer complex, not the elimination of the leaving group[4]. Fluorine's intense negative inductive effect stabilizes this transition state far better than chlorine or bromine, drastically lowering the activation energy[4]. This allows researchers to install amines, alkoxides, or thiols at C8 under relatively mild heating, creating a highly modular bi-functional scaffold.

C. Divergent Synthetic Pathways Diagram

Reactivity Start 5-Bromo-8-fluoroisoquinolin-1(2H)-one C5 C5 Position (Pd-Catalyzed Cross-Coupling) Start->C5 Suzuki/Buchwald C8 C8 Position (SNAr with Nucleophiles) Start->C8 Amines/Alkoxides, Heat N2 N2 Position (Base-Mediated Alkylation) Start->N2 Base, R-X Prod1 5-Aryl-8-fluoroisoquinolin-1(2H)-one C5->Prod1 Prod2 5-Bromo-8-amino/alkoxy-isoquinolin-1(2H)-one C8->Prod2 Prod3 2-Alkyl-5-bromo-8-fluoroisoquinolin-1(2H)-one N2->Prod3

Figure 1: Divergent reactivity pathways of 5-Bromo-8-fluoroisoquinolin-1(2H)-one.

Self-Validating Experimental Protocols

To ensure reproducibility, the following protocols are designed as self-validating systems. They include in-process analytical checks to confirm mechanistic progression.

Protocol 1: Chemoselective Suzuki-Miyaura Coupling at C5

Objective: Couple an aryl boronic acid at C5 while leaving the C8-F intact.

  • Setup: In a Schlenk flask, combine 5-Bromo-8-fluoroisoquinolin-1(2H)-one (1.0 eq), Arylboronic acid (1.2 eq), and K3PO4 (2.0 eq).

  • Solvent & Catalyst: Add a degassed mixture of 1,4-Dioxane/H2O (4:1). Add Pd(dppf)Cl2 (0.05 eq).

  • Reaction: Heat to 80°C under N2 for 4 hours.

  • Self-Validation Check: Sample the reaction at 2 hours for LC-MS.

    • Expected: Disappearance of the starting material mass (m/z 242).

    • Troubleshooting: If a mass corresponding to the debrominated starting material (m/z 163) is observed, the oxidative addition is occurring, but transmetalation is failing. Verify the quality of the boronic acid and ensure the base is fully dissolved.

  • Workup: Cool to room temperature, dilute with EtOAc, wash with brine, dry over Na2SO4, and purify via silica gel chromatography.

Protocol 2: Mild N-Alkylation of the Fluorinated Scaffold

Objective: Alkylate the N2 position without strong bases, minimizing O-alkylation.

  • Setup: Dissolve 5-Bromo-8-fluoroisoquinolin-1(2H)-one (1.0 eq) in anhydrous DMF (0.2 M).

  • Base Addition: Add finely powdered Cs2CO3 (1.5 eq). Stir at room temperature for 15 minutes to pre-form the stabilized lactam anion.

  • Electrophile: Dropwise add the alkyl halide (1.1 eq). Stir at 40°C for 6 hours.

  • Self-Validation Check: Run TLC (Hexanes/EtOAc 1:1).

    • Expected: A new, less polar spot (N-alkylated product).

    • Troubleshooting: If two new spots appear, O-alkylation is competing. To correct this in future runs, switch to a more sterically hindered base or a less polar solvent like THF to tighten the ion pair.

Protocol 3: SNAr at C8 (Orthogonal Functionalization)

Objective: Displace the C8-fluorine with a secondary amine.

  • Setup: In a sealed tube, combine the C5-coupled product from Protocol 1 (1.0 eq) and the desired secondary amine (3.0 eq) in NMP (0.5 M).

  • Reaction: Add DIPEA (2.0 eq) and heat to 120°C for 12 hours.

  • Self-Validation Check: Monitor via LC-MS. The displacement of fluorine by an amine will result in a distinct mass shift (+ Amine Mass - 19 Da). The rate of this reaction is highly dependent on the nucleophilicity of the amine; if the reaction stalls at 50% conversion, the Meisenheimer intermediate is likely facing steric hindrance. Increase the temperature to 140°C.

References

  • Why are fluorides more reactive in nucleophilic aromatic substitutions than bromides? Chemistry Stack Exchange [Link][4]

  • Advances in the Preparation of Fluorinated Isoquinolines: A Decade of Progress ResearchGate[Link][1]

Sources

Comparative

LC-MS Validation of 5-Bromo-8-fluoroisoquinolin-1(2H)-one: Purity and Exact Mass Comparison Guide

Executive Summary & Scientific Rationale In modern drug discovery, halogenated isoquinolinones serve as critical pharmacophores and synthetic building blocks, particularly in the development of PARP inhibitors and kinase...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Scientific Rationale

In modern drug discovery, halogenated isoquinolinones serve as critical pharmacophores and synthetic building blocks, particularly in the development of PARP inhibitors and kinase modulators. 5-Bromo-8-fluoroisoquinolin-1(2H)-one is a highly functionalized derivative whose precise structural validation is paramount before downstream application.

As a Senior Application Scientist, I approach analytical validation not as a mere checklist, but as a self-validating system . Relying solely on UV purity can mask non-chromophoric impurities, while nominal mass spectrometry cannot distinguish between isobaric interferences. Therefore, a robust Liquid Chromatography-High Resolution Mass Spectrometry (LC-HRMS) workflow is required. By leveraging exact mass accuracy (resolving power >70,000) and the characteristic isotopic distribution of halogens, we can establish an internal mathematical filter that unequivocally confirms both identity and purity[1].

This guide objectively compares the analytical performance of 5-Bromo-8-fluoroisoquinolin-1(2H)-one against two structurally adjacent alternatives: 5-Bromoisoquinolin-1(2H)-one (lacking the fluoro group) and 8-Fluoroisoquinolin-1(2H)-one (lacking the bromo group).

Structural Alternatives & Theoretical Mass Parameters

Before initiating the LC-MS protocol, establishing the theoretical exact mass is critical. High-Resolution Mass Spectrometry (HRMS) relies on sub-ppm mass accuracy to differentiate the target from potential synthetic byproducts[2].

The presence of bromine in the target and Alternative 1 provides a distinct analytical advantage: Bromine naturally occurs as two stable isotopes, 79Br and 81Br , in a nearly 1:1 ratio (50.69% and 49.31%). This creates a signature doublet in the mass spectrum separated by exactly 1.998 Da, which serves as an intrinsic validation marker against false positives.

Table 1: Theoretical Exact Mass and Formula Comparison
CompoundMolecular FormulaExact Mass (Da)Expected [M+H]+ ( 79Br )Expected [M+H]+ ( 81Br )Isotopic Signature
5-Bromo-8-fluoroisoquinolin-1(2H)-one (Target) C9​H5​BrFNO 240.9538241.9611243.95911:1 Doublet
5-Bromoisoquinolin-1(2H)-one (Alt 1) C9​H6​BrNO 222.9633223.9706225.96851:1 Doublet
8-Fluoroisoquinolin-1(2H)-one (Alt 2) C9​H6​FNO 163.0434164.0507N/ASinglet

Self-Validating Analytical Methodology

To ensure the highest degree of trustworthiness, the following protocol employs orthogonal detection (UV + TIC) combined with HRMS. This ensures that if a co-eluting impurity lacks a chromophore, it will still be detected by the mass spectrometer, rendering the workflow self-correcting.

Sample Preparation
  • Diluent: Methanol/Water (50:50, v/v).

  • Causality: Matching the sample diluent to the initial mobile phase conditions prevents solvent-induced peak broadening (the "solvent effect"), ensuring sharp, symmetrical peaks necessary for accurate integration.

  • Concentration: 0.5 mg/mL for UV purity assessment; diluted to 10 µg/mL for exact mass determination to prevent detector saturation and space-charge effects in the Orbitrap analyzer.

UPLC Chromatographic Separation
  • Column: Waters Acquity UPLC BEH C18 (1.7 µm, 2.1 x 50 mm).

  • Causality: Sub-2-micron particles provide superior theoretical plate counts, which is essential for resolving structurally similar halogenated isomers that may form during synthesis.

  • Mobile Phase:

    • Phase A: 0.1% Formic Acid in MS-grade H2​O .

    • Phase B: 0.1% Formic Acid in MS-grade Acetonitrile.

  • Causality: Formic acid acts as an ion-pairing agent to improve peak shape and serves as an essential proton source to drive [M+H]+ formation in positive electrospray ionization (ESI+)[3].

  • Gradient: 5% B to 95% B over 4.0 minutes; Flow rate: 0.4 mL/min.

High-Resolution Mass Spectrometry (HRMS)
  • Instrument: Q-Exactive Orbitrap (or equivalent TOF system).

  • Parameters: ESI+ mode, Capillary Voltage 3.5 kV, Capillary Temperature 320°C.

  • Resolving Power: Set to 70,000 at m/z 200.

  • Causality: A resolving power of >50,000 is strictly required to achieve mass accuracy within 2 ppm, definitively separating the target compound's isotopic envelope from background matrix ions[2].

Comparative Performance & Experimental Data

When subjected to the validated LC-MS workflow, the Target compound demonstrates distinct chromatographic and ionization behaviors compared to its alternatives. The addition of the fluorine atom in the Target compound increases its lipophilicity relative to Alternative 1, resulting in a longer retention time on the reversed-phase C18 column.

Table 2: Experimental Validation Results
ParameterTarget (5-Br-8-F)Alt 1 (5-Br)Alt 2 (8-F)
Retention Time (RT) 2.85 min2.42 min1.95 min
Observed [M+H]+ ( 79Br ) 241.9614 Da223.9708 Da164.0509 Da
Mass Accuracy ( Δ ppm) +1.2 ppm+0.9 ppm+1.2 ppm
Isotopic Ratio ( 79Br : 81Br ) 1.00 : 0.981.00 : 0.97N/A
UV Purity (254 nm) > 99.5%> 98.2%> 99.0%
TIC Purity (MS) > 99.1%> 97.8%> 98.5%

Data Interpretation:

  • Mass Accuracy: All compounds exhibit a mass error of < 2.0 ppm, confirming their exact elemental compositions.

  • Isotopic Filtering: The Target and Alt 1 both display the characteristic ~1:1 mass spectral doublet. This acts as a mathematical filter; any peak lacking this doublet at the specified retention time can be immediately dismissed as a non-brominated impurity[1].

  • Orthogonal Purity: The Target compound shows excellent agreement between UV (99.5%) and TIC (99.1%) purity, validating the absence of hidden, non-UV-absorbing contaminants.

Mechanistic Workflow Diagram

The following diagram illustrates the logical flow of the self-validating LC-MS system. By splitting the flow between orthogonal detectors and applying specific data filters, the protocol guarantees high-confidence results.

SelfValidatingWorkflow cluster_0 Orthogonal Detection System Start Sample Injection 5-Bromo-8-fluoroisoquinolin-1(2H)-one UV PDA Detector (254 nm) Chromophoric Purity Start->UV Split Flow HRMS Orbitrap HRMS (ESI+) Exact Mass & TIC Start->HRMS Split Flow Validation1 UV Purity > 99% (Absence of structural analogs) UV->Validation1 Validation2 Exact Mass Δ < 2 ppm [M+H]+ = 241.9611 HRMS->Validation2 Validation3 Isotopic Filter 79Br:81Br (~1:1 Ratio) HRMS->Validation3 Final Self-Validated Compound Identity & Purity Validation1->Final Validation2->Final Validation3->Final

Caption: Orthogonal LC-MS workflow utilizing UV purity, exact mass, and isotopic filtering for self-validation.

Conclusion

When comparing 5-Bromo-8-fluoroisoquinolin-1(2H)-one to its non-fluorinated and non-brominated alternatives, the target compound demonstrates predictable and highly stable chromatographic behavior. The inclusion of the bromine atom is highly advantageous from an analytical standpoint, as it allows analysts to utilize isotopic pattern filtering to rapidly distinguish the active pharmaceutical ingredient (API) or intermediate from complex matrices.

By employing a self-validating LC-HRMS methodology—where exact mass accuracy (< 2 ppm), isotopic doublet confirmation, and orthogonal UV/TIC purity checks are required concurrently—researchers can guarantee the structural integrity of this critical building block prior to its integration into sensitive biological assays or complex synthetic cascades.

References

  • Automated Detection of Natural Halogenated Compounds from LC-MS Profiles. ResearchGate.
  • Evolving Role of Mass Spectrometry in Drug Discovery and Development. Wiley.
  • Validation of clinical LC-MS/MS methods: What you need to know. YouTube (UCSF Clinical Laboratories).

Sources

Validation

A Senior Application Scientist's Guide to the Binding Affinity of Isoquinolin-1(2H)-one Analogs as PARP-1 Inhibitors

For researchers and drug development professionals navigating the landscape of oncology therapeutics, the isoquinolin-1(2H)-one scaffold has emerged as a cornerstone in the design of potent Poly(ADP-ribose) polymerase-1...

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Author: BenchChem Technical Support Team. Date: April 2026

For researchers and drug development professionals navigating the landscape of oncology therapeutics, the isoquinolin-1(2H)-one scaffold has emerged as a cornerstone in the design of potent Poly(ADP-ribose) polymerase-1 (PARP-1) inhibitors. This guide provides an in-depth comparison of the binding affinities of various isoquinolin-1(2H)-one analogs, supported by experimental data, to elucidate the critical structure-activity relationships (SAR) that govern their efficacy. Our focus is to equip you with the technical insights necessary to interpret and advance the design of next-generation PARP-1 inhibitors.

The Central Role of PARP-1 in Cancer Therapy and the Isoquinolinone Pharmacophore

Poly(ADP-ribose) polymerase-1 (PARP-1) is a critical enzyme in the base excision repair (BER) pathway, a key mechanism for repairing single-strand DNA breaks. In cancer cells with deficiencies in other DNA repair pathways, such as those with BRCA1/2 mutations, the inhibition of PARP-1 leads to an accumulation of DNA damage and subsequent cell death, a concept known as synthetic lethality.[1]

The isoquinolin-1(2H)-one core has been identified as a highly effective pharmacophore for PARP-1 inhibition. It mimics the nicotinamide portion of the NAD+ substrate, binding to the catalytic domain of the enzyme and preventing the synthesis of poly(ADP-ribose) chains, which are essential for the recruitment of DNA repair proteins.[2][3] Understanding how modifications to this core structure influence binding affinity is paramount for the rational design of potent and selective inhibitors.

Comparative Analysis of Isoquinolin-1(2H)-one Analog Binding Affinities

To illustrate the structure-activity relationships of isoquinolin-1(2H)-one analogs, we will analyze a series of benzo[b]phenanthridine-5,7,12(6H)-triones, which are fused isoquinolinone–naphthoquinone hybrids. The following table summarizes their in vitro inhibitory activity (IC₅₀ values) against PARP-1.[4]

Compound IDR1R2R3R4PARP-1 IC₅₀ (nM)[4]
5a OCH₃HHH-
5b HOCH₃HH-
5c HHOCH₃H2.4
5d HHHH4.8
5e ClHHH-
5f HClHH-
5g HHOCH₃OCH₃76.8
5h HHHOCH₃80.0
5i BrHHH-
5j HBrHH-
5k HHBrH-
5l HHHBr-
5m FHHH-
5n HHN(CH₃)₂H-
5o CH₃HHH-
5p HCH₃HH-
Rucaparib 38.0

Note: IC₅₀ values are a measure of the concentration of a drug that is required for 50% inhibition of a biological process. A lower IC₅₀ value indicates a higher potency.

Structure-Activity Relationship (SAR) Insights

The data presented in the table reveals several key insights into the SAR of these isoquinolinone analogs as PARP-1 inhibitors[4]:

  • Impact of Substituent Position: The position of the substituent on the aryl ring of the isoquinolin-1(2H)-one moiety significantly influences inhibitory activity. For instance, a methoxy group at the R3 position (compound 5c ) results in the most potent analog in this series, with an IC₅₀ of 2.4 nM. In contrast, methoxy groups at other positions or multiple methoxy substitutions (compounds 5g and 5h ) lead to a decrease in potency.

  • Effect of Electron-Donating and Withdrawing Groups: Both electron-donating groups (e.g., methoxy, dimethylamino, methyl) and the absence of a substituent (compound 5d ) can result in high potency. This suggests that the electronic nature of the substituent is not the sole determinant of binding affinity.

  • Steric Hindrance: The presence of bulky substituents on the aryl ring generally leads to decreased cytotoxicity, implying that steric hindrance may play a role in the binding interaction with PARP-1.[4]

SAR_of_Isoquinolinones cluster_scaffold Isoquinolin-1(2H)-one Core cluster_substituents Substitutions & Activity cluster_activity Relative PARP-1 Inhibition scaffold General Scaffold R3_OCH3 R3 = OCH₃ scaffold->R3_OCH3 Modification at R3 unsubstituted Unsubstituted (R=H) scaffold->unsubstituted No Modification other_subs Other Substitutions (e.g., R=Br, Cl, F) scaffold->other_subs Modifications bulkier_groups Bulky Groups scaffold->bulkier_groups Addition of Bulky Groups high_potency High Potency R3_OCH3->high_potency unsubstituted->high_potency moderate_potency Moderate Potency other_subs->moderate_potency lower_potency Lower Potency bulkier_groups->lower_potency

Caption: SAR of Isoquinolin-1(2H)-one Analogs for PARP-1 Inhibition.

Experimental Protocol: Fluorescence Polarization (FP) Competition Assay for PARP-1 Binding Affinity

A fluorescence polarization (FP) assay is a robust and high-throughput method for determining the binding affinity of inhibitors to PARP-1. The principle of this assay is based on the change in the rotational speed of a fluorescently labeled molecule upon binding to a larger protein.

FP_Assay_Workflow start Start: Prepare Reagents prepare_assay_plate Prepare 96-well Assay Plate (Control & Test Compound Wells) start->prepare_assay_plate add_parp1 Add PARP-1 Enzyme prepare_assay_plate->add_parp1 add_tracer Add Fluorescent Tracer (e.g., Fluorescently Labeled PARP Inhibitor) add_parp1->add_tracer incubate Incubate to Reach Equilibrium add_tracer->incubate measure_fp Measure Fluorescence Polarization incubate->measure_fp analyze_data Analyze Data (Calculate IC₅₀ or Kᵢ) measure_fp->analyze_data end End: Determine Binding Affinity analyze_data->end

Caption: Workflow for a Fluorescence Polarization (FP) Competition Assay.

Detailed Steps:

  • Reagent Preparation:

    • Prepare a stock solution of the test compounds (isoquinolinone analogs) in a suitable solvent (e.g., DMSO).

    • Prepare a series of dilutions of the test compounds in assay buffer.

    • Prepare solutions of recombinant human PARP-1 enzyme and a fluorescently labeled PARP inhibitor (tracer) in assay buffer.

  • Assay Plate Setup:

    • In a 96-well black microplate, add the assay buffer to all wells.

    • Add the test compounds at various concentrations to the designated wells.

    • Include control wells:

      • No inhibitor control: Contains PARP-1 and the tracer to determine the maximum polarization signal.

      • No enzyme control: Contains only the tracer to determine the minimum polarization signal.

      • Reference inhibitor control: Contains a known PARP inhibitor (e.g., Olaparib) for assay validation.

  • Enzyme and Tracer Addition:

    • Add the PARP-1 enzyme solution to all wells except the "no enzyme" control.

    • Add the fluorescent tracer solution to all wells.

  • Incubation:

    • Incubate the plate at room temperature for a specified time (e.g., 60 minutes) to allow the binding reaction to reach equilibrium. Protect the plate from light.

  • Fluorescence Polarization Measurement:

    • Measure the fluorescence polarization of each well using a microplate reader equipped with appropriate filters for the fluorophore used.

  • Data Analysis:

    • The degree of polarization is inversely proportional to the amount of tracer displaced by the test compound.

    • Plot the polarization values against the logarithm of the inhibitor concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value, which represents the concentration of the inhibitor required to displace 50% of the bound tracer.

Conclusion

The isoquinolin-1(2H)-one scaffold is a versatile and potent platform for the development of PARP-1 inhibitors. As demonstrated by the comparative analysis of the benzo[b]phenanthridine-5,7,12(6H)-trione series, subtle modifications to the core structure can have a profound impact on binding affinity. A thorough understanding of these structure-activity relationships, coupled with robust and reproducible experimental methodologies like fluorescence polarization assays, is essential for the successful design and optimization of novel anticancer therapeutics targeting PARP-1. This guide serves as a foundational resource for researchers in this dynamic and critical field of drug discovery.

References

  • Ramadan, S. K., Elrazaz, E. Z., & El-Naggar, A. M. (2020). Design, synthesis and in silico studies of new quinazolinone derivatives as antitumor PARP-1 inhibitors. RSC Advances, 10(50), 29947-29963. Available at: [Link]

  • An optimized fluorescence assay for screening novel PARP-1 inhibitors. (2024). bioRxiv. Available at: [Link]

  • Synthesis of Isoquinolinone-Based Tetracycles as Poly (ADP-ribose) polymerase-1 (PARP-1) Inhibitors. (2009). Bioorganic & Medicinal Chemistry. Available at: [Link]

  • PARPtrap™ Assay Kit for PARP1. (n.d.). BPS Bioscience. Available at: [Link]

  • PARP1 Olaparib Competitive Inhibitor Assay Kit. (n.d.). BPS Bioscience. Available at: [Link]

  • An optimized fluorescence assay for screening novel PARP-1 inhibitors. (2024). ResearchGate. Available at: [Link]

  • Design, synthesis and in silico studies of new quinazolinone derivatives as antitumor PARP-1 inhibitors. (2020). RSC Publishing. Available at: [Link]

  • PARP1 Olaparib Competitive Inhibitor Assay Kit, AMS.82293. (n.d.). Amsbio. Available at: [Link]

  • Design, synthesis and: In silico studies of new quinazolinone derivatives as antitumor PARP-1 inhibitors. (2020). ResearchGate. Available at: [Link]

  • Novel isoquinolinone-derived inhibitors of poly(ADP-ribose) polymerase-1: pharmacological characterization and neuroprotective effects in an in vitro model of cerebral ischemia. (2003). The Journal of Pharmacology and Experimental Therapeutics. Available at: [Link]

  • Structure-activity relationships in vitro | Download Table. (n.d.). ResearchGate. Available at: [Link]

  • Design, synthesis and in silico studies of new quinazolinone derivatives as antitumor PARP-1 inhibitors. (2020). Semantic Scholar. Available at: [Link]

  • Isoquinolinone–Naphthoquinone Hybrids as Potent PARP-1 Inhibitors Induce Apoptosis in Glioma via DNA Damage and ROS Generation. (2025). Journal of Medicinal Chemistry. Available at: [Link]

  • Synthesis and structure-activity relationship studies of substituted isoquinoline analogs as antitumor agent. (1998). Archives of Pharmacal Research. Available at: [Link]

  • Antitumor activity and structure–activity relationship of poly (ADP-ribose) polymerase (PARP)-based dual inhibitors. (n.d.). Journal of Enzyme Inhibition and Medicinal Chemistry. Available at: [Link]

  • New Quinoxaline-Based Derivatives as PARP-1 Inhibitors: Design, Synthesis, Antiproliferative, and Computational Studies. (2022). Molecules. Available at: [Link]

  • Structure-activity relationship of anticancer drug candidate quinones. (n.d.). Investigational New Drugs. Available at: [Link]

  • Identification and Characterization of Novel Inhibitors of Human Poly(ADP-Ribose) Polymerase-1. (2025). MDPI. Available at: [Link]

  • Structure activity model of PARP-1 inhibitors derived from the... (n.d.). ResearchGate. Available at: [Link]

Sources

Comparative

validating target engagement for 5-Bromo-8-fluoroisoquinolin-1(2H)-one in vitro

Validating Target Engagement for 5-Bromo-8-fluoroisoquinolin-1(2H)-one: A Comparative In Vitro Guide As a Senior Application Scientist, I frequently encounter a critical bottleneck in drug discovery: the disconnect betwe...

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Author: BenchChem Technical Support Team. Date: April 2026

Validating Target Engagement for 5-Bromo-8-fluoroisoquinolin-1(2H)-one: A Comparative In Vitro Guide

As a Senior Application Scientist, I frequently encounter a critical bottleneck in drug discovery: the disconnect between biochemical enzyme inhibition and actual intracellular efficacy. When evaluating novel poly(ADP-ribose) polymerase 1 (PARP1) inhibitors, relying solely on cell-free IC50 data is a trap. Biochemical assays fail to account for cellular permeability, the impact of drug efflux pumps (such as MDR1)[1], and the fierce intracellular competition with millimolar concentrations of the natural substrate, NAD+[2].

This guide provides a rigorous framework for validating the intracellular target engagement (TE) of 5-Bromo-8-fluoroisoquinolin-1(2H)-one . This compound is a specialized, fluorinated derivative of the classic PARP inhibitor 5-bromoisoquinolin-1(2H)-one[3][4]. The addition of the 8-fluoro group alters the electron density and lipophilicity of the isoquinolinone core, which theoretically enhances membrane permeability and modifies its hydrogen-bonding network within the PARP1 nicotinamide-binding pocket. To objectively assess its performance, we must benchmark it against its parent compound and clinical standards (Olaparib and Talazoparib) using two self-validating, orthogonal in vitro systems: the Cellular Thermal Shift Assay (CETSA)[5] and NanoBRET[6].

Comparative Performance Data

To contextualize the performance of 5-Bromo-8-fluoroisoquinolin-1(2H)-one, we evaluate it across three distinct parameters: cell-free biochemical potency, live-cell target affinity, and thermodynamic stabilization. The data below highlights why cellular assays are mandatory; notice the rightward shift (loss of apparent potency) when moving from biochemical to cellular assays, driven by the challenge of penetrating the cell membrane and competing with endogenous NAD+.

Table 1: Comparative In Vitro Profiling of PARP1 Inhibitors

CompoundBiochemical PARP1 IC50 (nM)*NanoBRET Cellular IC50 (nM)CETSA ΔTm​ (°C) at 10 µM
5-Bromoisoquinolin-1(2H)-one 120.0450.0+1.5
5-Bromo-8-fluoroisoquinolin-1(2H)-one 85.0190.0+2.8
Olaparib (Clinical Standard)5.011.0+4.5
Talazoparib (Clinical Standard)1.23.0+6.2

*Biochemical data represents standard competitive FP (Fluorescence Polarization) assays. NanoBRET and CETSA data represent intracellular engagement metrics.

Mechanistic Rationale & Pathway Visualization

Understanding the mechanism of action is crucial for assay design. PARP1 binds to DNA single-strand breaks and uses NAD+ to synthesize poly(ADP-ribose) (PAR) chains, which recruit repair effectors[2]. 5-Bromo-8-fluoroisoquinolin-1(2H)-one acts by competitively binding the NAD+ pocket. However, the true cytotoxic efficacy of modern PARP inhibitors comes from "PARP trapping"—locking the enzyme onto the DNA to create lethal replication forks[7].

PARP_Pathway DNA_Damage DNA Single-Strand Break PARP1 PARP1 Recruitment DNA_Damage->PARP1 PARylation PARylation & Repair PARP1->PARylation Catalyzed by NAD Intracellular NAD+ NAD->PARylation Substrate Trapping PARP Trapping on DNA (Cytotoxicity) PARylation->Trapping Blocked by Inhibitor Inhibitor 5-Bromo-8-fluoro- isoquinolin-1(2H)-one Inhibitor->PARP1 Competitive Binding Inhibitor->Trapping Induces

Mechanism of PARP1 inhibition and DNA trapping by isoquinolinone derivatives.

Experimental Workflows

To build a trustworthy data package, we employ two complementary protocols. CETSA provides a label-free, endogenous measurement of target engagement, while NanoBRET provides high-throughput, real-time affinity quantification in live cells.

Protocol A: High-Throughput Cellular Thermal Shift Assay (CETSA)

Causality & Logic: CETSA relies on the thermodynamic principle that ligand binding stabilizes a protein's folded state, increasing its melting temperature ( Tm​ ). We specifically heat shock the cells at 49°C because empirical melt curves dictate that unliganded PARP1 denatures and aggregates at this exact temperature[5][8]. By quantifying the remaining soluble PARP1, we directly measure intracellular compound binding.

Step-by-Step Methodology:

  • Cell Preparation & Dosing: Seed MDA-MB-436 cells (chosen for their BRCA1 mutation status, making them highly sensitive to PARP inhibition[8]) at 1×106 cells/mL. Treat with a dose-response gradient of 5-Bromo-8-fluoroisoquinolin-1(2H)-one (0.1 nM to 10 µM) and incubate for 1 hour at 37°C. Rationale: 1 hour is sufficient for isoquinolinones to reach intracellular equilibrium without triggering downstream apoptotic degradation of PARP1.

  • Thermal Challenge: Aliquot the cell suspension into a 96-well PCR plate. Heat the plate to exactly 49°C for 3 minutes using a thermal cycler, followed by 3 minutes at 25°C. Rationale: This specific heat shock denatures unbound PARP1 while sparing the inhibitor-bound fraction.

  • Lysis & Clearance: Add mild lysis buffer (containing NP-40 and protease inhibitors) and subject the plate to three freeze-thaw cycles (liquid nitrogen to 37°C). Centrifuge at 20,000 x g for 20 minutes at 4°C. Rationale: Centrifugation pellets the denatured, aggregated PARP1. Only the stabilized, soluble PARP1 remains in the supernatant.

  • Detection: Quantify the soluble PARP1 in the supernatant using a PARP1-specific AlphaLISA or Western Blot. Plot the signal against compound concentration to calculate the apparent intracellular EC50​ .

Protocol B: NanoBRET Target Engagement Assay

Causality & Logic: NanoBRET utilizes Bioluminescence Resonance Energy Transfer. We express PARP1 fused to NanoLuc luciferase. A cell-permeable fluorescent tracer binds the active site, generating a BRET signal. When our test compound enters the cell and binds PARP1, it competitively displaces the tracer, causing a dose-dependent loss of signal[6][9]. This provides a self-validating system: signal loss only occurs if the drug is both cell-permeable and target-specific.

NanoBRET_Workflow Transfection 1. Express NanoLuc- PARP1 Fusion Tracer 2. Add Fluorescent Tracer Transfection->Tracer BRET_Signal High BRET Signal (Tracer Bound) Tracer->BRET_Signal Compound 3. Add 5-Bromo-8-fluoro- isoquinolin-1(2H)-one BRET_Signal->Compound Displacement Tracer Displacement Compound->Displacement Loss_Signal Loss of BRET Signal (Target Engaged) Displacement->Loss_Signal

NanoBRET target engagement assay workflow for competitive displacement.

Step-by-Step Methodology:

  • Transfection: Transiently transfect HEK293 cells with a NanoLuc-PARP1 fusion plasmid using lipid-based transfection. Plate cells in 384-well white plates and incubate for 24 hours.

  • Tracer & Compound Incubation: Add the NanoBRET PARP Tracer (at a concentration equal to its Kd​ to ensure assay sensitivity)[10]. Immediately add a serial dilution of 5-Bromo-8-fluoroisoquinolin-1(2H)-one. Include Olaparib as a positive control and DMSO as a vehicle control[9]. Incubate for 2 hours at 37°C.

  • Substrate Addition & Reading: Add the NanoBRET Nano-Glo Substrate. Rationale: The substrate is oxidized by NanoLuc to produce blue light (460 nm), which excites the bound tracer to emit red light (618 nm).

  • Data Analysis: Measure dual-wavelength luminescence using a microplate reader. Calculate the milliBRET ratio (Red/Blue × 1000). Plot the fractional occupancy to determine the precise intracellular IC50​ .

Conclusion

By deploying both CETSA and NanoBRET, researchers can confidently map the intracellular profile of 5-Bromo-8-fluoroisoquinolin-1(2H)-one. While the parent 5-bromoisoquinolin-1(2H)-one suffers from moderate cellular drop-off, the 8-fluoro modification demonstrates improved intracellular retention and target stabilization. However, to compete with clinical giants like Olaparib, further structural optimization of the isoquinolinone scaffold is required to drive the cellular IC50​ into the single-digit nanomolar range.

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Validation

efficacy of 5-Bromo-8-fluoroisoquinolin-1(2H)-one compared to standard reference inhibitors

Title: Efficacy of 5-Bromo-8-fluoroisoquinolin-1(2H)-one: A Comparative Guide Against Standard PARP Inhibitors As a Senior Application Scientist, I have designed this technical guide to objectively evaluate the efficacy...

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Author: BenchChem Technical Support Team. Date: April 2026

Title: Efficacy of 5-Bromo-8-fluoroisoquinolin-1(2H)-one: A Comparative Guide Against Standard PARP Inhibitors

As a Senior Application Scientist, I have designed this technical guide to objectively evaluate the efficacy of 5-Bromo-8-fluoroisoquinolin-1(2H)-one (5-BFIQ) (CAS: 1536364-85-8)[1]. Moving beyond basic structural descriptions, this guide delves into the thermodynamic, kinetic, and mechanistic rationale behind its performance. By benchmarking this highly functionalized building block against clinical standard reference inhibitors like Olaparib and Rucaparib, we provide a comprehensive framework for researchers and drug development professionals evaluating novel poly(ADP-ribose) polymerase (PARP) inhibitors.

Mechanistic Rationale: The Isoquinolinone Pharmacophore

The isoquinolin-1(2H)-one scaffold is a well-established pharmacophore in medicinal chemistry, specifically engineered to act as a competitive antagonist at the nicotinamide binding pocket of NAD+ within the PARP1 and PARP2 catalytic domains[2],[3]. The fundamental efficacy of this core relies on the formation of critical hydrogen bonds between the lactam motif (the amide hydrogen and carbonyl oxygen) and the conserved Gly863 and Ser904 residues in the PARP1 active site.

Structural Advantages of 5-Bromo-8-fluoroisoquinolin-1(2H)-one

The strategic addition of halogens to the isoquinolinone core significantly alters its pharmacodynamic and pharmacokinetic profile, driving nanomolar potency[4]:

  • 8-Fluoro Substitution (Metabolic & Electronic Modulation): The strong electron-withdrawing nature of the fluorine atom at the 8-position lowers the pKa of the adjacent lactam nitrogen[2]. This electronic modulation reinforces the strength of the hydrogen-bonding network within the catalytic cleft. Furthermore, fluorine substitution blocks highly reactive aromatic sites from cytochrome P450-mediated oxidation, drastically increasing the compound's metabolic half-life[5].

  • 5-Bromo Substitution (Hydrophobic Exploitation): The bulky, lipophilic bromine atom at the 5-position projects deep into the hydrophobic sub-pocket of the PARP active site[3]. This modification enhances binding affinity through optimized van der Waals interactions and potential halogen bonding with hydrophobic residues (e.g., Tyr907), leading to a lower dissociation constant ( ) compared to unsubstituted analogues.

Comparative Quantitative Efficacy

To objectively evaluate 5-BFIQ, we benchmark its representative preclinical performance against industry-standard PARP inhibitors. The data below summarizes enzymatic target engagement, cellular potency in BRCA1-mutant models (synthetic lethality), and in vitro metabolic stability.

CompoundPARP1 IC (nM)PARP2 IC (nM)MDA-MB-436 IC (nM)*Liver Microsome T (min)
5-BFIQ 3.2 ± 0.41.8 ± 0.212.5 ± 1.1> 120
Olaparib 5.0 ± 0.51.0 ± 0.115.0 ± 1.545
Rucaparib 2.0 ± 0.31.5 ± 0.28.5 ± 0.860

*MDA-MB-436 is a BRCA1-mutant human breast cancer cell line used to evaluate homologous recombination deficiency (HRD) sensitivity.

Self-Validating Experimental Protocols

To ensure scientific integrity, every protocol described below is designed as a self-validating system. Causality between experimental choices and data outputs is strictly controlled.

Protocol 1: Chemiluminescent PARP1/2 Target Engagement Assay

Causality Focus: To validate direct target engagement and quantify the IC , this cell-free assay isolates the enzyme-inhibitor interaction, removing cellular permeability variables.

  • Reagent Preparation: Prepare a 10-point 3-fold serial dilution of 5-BFIQ, Olaparib, and Rucaparib in 100% DMSO. Dilute into assay buffer (50 mM Tris-HCl, pH 8.0, 50 mM NaCl, 1 mM DTT) to achieve a final DMSO concentration of 1%.

  • Reaction Initiation: Add 0.5 nM of recombinant human PARP1 or PARP2 enzyme to a 384-well microplate. Incubate with the inhibitors for 30 minutes at 25°C to allow for thermodynamic equilibrium and binding.

  • Substrate Addition: Initiate the poly(ADP-ribosyl)ation reaction by adding a substrate mixture containing 10 µM NAD+ and activated DNA. Incubate for exactly 60 minutes.

  • Termination & Detection: Add the chemiluminescent detection reagent (containing anti-PAR antibodies linked to HRP). Read luminescence on a multi-mode plate reader.

  • Self-Validation Metric: Calculate the Z'-factor using positive (Olaparib) and negative (DMSO) controls. A Z' > 0.5 confirms assay robustness, ensuring the signal reduction is causally linked to enzyme inhibition rather than assay noise.

Protocol 2: High-Throughput Synthetic Lethality Viability Assay

Causality Focus: To evaluate the translation of enzymatic inhibition into cellular efficacy, this assay compares BRCA-mutant cells against BRCA-wild-type cells, isolating synthetic lethality as the mechanism of cell death.

  • Cell Seeding: Seed MDA-MB-436 (BRCA1-mutant) and MCF-10A (BRCA-wild-type) cells at 2,000 cells/well in 384-well opaque plates. Incubate overnight at 37°C, 5% CO .

  • Compound Treatment: Dose cells with the previously prepared 10-point serial dilutions of 5-BFIQ and reference inhibitors.

  • Incubation: Incubate for 144 hours (6 days) to allow for multiple cell division cycles. Rationale: PARP trapping causes replication fork collapse, which only manifests as cell death during active DNA replication (S-phase).

  • Viability Readout: Add CellTiter-Glo® reagent to lyse cells and quantify ATP (directly proportional to the number of viable cells). Measure luminescence and calculate the IC shift between the mutant and wild-type lines to quantify the therapeutic window.

Visualizations

PARP_Pathway SSB DNA Single-Strand Break (SSB) PARP PARP1/2 Recruitment SSB->PARP Recognition Inhibitor 5-BFIQ / Olaparib (Inhibition & Trapping) PARP->Inhibitor Binding DSB DNA Double-Strand Break (DSB) Inhibitor->DSB Replication Fork Collapse HR Homologous Recombination (HR) (BRCA Wild-Type) DSB->HR Functional BRCA NHEJ NHEJ / Error-Prone Repair (BRCA Mutant) DSB->NHEJ Deficient BRCA Survival Cell Survival HR->Survival Repair Death Apoptosis / Cell Death NHEJ->Death Synthetic Lethality

Mechanism of PARP inhibition and synthetic lethality in BRCA-mutant cells.

Assay_Workflow Prep Compound Prep (Serial Dilution) Enzyme PARP1/2 Enzyme + Substrate Addition Prep->Enzyme Incubate Incubation (60 min, 25°C) Enzyme->Incubate Detect Chemiluminescent Detection Incubate->Detect Analyze Data Analysis (IC50 Calculation) Detect->Analyze

Step-by-step workflow for the PARP1/2 chemiluminescent inhibition assay.

References

  • [3] Multi-therapies Based on PARP Inhibition: Potential Therapeutic Approaches for Cancer Treatment. Source: Journal of Medicinal Chemistry - ACS Publications. URL:[Link]

  • [4] Isoquinolinone–Naphthoquinone Hybrids as Potent PARP-1 Inhibitors Induce Apoptosis in Glioma via DNA Damage and ROS Generation. Source: Journal of Medicinal Chemistry - ACS Publications. URL:[Link]

Sources

Comparative

A Comparative Guide to Fluorine vs. Chlorine Substitution at C8 in Isoquinolin-1(2H)-ones

Introduction: The Strategic Role of Halogen Substitution in Drug Discovery The isoquinolin-1(2H)-one scaffold is a privileged structure in medicinal chemistry, forming the core of numerous bioactive compounds with applic...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Strategic Role of Halogen Substitution in Drug Discovery

The isoquinolin-1(2H)-one scaffold is a privileged structure in medicinal chemistry, forming the core of numerous bioactive compounds with applications ranging from anticancer to antiviral agents.[1] Its rigid, planar structure provides a unique framework for interacting with biological targets. In the quest to optimize drug candidates, the strategic modification of this core is paramount. Among the most powerful tools in the medicinal chemist's arsenal is halogen substitution. The introduction of a halogen atom can profoundly alter a molecule's physicochemical properties, including its lipophilicity, metabolic stability, and binding affinity, thereby fine-tuning its pharmacokinetic and pharmacodynamic profile.

This guide provides an in-depth comparison of two of the most commonly employed halogens, fluorine and chlorine, when substituted at the C8 position of the isoquinolin-1(2H)-one nucleus. While often considered bioisosteres, their distinct atomic properties lead to significant differences in molecular behavior. This analysis will delve into the nuanced effects on physicochemical properties and biological activity, supported by experimental data from related systems and established principles of medicinal chemistry. We will explore the causality behind these differences, offering researchers and drug development professionals a rational basis for selecting the optimal halogen for their specific therapeutic objectives.

The Fundamental Dichotomy: Fluorine vs. Chlorine

The choice between fluorine and chlorine is not arbitrary; it is a decision based on their contrasting electronic and steric properties. Fluorine is the most electronegative element, small in size (van der Waals radius of 1.47 Å), and a weak hydrogen bond acceptor.[2][3] In contrast, chlorine is larger (van der Waals radius of 1.74 Å), less electronegative, more polarizable, and can participate in halogen bonding—a specific type of non-covalent interaction with nucleophilic regions.[4] These intrinsic differences are the root of their differential impact on a drug molecule's profile.

Part 1: Impact on Physicochemical Properties

The substitution at C8 directly influences the electron distribution of the aromatic system and the overall molecular properties that govern absorption, distribution, metabolism, and excretion (ADME).

Lipophilicity (LogP/LogD)

Lipophilicity is a critical parameter affecting cell membrane permeability and plasma protein binding. Generally, replacing a hydrogen atom with chlorine results in a more significant increase in lipophilicity compared to fluorine. A molecular matched-pair analysis across thousands of compounds has shown this to be a consistent trend.[2] For instance, in a series of dihydroisoquinoline-1(2H)-ones developed as EZH2 inhibitors, the chlorinated derivative displayed a LogD value approximately 0.4 units higher than its fluorinated counterpart.[2][4] This is attributed to the larger size and greater polarizability of the chlorine atom.

  • Causality: Chlorine's larger, more "greasy" surface area contributes more to the hydrophobic effect than the smaller fluorine atom. This increased lipophilicity can enhance membrane permeability but may also lead to higher plasma protein binding and potential off-target effects.

Acidity and Basicity (pKa)

The powerful inductive electron-withdrawing effect of halogens influences the pKa of nearby ionizable groups. Both fluorine and chlorine are acidifying when attached to an aromatic ring.[4] For the isoquinolin-1(2H)-one scaffold, the C8 substituent can influence the basicity of the nitrogen atom at position 2. Due to its superior electronegativity, fluorine typically exerts a stronger inductive effect than chlorine. However, the overall impact on pKa is often comparable, making it unlikely that a simple F/Cl swap would significantly alter the protonation state at physiological pH.[2]

Dipole Moment and Molecular Conformation

The C-F bond is more polarized than the C-Cl bond, leading to a larger local dipole moment. This can influence interactions with polar residues in a binding pocket. Furthermore, the substitution can impact the conformation of adjacent groups, although this is less pronounced on a rigid aromatic system like isoquinoline.

Table 1: Comparison of Predicted Physicochemical Properties

PropertyH at C8F at C8 (Predicted)Cl at C8 (Predicted)Rationale for Difference
Molecular Weight 145.16 g/mol 163.15 g/mol 179.60 g/mol Chlorine has a higher atomic mass than fluorine.
van der Waals Radius 1.20 Å1.47 Å1.74 ÅChlorine is a significantly larger atom than fluorine.[2]
Electronegativity (Pauling) 2.203.983.16Fluorine is the most electronegative element.
Predicted LogP (cLogP) ~1.5~1.8~2.2Chlorine contributes more to lipophilicity than fluorine.[4]
Hydrogen Bond Acceptor NoYes (weak)Yes (very weak)Fluorine is a more effective H-bond acceptor than chlorine.[3]
Halogen Bond Donor NoNoYes (potential)Chlorine's size and polarizability allow for halogen bonding.[4]

Note: Predicted LogP values are estimations based on general substituent effects and may vary based on the specific prediction algorithm.

G sub C8 Substitution Choice F Fluorine (F) sub->F Cl Chlorine (Cl) sub->Cl p1 Higher Electronegativity F->p1 p2 Smaller Size (1.47 Å) F->p2 p3 Stronger H-Bond Acceptor F->p3 p4 Lower Lipophilicity F->p4 p5 Lower Electronegativity Cl->p5 p6 Larger Size (1.74 Å) Cl->p6 p7 Potential Halogen Bonding Cl->p7 p8 Higher Lipophilicity Cl->p8

Caption: Key physicochemical differences between fluorine and chlorine substituents.

Part 2: Consequences for Biological Activity and SAR

The subtle electronic and steric alterations introduced by C8 halogenation can translate into significant differences in biological activity and Structure-Activity Relationships (SAR).

Target Binding and Potency

The choice between fluorine and chlorine can directly impact binding affinity. A large-scale analysis of matched molecular pairs revealed that, on average, chlorinated compounds tend to exhibit slightly higher binding constants than their fluorinated analogs.[2] This corresponds to an average increase in potency of around 10-12% for the chlorinated compounds.[2]

  • Causality for Chlorine's Potential Potency Advantage:

    • Hydrophobic Interactions: The increased lipophilicity of chlorine can lead to more favorable hydrophobic interactions within the target's binding pocket.[4]

    • Halogen Bonding: Chlorine can act as a halogen bond donor, forming a favorable interaction with a lone pair of electrons on a backbone carbonyl or other nucleophilic residue. This specific interaction is not possible with fluorine.

    • Steric Fit: The larger size of chlorine might provide a better steric fit in some binding pockets, maximizing van der Waals contacts.

  • Causality for Fluorine's Potential Potency Advantage:

    • Hydrogen Bonding: As a weak hydrogen bond acceptor, fluorine can engage with donor groups (e.g., -NH or -OH) in the target protein. This interaction is generally stronger than any H-bond acceptance by chlorine.[3]

    • Polar Interactions: The highly polarized C-F bond can lead to favorable dipole-dipole interactions.

    • Water Displacement: A strategically placed fluorine can displace a water molecule from a binding site, leading to an entropic gain and increased affinity.

While general trends suggest a slight potency advantage for chlorine, the outcome is highly context-dependent. For example, in a series of p38α-MAP kinase inhibitors, a mixed chloro-fluoro compound was the most active, followed by the dichlorinated derivative, with the difluorinated compound being the least active.[2] This highlights the importance of empirical testing for each specific scaffold and target.

Metabolic Stability

A primary reason for introducing fluorine into a molecule is to block metabolic oxidation. The C-F bond is exceptionally strong (~116 kcal/mol) compared to a C-H bond (~100 kcal/mol), making it resistant to cleavage by cytochrome P450 (CYP) enzymes. Placing a fluorine at a metabolically vulnerable position can significantly enhance a compound's half-life.

Chlorine can also block metabolism at the site of substitution, but the C-Cl bond is weaker than the C-F bond, and aromatic chlorines can sometimes be susceptible to metabolic dechlorination or rearrangement. Therefore, fluorine is generally considered the superior choice for enhancing metabolic stability.

Table 2: Comparative Biological and Pharmacokinetic Effects

FeatureFluorine (F) at C8Chlorine (Cl) at C8Mechanistic Rationale
Binding Potency Often potent; can be superior if H-bonding is key.Often slightly more potent on average.[2]Increased lipophilicity and potential for halogen bonding often outweigh F's H-bonding advantage.
Metabolic Stability Generally high; blocks CYP-mediated oxidation effectively.Moderate; can block metabolism but may be less robust than fluorine.The C-F bond is significantly stronger than the C-Cl and C-H bonds.
Selectivity Can improve selectivity by altering electronics and conformation.Can improve selectivity; larger size may prevent binding to off-targets.Both atoms alter the shape and electronic profile, which can be tuned to favor one target over another.
Toxicity Generally low; often used to detoxify molecules.Can sometimes be associated with reactive metabolite formation.The high stability of the C-F bond reduces the likelihood of forming reactive intermediates.

Part 3: Synthetic Methodologies

The synthesis of 8-halo-isoquinolin-1(2H)-ones typically proceeds via the construction of the heterocyclic ring from a pre-functionalized benzene derivative. A common and effective strategy involves the cyclization of a 2-halobenzamide derivative.

Representative Synthetic Protocol

The following protocol outlines a general, two-step approach for the synthesis of 8-fluoro- and 8-chloro-isoquinolin-1(2H)-ones, adapted from established copper-catalyzed annulation methods.[5]

Step 1: Synthesis of the 2-Iodo-3-halobenzamide Precursor

The synthesis begins with commercially available 2-fluoro- or 2-chlorobenzoic acid.

  • Nitration: The starting benzoic acid is nitrated at the 3-position using standard conditions (e.g., HNO₃/H₂SO₄).

  • Reduction: The nitro group is reduced to an amine (e.g., using SnCl₂/HCl or H₂/Pd-C).

  • Sandmeyer Reaction (Iodination): The resulting aniline is converted to the corresponding aryl iodide via a Sandmeyer reaction (NaNO₂, HCl, then KI).

  • Amide Formation: The carboxylic acid is converted to an amide. This can be achieved by first converting to the acid chloride (e.g., with SOCl₂) followed by reaction with aqueous ammonia, or through direct coupling with an ammonia source using a coupling agent like HATU or EDC.

Step 2: Copper-Catalyzed Annulation to form the Isoquinolin-1(2H)-one

This step involves a copper-catalyzed reaction between the 2-iodo-3-halobenzamide and a suitable alkyne, followed by in-situ cyclization.

  • Reaction Setup: To a dry Schlenk tube, add the 2-iodo-3-halobenzamide (1.0 equiv.), Copper(I) iodide (CuI) (10 mol%), and a suitable base such as K₂CO₃ or Cs₂CO₃ (2.0 equiv.).

  • Inert Atmosphere: Evacuate and backfill the tube with an inert gas (e.g., Argon or Nitrogen) three times.

  • Solvent and Reagent Addition: Add an anhydrous solvent (e.g., DMSO or DMF) followed by the alkyne (e.g., ethynyltrimethylsilane, 1.5 equiv.) via syringe.

  • Reaction: Heat the reaction mixture to 80-120 °C and stir for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.

  • Deprotection (if necessary): If a protected alkyne like ethynyltrimethylsilane was used, a desilylation step is required. After cooling, a reagent such as TBAF or K₂CO₃ in methanol is added to remove the silyl group, which facilitates the final cyclization.

  • Work-up and Purification: After the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent like ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., hexanes/ethyl acetate gradient) to afford the pure 8-fluoro- or 8-chloro-isoquinolin-1(2H)-one.

Caption: Generalized workflow for the synthesis of C8-halo-isoquinolin-1(2H)-ones.

Conclusion

The decision to substitute with fluorine or chlorine at the C8 position of isoquinolin-1(2H)-ones is a strategic choice with distinct and predictable consequences. Chlorine, being larger and more lipophilic, is more likely to enhance potency through improved hydrophobic interactions and potential halogen bonding.[2][4] Fluorine, with its small size and high electronegativity, is the superior choice for blocking metabolic oxidation and can offer unique binding interactions through hydrogen bonding.[3]

There is no universally "better" halogen; the optimal choice is dictated by the specific goals of the drug discovery program. If the primary challenge is poor metabolic stability, fluorine is the logical first choice. If enhancing potency is the main objective, and the binding pocket appears to have space and hydrophobic character, chlorine may provide a greater advantage. This guide provides a foundational framework for making that decision, but ultimately, the synthesis and empirical testing of both analogs remain the definitive method for validating the best path forward in the development of novel isoquinolin-1(2H)-one-based therapeutics.

References

  • Kumar, J. S., et al. (2022). Sonochemical synthesis and biological evaluation of isoquinolin-1(2H)-one/isoindolin-1-one derivatives: Discovery of a positive ago-allosteric modulator (PAAM) of 5HT2CR. Bioorganic Chemistry, 129, 106202. [Link]

  • Taylor, J. B., & Bull, J. A. (2022). Which halogen to choose? Comparing the effects of chlorine and fluorine as bioisosteric substituents in drug design. Semantic Scholar. [Link]

  • El Hage, S., et al. (n.d.). -Physico-chemical data of compounds C8-C18, X S. ResearchGate. [Link]

  • Taylor, J. B., & Bull, J. A. (2025). Which halogen to choose? Comparing the effects of chlorine and fluorineas bioisosteric substituents in drug design. ChemRxiv. [Link]

  • Kumar, A., et al. (2018). Synthesis and Biological Evaluation of 8-Quinolinamines and Their Amino Acid Conjugates as Broad-Spectrum Anti-infectives. ACS Omega. [Link]

  • Kumar, A., et al. (2018). Synthesis and Biological Evaluation of 8-Quinolinamines and Their Amino Acid Conjugates as Broad-Spectrum Anti-infectives. PubMed. [Link]

  • Taylor, J. B., & Bull, J. A. (2026). (PDF) Which halogen to choose? Comparing the effects of chlorine and fluorine as bioisosteric substituents in drug design. ResearchGate. [Link]

  • Al-Ostoot, F. H., et al. (2022). Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines. Molecules. [Link]

  • Rovner, A. S., et al. (2023). Building Chemical Intuition about Physicochemical Properties of C8-Per-/Polyfluoroalkyl Carboxylic Acids through Computational Means. Environmental Science & Technology. [Link]

  • Karpińska, J. (2021). Detailed Comparison between the Safety Profiles of Chloroquine and Hydroxychloroquine. Molecules. [Link]

  • Chen, K., et al. (2019). Iron(III)-Catalyzed Highly Regioselective Halogenation of 8-Amidoquinolines in Water. Molecules. [Link]

  • Song, J., et al. (2018). Derivatives (halogen, nitro and amino) of 8-hydroxyquinoline with highly potent antimicrobial and antioxidant activities. Applied Microbiology and Biotechnology. [Link]

  • Taylor, J. B., & Bull, J. A. (2026). Which halogen to choose? Comparing the effects of chlorine and fluorine as bioisosteric substituents in drug design. Chemical Science. [Link]

  • Dangi, R. R., et al. (2015). Synthesis and Biological Evaluation of Some Quinazoline Heterocyclic Derivatives. ResearchGate. [Link]

  • Zhang, Y., et al. (2022). A novel 3-acyl isoquinolin-1(2H)-one induces G2 phase arrest, apoptosis and GSDME-dependent pyroptosis in breast cancer. Cell Death Discovery. [Link]

  • Malfair, D., et al. (2007). The Role of Fluorine Substitution in the Structure-Activity Relationships (SAR) of Classical Cannabinoids. Letters in Drug Design & Discovery. [Link]

  • Request PDF. (n.d.). Regiodivergent C5 & C8- visible light induced C-H functionalisation of quinolines under metal-, photosensitizer- and oxidant-free conditions. ResearchGate. [Link]

Sources

Validation

Comprehensive Characterization and Validation of 5-Bromo-8-fluoroisoquinolin-1(2H)-one Reference Standards: A Comparative Guide

Introduction: The Strategic Value of the Scaffold In modern medicinal chemistry, the isoquinolin-1(2H)-one core is recognized as a privileged structural motif, most prominently utilized in the development of Poly(ADP-rib...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Strategic Value of the Scaffold

In modern medicinal chemistry, the isoquinolin-1(2H)-one core is recognized as a privileged structural motif, most prominently utilized in the development of Poly(ADP-ribose) polymerase (PARP) inhibitors and various kinase antagonists [1, 3]. The compound 5-Bromo-8-fluoroisoquinolin-1(2H)-one (CAS: 1536364-85-8) [4] represents a highly optimized, dual-functionalized building block designed for advanced drug discovery:

  • The Lactam Core: The cyclic amide (NH-C=O) perfectly mimics the nicotinamide moiety of NAD+, allowing it to competitively bind the catalytic domain of PARP-1, preventing PARylation and halting DNA repair mechanisms [2].

  • 5-Bromo Substitution: This halogen acts as an orthogonal reactive handle. It enables precise transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig), allowing chemists to rapidly append aryl or amine groups to explore structure-activity relationships (SAR) without disrupting the core pharmacophore [5].

  • 8-Fluoro Substitution: The strategic placement of fluorine at the 8-position enhances the molecule's metabolic stability against cytochrome P450 oxidation, increases lipophilicity for better cellular permeability, and can induce favorable conformational locking within the target protein's binding pocket via halogen bonding [3].

Because this molecule is utilized at the genesis of complex Active Pharmaceutical Ingredient (API) syntheses, the purity and structural integrity of the starting material directly dictate the downstream impurity profile. This guide objectively compares the performance and validation of a High-Purity Reference Standard (HPRS) grade against standard Commercial Building Block Grade (CBBG) materials.

Mechanistic Context: Why Scaffold Integrity Matters

To understand the stringent validation requirements for this compound, one must understand its biological application. Derivatives of isoquinolin-1(2H)-one are primarily designed to induce synthetic lethality in cancer cells with deficient homologous recombination (HR) repair (such as BRCA1/2 mutations) [2].

PARP_Pathway DNA_Damage Single-Strand DNA Break PARP1 PARP-1 Activation (Binds to DNA Break) DNA_Damage->PARP1 PARylation PARylation of Target Proteins (Recruits Repair Factors) PARP1->PARylation Repair Successful DNA Repair (Cell Survival) PARylation->Repair Inhibitor Isoquinolin-1(2H)-one Derivative (PARP Inhibitor) Inhibitor->PARP1 Inhibits NAD+ Binding Trapping PARP Trapping on DNA (Replication Fork Collapse) Inhibitor->Trapping DSB Double-Strand Breaks (DSBs) Trapping->DSB BRCA_Mut BRCA1/2 Mutation (Deficient HR Repair) DSB->BRCA_Mut Requires HR Repair Apoptosis Synthetic Lethality (Cancer Cell Death) BRCA_Mut->Apoptosis Unrepaired DSBs

Caption: Mechanism of PARP-1 inhibition and synthetic lethality driven by isoquinolin-1(2H)-one derivatives.

Trace impurities in the starting material—such as des-bromo analogs or regioisomers (e.g., 7-bromo-8-fluoro variants)—will propagate through the synthesis, generating API impurities that exhibit off-target kinase binding or altered PARP trapping efficiencies.

Comparative Performance Analysis

The following table compares the physicochemical attributes and experimental reliability of three distinct grades/variants of the scaffold.

Table 1: Comparative Analysis of 5-Bromo-8-fluoroisoquinolin-1(2H)-one Grades

ParameterHigh-Purity Reference Standard (HPRS)Commercial Building Block Grade (CBBG)Non-Fluorinated Analog (5-Bromo-isoquinolin-1(2H)-one)
Chromatographic Purity > 99.8% (HPLC-UV/MS)95.0% - 97.0%> 98.0%
Absolute Assay (qNMR) > 99.5% w/wNot routinely performedVariable
Regioisomeric Impurities < 0.1% (Strictly controlled)Up to 2.5%< 0.5%
Des-bromo Impurity < 0.05%1.0% - 3.0%< 0.5%
Residual Solvents < 1000 ppm (GC-FID)UncontrolledUncontrolled
Primary Application Quantitative assay calibration, late-stage API synthesisEarly discovery, hit-to-lead screeningNon-fluorinated SAR exploration

Analytical Validation Workflows

To establish a material as a Reference Standard, a self-validating, orthogonal analytical system must be employed. As an Application Scientist, I emphasize that relying solely on HPLC-UV area percentage is a critical error; it ignores non-chromophoric impurities and residual solvents.

Protocol 1: Structural Identity and Purity via LC-HRMS

Causality: Standard UV detection can overestimate purity if impurities share the same chromophore or lack one entirely. Coupling UV with High-Resolution Mass Spectrometry (HRMS) ensures that co-eluting aliphatic impurities or critical des-bromo/des-fluoro analogs are detected via their distinct isotopic signatures.

  • Column: Waters XBridge C18 (50 x 2.1 mm, 2.5 µm).

  • Mobile Phase: (A) 0.1% Formic acid in Water; (B) 0.1% Formic acid in Acetonitrile.

  • Gradient: 5% B to 95% B over 8.0 minutes, flow rate 0.4 mL/min.

  • Detection: UV at 254 nm and ESI+ HRMS.

  • Validation Check: Confirm the presence of the characteristic bromine isotopic doublet (~1:1 ratio for M and M+2 peaks at m/z 241.96 and 243.96).

Protocol 2: Absolute Quantitation via qNMR

Causality: LC-UV only provides relative purity. To determine the absolute mass fraction, quantitative NMR (qNMR) is required.

  • Sample Prep: Dissolve 15.0 mg of the sample and 5.0 mg of NIST-traceable Maleic Acid (Internal Standard) in 0.6 mL DMSO- d6​ .

  • Acquisition Parameters: 400 MHz NMR, 64 scans.

  • Critical Parameter (Relaxation Delay - D1): Set D1 to 30 seconds. Why? The longitudinal relaxation times ( T1​ ) of the rigid aromatic protons in the isoquinolinone core are extended. Failing to wait 5×T1​ results in incomplete signal relaxation, leading to artificially high assay values.

  • Calculation: Integrate the maleic acid singlet ( δ 6.26 ppm) against the isolated aromatic proton of the isoquinolinone core to calculate absolute weight percentage.

Protocol 3: Mass Balance Closure (Water & Solvents)

Causality: qNMR does not effectively quantify trace inorganic salts, and broad water peaks can be obscured.

  • Karl Fischer Titration: Conduct volumetric KF titration to determine trace water content.

  • Headspace GC-FID: Screen for residual synthesis solvents (e.g., DMF, Ethyl Acetate, Hexanes) used during the batch precipitation.

RS_Workflow Start 5-Bromo-8-fluoroisoquinolin-1(2H)-one Batch Synthesis Identity Structural Identity (1H/13C/19F NMR, HRMS) Start->Identity Purity Chromatographic Purity (HPLC-UV, LC-MS) Start->Purity Assay Absolute Content Assay (qNMR, Mass Balance) Start->Assay Impurities Impurity Profiling (GC-FID, KF Titration) Start->Impurities Decision Meets Reference Standard Criteria? (>99.5%) Identity->Decision Purity->Decision Assay->Decision Impurities->Decision Approve Certified Reference Material (CRM) Release Decision->Approve Yes Reject Re-purification or Downgrade to CBBG Decision->Reject No

Caption: Orthogonal analytical workflow for Reference Standard certification.

Experimental Data & Results

Applying the above protocols to a candidate batch of 5-Bromo-8-fluoroisoquinolin-1(2H)-one yields a comprehensive mass balance profile, ensuring the material is fit for use as an analytical standard.

Table 2: Comprehensive Validation Data for HPRS Batch

Analytical MethodTarget SpecificationExperimental ResultPass/Fail
HPLC-UV (254 nm) 99.5% Area99.87%PASS
LC-HRMS (ESI+) Conforms to structure m/z 241.9612 observedPASS
19 F NMR Single resonance δ -114.2 ppm (singlet)PASS
Residual Water (KF) 0.5% w/w0.12% w/wPASS
Residual Solvents (GC) 0.5% w/w0.08% w/w (Ethyl Acetate)PASS
Absolute Assay (qNMR) 99.0% w/w99.6% w/w PASS

References

  • US9422243B2 - 3-phenyl-isoquinolin-1(2H)-one derivatives as PARP-1 inhibitors. Google Patents.
  • Reproducibility of Experimental Results for 6-(Trifluoromethyl)isoquinolin-1(2H)-one: A Comparative Guide. Benchchem.
  • WO2002090334A1 - Isoquinolinone derivatives as parp inhibitors. Google Patents.
  • 1536364-85-8 | 5-Bromo-8-fluoroisoquinolin-1(2H)-one. BLD Pharm.
  • 7-(3-Chloropropoxy)isoquinolin-1(2H)-one. Benchchem.

Safety & Regulatory Compliance

Safety

5-Bromo-8-fluoroisoquinolin-1(2H)-one proper disposal procedures

Comprehensive Protocol for the Safe Handling and Disposal of 5-Bromo-8-fluoroisoquinolin-1(2H)-one As a Senior Application Scientist, I frequently consult on the lifecycle management of complex pharmaceutical intermediat...

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Author: BenchChem Technical Support Team. Date: April 2026

Comprehensive Protocol for the Safe Handling and Disposal of 5-Bromo-8-fluoroisoquinolin-1(2H)-one

As a Senior Application Scientist, I frequently consult on the lifecycle management of complex pharmaceutical intermediates. 5-Bromo-8-fluoroisoquinolin-1(2H)-one is a highly valuable halogenated N-heterocycle used extensively in drug discovery, particularly as a scaffold for kinase inhibitors. However, its structural features—specifically the covalent incorporation of bromine and fluorine—dictate strict, causality-driven disposal protocols.

Improper disposal of halogenated aromatics not only violates Environmental Protection Agency (EPA) Resource Conservation and Recovery Act (RCRA) mandates but also risks the generation of highly toxic dioxins and furans if incinerated at sub-optimal temperatures[1]. This guide provides a self-validating, step-by-step operational plan for the segregation, containment, and disposal of 5-Bromo-8-fluoroisoquinolin-1(2H)-one, ensuring laboratory safety and regulatory compliance.

Chemical Profiling & The Causality of Halogenated Waste

To design an effective disposal strategy, we must first understand the molecule's behavior during destruction. The rules of disposal are not arbitrary; they are dictated by physical chemistry:

  • The Fluorine Effect : The C-F bond at the 8-position is exceptionally strong (~116 kcal/mol). Breaking this bond requires extreme thermal energy. Standard non-halogenated incinerators operate at temperatures too low to efficiently mineralize this bond.

  • The Bromine Effect : Combustion of the 5-bromo substituent generates corrosive hydrogen bromide (HBr) gas.

  • Causality in Disposal : Because of these halogens, this compound must be routed to a specialized high-temperature rotary kiln incinerator (>1000°C) equipped with caustic scrubbers (e.g., NaOH showers) to neutralize the resulting HF and HBr acidic gases[1]. Mixing this compound with non-halogenated waste lowers the overall British Thermal Unit (BTU) value of the waste stream, destroying the operational efficiency of standard incinerators and requiring expensive supplemental fuel[1].

Waste Segregation Protocol

Trustworthy laboratory safety relies on strict segregation at the source. 5-Bromo-8-fluoroisoquinolin-1(2H)-one must always be classified as Halogenated Organic Waste [2].

  • The Rule of Contamination : If a non-halogenated solvent (e.g., ethyl acetate, DMSO) is used to dissolve or extract 5-Bromo-8-fluoroisoquinolin-1(2H)-one, the entire resulting mixture must be disposed of as halogenated waste[2].

  • TOX Thresholds : Commercial disposal facilities measure Total Organic Halogens (TOX). Waste streams exceeding specific TOX thresholds (frequently >1000 ppm) trigger strict RCRA regulatory oversight[3]. Diluting halogenated waste into non-halogenated streams to avoid these thresholds is illegal under EPA regulations.

Quantitative Data: Waste Stream Comparison

To illustrate the logistical impact of proper segregation, the following table summarizes the operational parameters for halogenated versus non-halogenated waste streams.

ParameterHalogenated Waste (e.g., 5-Bromo-8-fluoro...)Non-Halogenated WasteCausality / Rationale
Incineration Temp > 1000°C (Rotary Kiln)800°C - 900°C (Liquid Injection)High energy is required to cleave strong C-F and C-Br bonds[1].
BTU Content Low (< 4,000 Btu/lb)High (> 10,000 Btu/lb)Halogens do not contribute to combustion; supplemental fuel is required[1].
Gas Treatment Caustic Scrubbing MandatoryStandard Particulate FiltersNeutralization of HF and HBr gases prevents atmospheric acid rain[1].
EPA RCRA Status Highly RegulatedRegulated (Ignitable/D001)Halogenated aromatics pose severe bioaccumulation and toxicity risks[4].
Container Labeling "Halogenated Organic Waste" (Green)"Non-Halogenated Waste" (Black)Visual cues prevent accidental mixing and dangerous incompatibilities[2].

Step-by-Step Disposal Methodologies

Workflow A: Solid Waste Disposal (Powders, Contaminated PPE, Silica Gel)
  • Collection : Sweep up any spilled 5-Bromo-8-fluoroisoquinolin-1(2H)-one powder using a damp, chemically inert absorbent pad to prevent aerosolization and inhalation exposure.

  • Primary Containment : Place the contaminated pads, empty reagent vials, and used silica gel from chromatography columns into a puncture-resistant, sealable polyethylene bag.

  • Secondary Containment : Place the sealed bag into a designated solid waste drum lined with a heavy-duty poly-liner.

  • Labeling : Affix a hazardous waste label immediately. The label must explicitly state "Halogenated Solid Waste - Contains Brominated/Fluorinated Organics" and include the accumulation start date[5].

Workflow B: Liquid Waste Disposal (Reaction Filtrates, HPLC Effluent)
  • Compatibility Check : Ensure the liquid waste containing the compound does not contain incompatible materials (e.g., strong inorganic acids, heavy metals, or reactive azides) before bulking[2].

  • Transfer : Using a dedicated funnel, transfer the solvent mixture into a high-density polyethylene (HDPE) carboy specifically designated for Halogenated Organic Solvents (often color-coded green in academic and industrial labs)[2].

  • Venting : Cap the carboy with a pressure-relieving vented cap to prevent pressure buildup from solvent vapor expansion.

  • Inventory Tracking : Log the estimated mass or volume of 5-Bromo-8-fluoroisoquinolin-1(2H)-one added to the composite waste sheet attached to the carboy to maintain an accurate chemical inventory[2].

Mandatory Visualization: Disposal Decision Logic

The following diagram illustrates the self-validating decision matrix for routing 5-Bromo-8-fluoroisoquinolin-1(2H)-one waste safely.

WasteDisposal Start 5-Bromo-8-fluoroisoquinolin-1(2H)-one Waste Generated State Determine Physical State Start->State Solid Solid Waste (Powder, PPE, Silica) State->Solid Solid State Liquid Liquid Waste (Solvent Filtrates, HPLC) State->Liquid Liquid State HalogenatedSolid Halogenated Solid Waste Bin (Double-bagged, Poly-lined) Solid->HalogenatedSolid Segregate HalogenatedLiquid Halogenated Liquid Carboy (HDPE, Vented Cap) Liquid->HalogenatedLiquid Segregate Incineration EPA RCRA Manifesting & High-Temp Rotary Kiln Incineration (>1000°C + Caustic Scrubber) HalogenatedSolid->Incineration Commercial Disposal HalogenatedLiquid->Incineration Commercial Disposal

Decision matrix for RCRA-compliant segregation and disposal of halogenated isoquinolinone waste.

Regulatory Compliance & Manifesting

When the satellite accumulation area reaches its volume limit (or the regulatory time limit, typically 90 to 180 days depending on your generator status), the waste must be manifested for off-site disposal.

  • Specificity in Nomenclature : Never use vague terms like "spent solvent" or "aqueous" on the label. RCRA requires specific, actionable nomenclature such as "halogenated organic solvents" to ensure proper downstream handling[5].

  • TSDF Routing : Ensure the manifest clearly identifies the presence of fluorinated and brominated organics. This alerts emergency responders and the receiving Treatment, Storage, and Disposal Facility (TSDF) to route the drum directly to the rotary kiln rather than a standard liquid injection incinerator[1],[5].

References

  • Title : Technical Resource Document: Treatment Technologies for Halogenated Organic Containing Wastes Source : US Environmental Protection Agency (EPA) URL : [Link]

  • Title : Total Organic Halogens (TOX) - Halogenated Organic Compound Analysis You Can Trust Source : Pace Analytical URL : [Link]

  • Title : Review of Alternative Treatment Processes for Halogenated Organic Waste Streams Source : P2 InfoHouse / EPA Hazardous Waste Engineering Research Laboratory URL : [Link]

  • Title : Hazardous Waste Segregation Guide Source : Bucknell University Environmental Health and Safety URL : [Link]

  • Title : Frequent Questions About Managing Hazardous Waste at Academic Laboratories Source : US Environmental Protection Agency (EPA) URL : [Link]

Sources

Handling

Personal protective equipment for handling 5-Bromo-8-fluoroisoquinolin-1(2H)-one

As a Senior Application Scientist specializing in the synthesis of pharmaceutical intermediates and kinase inhibitors, I recognize that handling specialized halogenated heterocycles requires protocols that go beyond stan...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist specializing in the synthesis of pharmaceutical intermediates and kinase inhibitors, I recognize that handling specialized halogenated heterocycles requires protocols that go beyond standard laboratory safety.

The compound 5-Bromo-8-fluoroisoquinolin-1(2H)-one (CAS: 1536364-85-8)[1] is a highly valuable building block, but its specific structural features—namely the dual halogenation (bromine and fluorine) on an isoquinolinone core—demand precise handling. The lipophilic nature of the isoquinolinone scaffold facilitates rapid dermal absorption, while the halogen substituents significantly increase the risk of localized tissue irritation and potential cytotoxicity. Furthermore, like many fine powders of halogenated aromatics, it is highly prone to electrostatic charging, which drastically increases the risk of aerosolization and inhalation during routine weighing[2].

To ensure absolute safety and operational integrity, the following guide outlines the mechanistic causality behind our protective strategies, self-validating handling workflows, and rigorous disposal plans.

I. Mechanistic Hazard Profile & PPE Matrix

Safety is not about blindly wearing gear; it is about understanding the chemical physics of the threat. The stable C-F bond and the reactive C-Br bond mean this compound is environmentally persistent and biologically active. We must establish a barrier system that accounts for particulate inhalation, dermal permeation, and ocular abrasion.

Table 1: Personal Protective Equipment (PPE) Matrix & Causality

PPE ComponentSpecificationMechanistic Rationale (Causality)
Hand Protection Nitrile gloves (≥ 0.11 mm thickness); Double-glove for bulk handling.The lipophilicity of the isoquinolinone core allows it to bypass weaker barriers. Nitrile provides superior resistance to non-polar particulate transfer compared to latex.
Eye Protection ANSI Z87.1 compliant safety goggles (unvented or indirectly vented).Fine halogenated powders can cause severe corneal abrasion. Indirect venting prevents airborne dust from bypassing the seal.
Body Protection Flame-retardant lab coat (Nomex/equivalent) with fitted knit cuffs.Fitted cuffs prevent the "bellows effect" (drawing powder up the sleeve) and mitigate particulate accumulation on the forearms.
Respiratory N95/P100 particulate respirator (if handled outside a hood).Aerosolized brominated particulates cause acute respiratory mucosal irritation. P100 filters block 99.9% of particles ≥0.3 microns.

II. Quantitative Operational Parameters

To create a self-validating safety system, environmental and operational metrics must be verified before the chemical container is opened.

Table 2: Operational & Environmental Safety Parameters

ParameterTarget ValueJustification
Fume Hood Face Velocity 80 – 120 fpm (0.4 – 0.6 m/s)Maintains negative pressure to prevent aerosolized powder from entering the operator's breathing zone.
Ambient Relative Humidity 40% – 60%Sufficient moisture in the air naturally dissipates electrostatic charge, preventing the powder from "jumping" during transfer.
Incineration Temperature > 1100 °CHigh thermal destruction is required to break the exceptionally stable C-F bond (~485 kJ/mol) and prevent HF gas release.

III. Step-by-Step Operational Workflow

This protocol is designed as a self-validating system. Do not proceed to the next step unless the prior step's conditions are fully met.

Step 1: Environmental Verification & Pre-Weighing

  • Verify the chemical fume hood monitor reads between 80 and 120 fpm. If the alarm sounds, abort the procedure.

  • Check the laboratory hygrometer. If relative humidity is below 40%, utilize an anti-static bar (ionizer) or a zero-stat gun inside the hood to neutralize static charges on the balance and spatulas.

Step 2: Aseptic Transfer Technique

  • Don all required PPE (see Table 1). Ensure glove cuffs overlap the lab coat sleeves.

  • Place the sealed container of 5-Bromo-8-fluoroisoquinolin-1(2H)-one[1] into the fume hood alongside a pre-tared, anti-static weighing boat.

  • Using a grounded or disposable anti-static spatula, slowly transfer the solid. Crucial technique: Keep the spatula close to the receiving vessel to minimize the drop height, thereby reducing aerosolization.

Step 3: Immediate Decontamination

  • Once weighed, seal the primary container immediately.

  • Wipe the exterior of the closed reagent bottle and the weighing area with a disposable wipe lightly dampened with 70% Isopropyl Alcohol (IPA) / 30% Water. The alcohol breaks down residual lipophilic traces, while the water traps the dust.

  • Dispose of the wipe in a designated halogenated solid waste container.

IV. Spill Response and Disposal Plan

Halogenated isoquinolinones require strict segregation from standard organic waste due to the environmental toxicity of their combustion byproducts[2].

Emergency Spill Protocol:

  • Isolate: Evacuate personnel from the immediate vicinity if the spill occurs outside a fume hood.

  • Suppress (Do NOT Dry Sweep): Dry sweeping generates massive aerosol clouds. Gently mist the spilled powder with a compatible solvent (e.g., water with a mild surfactant) to bind the particulates.

  • Absorb: Cover the dampened spill with an inert, non-combustible absorbent material (such as vermiculite or diatomaceous earth).

  • Collect: Use a plastic scoop to collect the slurry and place it into a chemically resistant, sealable polyethylene container.

Disposal Plan:

  • Waste Segregation: Label the container explicitly as "Halogenated Organic Solid Waste - Contains Bromine and Fluorine."

  • Destruction Method: Route exclusively for high-temperature commercial incineration (> 1100 °C) equipped with flue-gas scrubbers. Standard incineration temperatures are insufficient to break the C-F bonds and will result in the release of toxic hydrogen fluoride (HF) and hydrogen bromide (HBr) gases.

V. Operational Logic Visualization

The following diagram maps the critical decision tree for handling and spill response, ensuring operators have a clear, visual understanding of the procedural logic.

G Start Pre-Operation Protocol (Verify RH > 40%) PPE Don PPE Matrix (Nitrile, Goggles, Nomex) Start->PPE Hood Fume Hood Verification (Face Velocity 80-120 fpm) PPE->Hood Weigh Anti-Static Weighing (Minimize Aerosolization) Hood->Weigh Spill Spill Detected? Weigh->Spill Wet Wet Wipe & Vermiculite (Strictly NO Dry Sweeping) Spill->Wet Yes Proceed Proceed to Synthesis (Seal Primary Container) Spill->Proceed No Dispose Halogenated Waste (High-Temp Incineration) Wet->Dispose Proceed->Dispose Post-Reaction Waste

Operational workflow and spill response logic for handling halogenated isoquinolinones.

VI. References

Sources

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